molecular formula C7H9BO3S B1272689 (2-(Methylsulfinyl)phenyl)boronic acid CAS No. 850567-97-4

(2-(Methylsulfinyl)phenyl)boronic acid

カタログ番号: B1272689
CAS番号: 850567-97-4
分子量: 184.03 g/mol
InChIキー: PHORKVSBWZGTEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-(Methylsulfinyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C7H9BO3S and its molecular weight is 184.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2-methylsulfinylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3S/c1-12(11)7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHORKVSBWZGTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378528
Record name [2-(Methanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-97-4
Record name B-[2-(Methylsulfinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylsulfinyl)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (2-(Methylsulfinyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 850567-97-4

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(Methylsulfinyl)phenyl)boronic acid is a versatile organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of both a boronic acid and a methylsulfinyl group, impart distinct reactivity and properties that make it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and its applications in cross-coupling reactions. Furthermore, this guide will delve into the stability, storage, and safe handling of this reagent, providing researchers with the necessary information to effectively utilize it in their work.

Introduction

Organoboron compounds, particularly boronic acids, have become indispensable tools in modern organic synthesis. Their stability, low toxicity, and broad functional group tolerance have made them key reagents in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Among these, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful method for the construction of biaryl and substituted aromatic systems, which are common motifs in pharmaceuticals and functional materials.

This compound is a specialized boronic acid derivative that offers unique advantages in organic synthesis. The electron-withdrawing nature of the methylsulfinyl group can influence the reactivity of the boronic acid moiety, potentially leading to altered selectivity and reactivity in cross-coupling reactions. This guide aims to provide a detailed and practical resource for researchers working with this compound.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a reagent is fundamental to its successful application. The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 850567-97-4[1]
Molecular Formula C₇H₉BO₃S[1]
Molecular Weight 184.02 g/mol [1]
Appearance Solid
InChI 1S/C7H9BO3S/c1-12(11)7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3[1]
InChI Key PHORKVSBWZGTEX-UHFFFAOYSA-N[1]
SMILES OB(O)C1=C(S(C)=O)C=CC=C1[1]

Synthesis of this compound)

The synthesis of this compound can be achieved through a multi-step process starting from a readily available precursor. The following protocol outlines a representative synthesis.

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol involves the lithiation of a suitable precursor followed by quenching with a boron electrophile and subsequent oxidation.

Step 1: Synthesis of 2-Bromophenyl methyl sulfide

This step is a standard nucleophilic aromatic substitution and is not detailed here.

Step 2: Synthesis of 2-Bromophenyl methyl sulfoxide

  • Dissolve 2-bromophenyl methyl sulfide (1.0 equiv) in a suitable solvent such as dichloromethane or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv), portion-wise to the solution while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 2-bromophenyl methyl sulfoxide.

Step 3: Synthesis of this compound

  • Dissolve 2-bromophenyl methyl sulfoxide (1.0 equiv) in anhydrous tetrahydrofuran (THF) in an oven-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 equiv) in hexanes to the reaction mixture via syringe. A color change is typically observed, indicating the formation of the organolithium species.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add triisopropyl borate (1.2 equiv) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford this compound.

Synthesis_Workflow cluster_step1 Step 1: Sulfide Formation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Borylation A 2-Bromothiophenol D 2-Bromophenyl methyl sulfide A->D Nucleophilic Substitution B Methyl Iodide B->D Nucleophilic Substitution C Base (e.g., NaH) C->D Nucleophilic Substitution F 2-Bromophenyl methyl sulfoxide D->F Oxidation E m-CPBA E->F H This compound F->H Lithiation-Borylation G 1. n-BuLi, -78°C 2. B(OiPr)₃ 3. H₃O⁺ G->H

Caption: Synthetic workflow for this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds which are prevalent in many biologically active molecules.[3] The general mechanism for the Suzuki-Miyaura coupling involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle.[4]

Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Complex) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Transmetalation Complex) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation B(OH)3X- [B(OH)3X]⁻ Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Coupled Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Aryl Halide (R-X) Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 This compound (Ar'-B(OH)2) Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base (e.g., K2CO3) Base->Ar-Pd(II)-Ar'(L2)

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Exemplary Protocol for a Suzuki-Miyaura Coupling Reaction

The following is a representative protocol for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., a mixture of toluene, ethanol, and water or dioxane/water)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Expected Outcome:

The yields for Suzuki-Miyaura reactions using this compound can vary depending on the specific aryl halide used, but are generally expected to be in the good to excellent range (70-95%). The presence of the ortho-methylsulfinyl group may influence the reaction rate and yield due to steric and electronic effects.

Spectroscopic Data

While a dedicated spectrum for this compound is not publicly available, the expected ¹H and ¹³C NMR spectral data can be predicted based on analogous structures.

¹H NMR (in DMSO-d₆):

  • Aromatic protons would appear in the range of δ 7.5-8.2 ppm, exhibiting complex coupling patterns due to the ortho-substitution.

  • The methyl protons of the sulfinyl group would likely appear as a singlet around δ 2.7-3.0 ppm.

  • The boronic acid protons are often broad and may exchange with residual water in the solvent, appearing as a broad singlet between δ 8.0-9.0 ppm.

¹³C NMR (in DMSO-d₆):

  • Aromatic carbons would be observed in the region of δ 125-145 ppm. The carbon attached to the boron atom may show a broader signal.

  • The methyl carbon of the sulfinyl group would be expected around δ 40-45 ppm.

Stability, Storage, and Handling

Proper storage and handling are crucial to maintain the integrity and reactivity of boronic acids.

Stability:

Arylboronic acids are generally stable solids. However, they can be susceptible to certain degradation pathways:

  • Protodeboronation: This is a common degradation pathway where the C-B bond is cleaved, and the boronic acid group is replaced by a hydrogen atom. This can be promoted by moisture and certain acidic or basic conditions.[5]

  • Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of strong oxidizing agents.

  • Trimerization (Dehydration): Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is often a reversible process.

Storage:

To ensure the longevity of this compound, the following storage conditions are recommended:

  • Keep Dry: Store in a tightly sealed container to protect from moisture. A desiccator is recommended for long-term storage.[6]

  • Inert Atmosphere: For optimal stability, especially for long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Refrigeration: Store in a cool, dry place. Refrigeration (2-8 °C) is generally recommended.[7]

  • Protect from Light: Store in an amber vial or in the dark to prevent potential photodegradation.

Handling:

  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

  • Avoid inhalation of dust and contact with skin and eyes.[8]

  • In case of a spill, carefully sweep up the solid material and place it in a sealed container for disposal.[7]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern offers potential for novel reactivity and selectivity. By understanding its properties, synthesis, and proper handling, researchers can effectively utilize this compound to advance their synthetic goals in drug discovery and materials science.

References

Introduction: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-(Methylsulfinyl)phenyl)boronic Acid for Advanced Chemical Synthesis

This compound is an organoboron compound that has garnered significant interest among researchers and medicinal chemists. Its unique structural features—a boronic acid moiety ortho to a methylsulfinyl group—make it a valuable reagent in synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Boronic acids, as a class, are celebrated for their stability, low toxicity, and ease of handling, serving as indispensable building blocks for creating complex molecular architectures.[1][2] The strategic placement of the methylsulfinyl group in this specific reagent introduces electronic and steric properties that can be leveraged to fine-tune reactivity and influence the physicochemical properties of the resulting products, making it a key intermediate in the synthesis of novel pharmaceutical agents.[3][4]

This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, handling, and applications, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern drug development.[5][6]

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.

Chemical Structure

The molecular structure features a phenyl ring substituted with a boronic acid group [-B(OH)₂] and an adjacent (ortho) methylsulfinyl group [-S(O)CH₃]. This ortho-relationship is critical to its unique reactivity.

Caption: 2D structure of this compound.

Data Summary

The following table consolidates the key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 850567-97-4[7][8][9]
Molecular Formula C₇H₉BO₃S[7][8][9]
Molecular Weight 184.02 g/mol [7][8][9]
Appearance White to off-white solid[9]
Melting Point 118-122 °C[9]
Boiling Point 440.5 ± 47.0 °C (Predicted)[9]
Density 1.37 ± 0.1 g/cm³ (Predicted)[9]
pKa 8.46 ± 0.58 (Predicted)[9]
Water Solubility Slightly soluble[9][10]
InChI Key PHORKVSBWZGTEX-UHFFFAOYSA-N[7][8]
SMILES String OB(O)C1=C(S(C)=O)C=CC=C1[7]

Synthesis, Stability, and Handling

General Synthesis Strategy

While specific proprietary synthesis routes may vary, phenylboronic acids are commonly prepared via the reaction of an organometallic intermediate with a trialkyl borate. A plausible and widely used laboratory-scale method involves a bromo-lithium exchange reaction.[11]

Caption: General workflow for boronic acid synthesis.

  • Lithiation: The starting material, an appropriate aryl halide such as 1-bromo-2-(methylsulfinyl)benzene, is treated with an organolithium reagent like n-butyllithium at low temperatures (-78 °C) to generate a highly reactive aryllithium species.

  • Borylation: This intermediate is then quenched with an electrophilic boron source, typically a trialkyl borate like triisopropyl borate. The aryllithium attacks the boron atom, forming a boronate ester intermediate.

  • Hydrolysis: The reaction mixture is subjected to an acidic aqueous workup, which hydrolyzes the boronate ester to yield the final boronic acid product.

Stability and Storage

This compound is a solid that should be stored in a dry environment.[9] Boronic acids, in general, can be susceptible to dehydration to form cyclic anhydrides (boroxines) upon heating or under vacuum. While this process is often reversible upon exposure to water, it is best practice to store the compound in a tightly sealed container at room temperature to maintain its integrity.[9]

Safety and Handling

According to safety information, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin, eye, and respiratory irritation.[8][9] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.[9]

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3] This Nobel Prize-winning reaction is one of the most powerful and versatile methods for constructing C-C bonds, particularly for creating biaryl and heteroaryl structures that are prevalent in many pharmaceutical compounds.[5][6][12]

The Suzuki-Miyaura Catalytic Cycle

The reaction involves a palladium catalyst, a base, and a suitable solvent to couple the organoboron species with an organohalide (or triflate). The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (the 2-(methylsulfinyl)phenyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar'-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArX Ar'-X (Aryl Halide) ArX->ArPdX ArPdAr Ar'-Pd(II)L₂-Ar (Di-organo Complex) ArPdX->ArPdAr Transmetalation Boronic Ar-B(OH)₂ This compound Boronate [Ar-B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate Activation Base Base (e.g., K₃PO₄) Base->Boronate Boronate->ArPdX ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) ArPdAr->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role of the Methylsulfinyl Substituent

The ortho-methylsulfinyl group is not merely a passive spectator. Its electronic properties can influence the nucleophilicity of the phenyl ring. Furthermore, its steric bulk can affect the rate of transmetalation and reductive elimination. In some cases, ortho-substituents can engage in coordinating interactions with the metal center, potentially stabilizing catalytic intermediates and influencing the reaction outcome. This allows chemists to build sterically congested biaryl systems that might be challenging to access with other reagents.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, field-proven protocol for the cross-coupling of this compound with an aryl bromide.

Objective: To synthesize 2-(Methylsulfinyl)-4'-methoxybiphenyl from this compound and 4-bromoanisole.

Materials:

  • This compound

  • 4-Bromoanisole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃)

  • Potassium Phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Standard glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Methodology:

  • Inert Atmosphere Setup: Assemble and dry all glassware. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation of the Pd(0) catalyst.

  • Reagent Preparation: In a reaction vessel, combine this compound (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).

    • Causality Insight: Potassium phosphate is a common base for Suzuki couplings. It is strong enough to facilitate boronate formation but generally compatible with a wide range of functional groups. An excess is used to ensure complete activation of the boronic acid.[13]

  • Catalyst Preparation: In a separate vial, mix Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and PPh₃ (0.04 mmol, 4 mol% Pd). Add a small amount of the anhydrous dioxane and swirl to form the catalyst pre-mixture.

    • Causality Insight: Pd₂(dba)₃ is a stable Pd(0) source. PPh₃ is a common phosphine ligand that stabilizes the palladium center and facilitates the catalytic cycle.[6] The ligand-to-palladium ratio is crucial for catalyst activity and stability.

  • Reaction Assembly: Add the catalyst pre-mixture to the main reaction vessel containing the substrates and base. Add the remaining anhydrous 1,4-dioxane to achieve a final concentration of approximately 0.2 M with respect to the aryl bromide.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer, and wash with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Conclusion

This compound stands out as a highly effective and strategic building block for medicinal and synthetic chemists. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions enable the efficient construction of complex biaryl scaffolds. The ortho-methylsulfinyl group provides a unique handle for modulating steric and electronic properties, offering researchers a valuable tool for accessing novel chemical space in the pursuit of next-generation therapeutics. As the demand for sophisticated molecular architectures continues to grow, the importance of specialized reagents like this boronic acid in accelerating drug discovery programs is undeniable.

References

(2-(Methylsulfinyl)phenyl)boronic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(2-(Methylsulfinyl)phenyl)boronic acid is a versatile organoboron compound that has garnered significant interest within the realms of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring both a boronic acid moiety and a methylsulfinyl group, imparts distinct reactivity and properties that make it a valuable building block for the construction of complex molecules. This guide provides an in-depth exploration of the molecular structure, properties, synthesis, and applications of this compound, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective utilization.

Introduction

Organoboron compounds, particularly boronic acids, have emerged as indispensable tools in modern organic chemistry.[1][2] Their stability, low toxicity, and versatile reactivity have established them as key intermediates in a multitude of synthetic transformations.[1] this compound, a specialized derivative, is distinguished by the presence of a methylsulfinyl substituent at the ortho position to the boronic acid group. This substitution pattern significantly influences the electronic and steric properties of the molecule, offering unique advantages in synthetic applications. This guide aims to provide a comprehensive overview of this important reagent, from its fundamental chemical characteristics to its practical implementation in the laboratory.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is central to its chemical behavior. The presence of the boronic acid group [-B(OH)2] and the methylsulfinyl group [-S(O)CH3] on an aromatic ring gives rise to a unique combination of properties.

Structural Features

The molecule consists of a phenyl ring substituted with a boronic acid group and a methylsulfinyl group in a 1,2 (ortho) arrangement. The boron atom is sp²-hybridized, resulting in a trigonal planar geometry around the boron center, with an empty p-orbital perpendicular to the plane.[3] The sulfoxide group introduces a chiral center at the sulfur atom, although the compound is typically used as a racemate.

Caption: 2D representation of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₇H₉BO₃S[4][5]
Molecular Weight 184.02 g/mol [5]
CAS Number 850567-97-4[4][5]
Appearance Solid[5]
InChI Key PHORKVSBWZGTEX-UHFFFAOYSA-N[4][5]
SMILES String OB(O)C1=C(S(C)=O)C=CC=C1[5]

Synthesis of this compound

The synthesis of phenylboronic acids typically involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by hydrolysis.[1][6] A plausible synthetic route to this compound would start from 2-bromothioanisole.

Caption: Plausible synthetic pathway for this compound.

Causality in Experimental Choices:

  • Oxidation: The oxidation of the sulfide to a sulfoxide is a critical step. Mild oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are chosen to prevent over-oxidation to the sulfone.

  • Halogen-Metal Exchange: This is a standard method for generating aryllithium species from aryl bromides. It is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.

  • Electrophilic Trapping: The highly reactive organolithium intermediate is then trapped with an electrophilic boron source, such as trimethyl borate. The reaction is quenched with an acidic aqueous solution to hydrolyze the resulting boronate ester to the desired boronic acid.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.[1][2][7][8] This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate.[8]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (R'-X) ArPd(II)XL2 R'-Pd(II)-X (L2) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (ArB(OH)2 + Base) ArPd(II)XL2->Transmetalation ArPd(II)R'L2 R'-Pd(II)-Ar (L2) Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R'-Ar (Product) Reductive_Elimination->Product

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise & Experience Insights: The role of the base is crucial; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[7][10] The choice of base, solvent, and palladium ligand can significantly impact the reaction efficiency and substrate scope. The methylsulfinyl group in the ortho position can potentially influence the reaction through steric effects or by coordinating to the palladium center, thereby modulating its reactivity.

Experimental Protocol: A Model Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (1-2 mol%) and triphenylphosphine (4-8 mol%) in degassed toluene. Stir for 10-15 minutes until a homogeneous solution is formed. Rationale: Pre-forming the active Pd(0) catalyst in situ from a stable Pd(II) precursor and a phosphine ligand is a common and reliable method.

  • Reaction Setup: To the catalyst solution, add the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), and potassium carbonate (2.0 equivalents). Rationale: A slight excess of the boronic acid is used to ensure complete consumption of the limiting aryl bromide. The base is essential for the formation of the active boronate species.

  • Reaction Execution: Add degassed water (typically 10-20% of the toluene volume). Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Rationale: The biphasic toluene/water system is often effective for Suzuki couplings. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Rationale: The aqueous workup removes inorganic salts and other water-soluble impurities. Column chromatography is a standard technique for purifying organic compounds.

Spectroscopic Characterization

  • ¹H NMR: The aromatic protons would appear in the range of δ 7.0-8.5 ppm. The methyl protons of the sulfinyl group would likely be a singlet around δ 2.5-3.0 ppm. The hydroxyl protons of the boronic acid are often broad and may exchange with residual water in the solvent.

  • ¹³C NMR: Aromatic carbons would resonate in the δ 120-140 ppm region. The carbon bearing the boron atom would be deshielded. The methyl carbon of the sulfinyl group would appear in the aliphatic region.

  • ¹¹B NMR: This technique is particularly useful for studying boronic acids.[11] The sp²-hybridized boron in the boronic acid would give a signal at a characteristic chemical shift, which would shift upon formation of a boronate ester.[11]

  • IR Spectroscopy: Characteristic peaks would include O-H stretching for the boronic acid hydroxyl groups (broad, ~3200-3500 cm⁻¹), C=C stretching for the aromatic ring (~1600 cm⁻¹), and S=O stretching for the sulfoxide group (~1050 cm⁻¹).

Safety and Handling

Boronic acids, including this compound, should be handled with appropriate safety precautions.

  • Hazards: May cause skin, eye, and respiratory irritation.[4][12][13] Harmful if swallowed.[4]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[12][13][14] Handle in a well-ventilated area or a chemical fume hood.[12][13]

  • Storage: Store in a cool, dry place away from moisture and oxidizing agents.[13] Boronic acids can undergo dehydration to form boroxines, their trimeric anhydrides.[3][6]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its unique substitution pattern provides chemists with a powerful tool for constructing complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, synthesis, and reactivity, coupled with safe handling practices, is essential for its successful application in research and development. The insights and protocols provided in this guide serve as a foundation for scientists and professionals seeking to leverage the synthetic potential of this important building block.

References

An In-depth Technical Guide to the Synthesis of (2-(Methylsulfinyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive and scientifically-grounded protocol for the synthesis of (2-(Methylsulfinyl)phenyl)boronic acid, a valuable building block in contemporary organic synthesis, particularly in the realm of drug discovery and development. The synthesis is presented as a two-step sequence commencing with the regioselective synthesis of the precursor, (2-(methylthio)phenyl)boronic acid, followed by its selective oxidation. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of the sulfoxide moiety introduces chirality and modulates the electronic properties of the boronic acid, making it a versatile reagent in Suzuki-Miyaura cross-coupling reactions for the construction of complex molecular architectures.[1] The sulfoxide group can also act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide details a robust and efficient synthetic route to access this important molecule.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of the carbon-boron bond at the ortho position of thioanisole to generate (2-(methylthio)phenyl)boronic acid. The second step is the selective oxidation of the thioether functionality to the corresponding sulfoxide, without over-oxidation to the sulfone or decomposition of the boronic acid moiety.

Synthetic_Pathway Thioanisole Thioanisole Precursor (2-(Methylthio)phenyl)boronic acid Thioanisole->Precursor Step 1: ortho-C-H Borylation Target This compound Precursor->Target Step 2: Selective Oxidation

Caption: Overall two-step synthetic strategy.

Part 1: Synthesis of (2-(Methylthio)phenyl)boronic acid via Iridium-Catalyzed C-H Borylation

The direct and selective functionalization of C-H bonds is a powerful tool in modern organic synthesis. For the synthesis of (2-(methylthio)phenyl)boronic acid, an iridium-catalyzed ortho-selective C-H borylation of thioanisole is a highly efficient and atom-economical approach.[2] The methylthio group acts as a directing group, facilitating the regioselective installation of the boryl group.

Reaction Mechanism and Rationale

The catalytic cycle is believed to involve the formation of an iridium complex that coordinates to the sulfur atom of thioanisole. This coordination directs the C-H activation step to the ortho position. The subsequent reaction with a boron source, such as bis(pinacolato)diboron (B₂pin₂), regenerates the iridium catalyst and furnishes the desired boronic ester, which can then be hydrolyzed to the boronic acid. The use of a specific bipyridine-type ligand is crucial for achieving high regioselectivity.[2]

Borylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Start Thioanisole & B₂pin₂ Mix Combine Reagents under Inert Atmosphere Start->Mix Catalyst [Ir(cod)OMe]₂ & Ligand Catalyst->Mix Solvent Anhydrous Solvent (e.g., THF) Solvent->Mix Heat Heat to Reaction Temperature (e.g., 80 °C) Mix->Heat Quench Quench Reaction Heat->Quench Hydrolysis Hydrolyze Boronic Ester Quench->Hydrolysis Extract Extraction Hydrolysis->Extract Purify Purification (e.g., Recrystallization) Extract->Purify Product (2-(Methylthio)phenyl)boronic acid Purify->Product

Caption: Experimental workflow for C-H borylation.

Experimental Protocol: (2-(Methylthio)phenyl)boronic acid
Reagent/ParameterQuantityMoles (mmol)Notes
Thioanisole1.24 g (1.17 mL)10.0Starting material
Bis(pinacolato)diboron (B₂pin₂)3.81 g15.0Boron source
[Ir(cod)OMe]₂66 mg0.1Catalyst precursor
4,4'-Di-tert-butyl-2,2'-bipyridine54 mg0.2Ligand
Anhydrous Tetrahydrofuran (THF)50 mL-Solvent
Reaction Conditions
Temperature80 °C-
Time12-16 hours-Monitor by TLC/GC-MS
Work-up
2 M HCl (aq)~20 mL-For hydrolysis
Diethyl ether3 x 50 mL-For extraction
Brine50 mL-For washing
Anhydrous MgSO₄--Drying agent

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add [Ir(cod)OMe]₂ (66 mg, 0.1 mmol) and 4,4'-di-tert-butyl-2,2'-bipyridine (54 mg, 0.2 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (20 mL) via syringe and stir the mixture at room temperature for 15 minutes to form the active catalyst.

  • To this solution, add thioanisole (1.24 g, 10.0 mmol) and bis(pinacolato)diboron (3.81 g, 15.0 mmol), followed by an additional 30 mL of anhydrous THF.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • To the residue, add diethyl ether (50 mL) and 2 M HCl (20 mL). Stir vigorously for 2 hours to effect hydrolysis of the pinacol ester.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude (2-(methylthio)phenyl)boronic acid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white to off-white solid.

Part 2: Selective Oxidation to this compound

The selective oxidation of the thioether in (2-(methylthio)phenyl)boronic acid to the corresponding sulfoxide presents a significant challenge due to the potential for over-oxidation to the sulfone and the sensitivity of the boronic acid group. A mild and chemoselective oxidizing agent is therefore required. Hydrogen peroxide in the presence of a suitable catalyst or under controlled conditions is a common choice for this transformation.[3]

Reaction Rationale and Control

The key to this step is controlling the stoichiometry of the oxidant and the reaction temperature to favor the formation of the sulfoxide over the sulfone. The boronic acid functionality is susceptible to oxidation under harsh conditions, a process known as protodeboronation, which would lead to the undesired loss of the C-B bond.[4] Therefore, mild reaction conditions are paramount. The use of a biphasic system with a phase-transfer catalyst can sometimes enhance selectivity by controlling the concentration of the oxidant in the organic phase.[5]

Experimental Protocol: this compound
Reagent/ParameterQuantityMoles (mmol)Notes
(2-(Methylthio)phenyl)boronic acid1.68 g10.0Starting material
30% Hydrogen Peroxide (H₂O₂)1.13 mL11.0Oxidant (1.1 equivalents)
Acetic Acid20 mL-Solvent/Catalyst
Reaction Conditions
Temperature0 °C to room temp.-
Time2-4 hours-Monitor by TLC/LC-MS
Work-up
Saturated Na₂SO₃ (aq)~10 mL-To quench excess H₂O₂
Ethyl Acetate3 x 40 mL-For extraction
Brine40 mL-For washing
Anhydrous Na₂SO₄--Drying agent

Step-by-Step Methodology:

  • Dissolve (2-(methylthio)phenyl)boronic acid (1.68 g, 10.0 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide (1.13 mL, 11.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material and minimal formation of the sulfone byproduct.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess hydrogen peroxide by the dropwise addition of a saturated aqueous solution of sodium sulfite until a test with starch-iodide paper is negative.

  • Extract the product into ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with water (2 x 40 mL) and brine (40 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield this compound as a solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the methylsulfinyl and boronic acid groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Safety Considerations

  • Iridium catalysts: While generally used in small quantities, they should be handled in a well-ventilated fume hood.

  • Organolithium reagents (if used as an alternative for borylation): Extremely pyrophoric and reactive with water and air. Must be handled under a strict inert atmosphere.

  • Hydrogen peroxide (30%): A strong oxidizer. Avoid contact with skin and eyes, and do not mix with flammable materials.

  • Acetic acid: Corrosive. Handle with appropriate personal protective equipment.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of this compound. The two-step approach, involving a modern C-H borylation followed by a controlled oxidation, offers an efficient route to this valuable synthetic intermediate. By understanding the underlying chemical principles and carefully controlling the reaction conditions as outlined, researchers can successfully synthesize this compound for their applications in drug discovery and materials science.

References

A Technical Guide to (2-(Methylsulfinyl)phenyl)boronic Acid: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-(Methylsulfinyl)phenyl)boronic acid is a specialized organoboron compound that serves as a highly valuable building block in modern organic synthesis. Its unique structure, featuring both a boronic acid moiety and a methylsulfinyl group on a phenyl ring, provides a distinct combination of reactivity and physicochemical properties. This guide offers an in-depth analysis of its nomenclature, properties, synthesis, and reactivity, with a primary focus on its application in palladium-catalyzed cross-coupling reactions. For drug development professionals, the incorporation of the sulfoxide group offers a handle for modulating solubility and engaging in specific hydrogen-bonding interactions, making this reagent a compound of interest for constructing novel pharmaceutical agents. This document provides detailed protocols and mechanistic insights to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors.

Introduction: The Expanding Role of Aryl Boronic Acids in Drug Discovery

Boronic acids have transitioned from chemical curiosities to indispensable tools in the pharmaceutical industry.[1] Their stability, low toxicity, and versatile reactivity make them ideal intermediates in complex molecule synthesis.[1][2] The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional reliability, is the most prominent application of boronic acids.[3][4] This reaction's tolerance for a wide range of functional groups has made it a cornerstone of medicinal chemistry for assembling biaryl structures common in drug candidates.[5]

Beyond their role as synthetic intermediates, the boronic acid functional group itself is a key pharmacophore in several FDA-approved drugs.[6][7] Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, famously uses a peptide boronic acid to reversibly bind to the enzyme's active site.[8][9] This highlights the ability of the boron atom to form stable, reversible covalent interactions with biological nucleophiles, a feature increasingly exploited in inhibitor design.[7][8] Reagents like this compound contribute to this field by providing a scaffold that combines the reactive utility of the boronic acid with the unique electronic and steric properties of the methylsulfinyl substituent.

Nomenclature, Structure, and Identification

The formal IUPAC name for the compound is (2-methylsulfinylphenyl)boronic acid .[10] Its structure consists of a benzene ring substituted at the C1 and C2 positions with a boronic acid [-B(OH)₂] group and a methylsulfinyl [-S(O)CH₃] group, respectively.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name (2-methylsulfinylphenyl)boronic acid PubChem[10]
CAS Number 850567-97-4 Sigma-Aldrich[11]
Molecular Formula C₇H₉BO₃S PubChem[10]
Molecular Weight 184.03 g/mol PubChem[10]

| InChI Key | PHORKVSBWZGTEX-UHFFFAOYSA-N | Sigma-Aldrich |

Physicochemical Properties

The physicochemical properties of this reagent are crucial for determining appropriate reaction conditions, solvents, and purification methods. The presence of both the polar sulfinyl group and the Lewis acidic boronic acid group influences its solubility and reactivity profile.

Table 2: Physicochemical Data

Property Value Notes
Appearance Solid Typically a white to off-white powder.
Solubility Soluble in polar organic solvents Phenylboronic acids are generally soluble in solvents like diethyl ether, ethanol, and THF.[2] The polar sulfinyl group is expected to enhance solubility in polar media.
pKa ~8.8 The pKa of unsubstituted phenylboronic acid is 8.83.[2] The electron-withdrawing nature of the adjacent sulfinyl group may slightly lower this value.

| Melting Point | Data not available | The melting point for the related 2-(methylsulfonyl) analog is 84 °C, but should not be assumed for this compound.[12] |

Synthesis and Mechanistic Considerations

Aryl boronic acids are typically synthesized via one of several robust methods. The Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂), is among the most common and versatile.[1][13] This method is valued for its mild conditions and high tolerance for various functional groups, making it suitable for complex substrates.

Caption: General synthesis of aryl boronic acids via Miyaura borylation.

Causality in Synthesis: The choice of a palladium catalyst and a suitable base is critical for an efficient borylation reaction. The base, often potassium acetate (KOAc), is believed to play a key role in the transmetalation step of the catalytic cycle.[13] The resulting boronate ester is often stable enough for purification by chromatography and can be used directly in subsequent reactions or hydrolyzed to the free boronic acid.[13]

Reactivity Profile: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1][4] This reaction provides a powerful method for synthesizing complex biaryl compounds, which are prevalent motifs in pharmaceuticals.

The catalytic cycle involves three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of an electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[3][14]

  • Transmetalation : A base activates the boronic acid, facilitating the transfer of its organic substituent (the 2-(methylsulfinyl)phenyl group) to the palladium center, displacing the halide.[14]

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr Transmetalation (Ar'-B(OH)₂ + Base) ArPdAr->Pd0 Reductive Elimination ArPdAr->in2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Insights: The choice of base and solvent system can dramatically affect reaction yield and rate. For electron-deficient heteroaryl boronic acids, decomposition via protodeboronation can be a significant side reaction. While the (2-(Methylsulfinyl)phenyl) group is not strongly deactivating, careful optimization of the base (e.g., using milder carbonates or phosphates over hydroxides) can be crucial for preventing this unwanted pathway.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the cross-coupling of this compound with a generic aryl bromide.

Materials and Reagents:

  • This compound (1.2 equiv)

  • Aryl bromide (Ar-Br) (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 0.02 equiv), SPhos (16.4 mg, 0.04 mmol, 0.08 equiv), and K₃PO₄ (477 mg, 1.5 mmol, 3.0 equiv).

  • Inerting the System: Seal the flask with a rubber septum, then evacuate the flask under vacuum and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously at 80 °C for 12-24 hours. The reaction temperature and time may require optimization depending on the reactivity of the aryl bromide.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.[14]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Senior Application Scientist's Note: The process of degassing the solvent is a self-validating step crucial for trustworthiness. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote undesirable side reactions like the homocoupling of the boronic acid.[3] The use of a phosphine ligand like SPhos is designed to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps, especially for challenging substrates.

Safety, Handling, and Storage

This compound requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.

Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statements Source

|

alt text
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | PubChem[10], Sigma-Aldrich |

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[15]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.

Conclusion

This compound stands out as a sophisticated and enabling chemical tool for researchers. Its utility is firmly rooted in its capacity to participate in robust C-C bond-forming reactions, offering a direct route to novel biaryl structures. The presence of the methylsulfinyl group provides an additional layer of functionality, influencing solubility and offering a potential point of interaction in biological systems. For professionals in drug discovery and process development, a thorough understanding of its properties, reactivity, and handling requirements—as detailed in this guide—is paramount to leveraging its full synthetic potential.

References

(2-(Methylsulfinyl)phenyl)boronic acid safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (2-(Methylsulfinyl)phenyl)boronic Acid: Properties, Safety, and Synthetic Applications

Introduction: A Versatile Building Block in Modern Synthesis

This compound, with CAS Number 850567-97-4, is an organoboron compound that has garnered interest among researchers and drug development professionals.[1][2] As a bifunctional molecule featuring both a boronic acid and a methylsulfinyl group, it serves as a valuable building block in synthetic chemistry. The boronic acid moiety is a cornerstone functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a fundamental tool for the construction of carbon-carbon bonds in complex organic molecules. The presence of the methylsulfinyl (a sulfoxide) group introduces unique electronic and steric properties, and potentially enhances solubility, making it an attractive reagent for the synthesis of novel pharmaceutical intermediates and materials.

This guide provides a comprehensive overview of the critical safety data, physical and chemical properties, reactivity profile, and safe handling protocols for this compound, designed to empower researchers to utilize this reagent effectively and safely.

Chemical & Physical Properties

A thorough understanding of a reagent's physical and chemical properties is foundational to its proper use in a laboratory setting. The data for this compound is summarized below.

PropertyValueSource(s)
CAS Number 850567-97-4[1][2]
Molecular Formula C₇H₉BO₃S[1][3]
Molecular Weight 184.02 g/mol [1][2]
Appearance White solid[1][3]
Melting Point 118-122 °C[3]
pKa 8.46 ± 0.58 (Predicted)[3]
Water Solubility Slightly soluble[3]
Organic Solvent Solubility While specific data for this compound is scarce, analogous compounds like phenylboronic acid are soluble in most polar organic solvents such as ethers (e.g., THF, diethyl ether) and ketones (e.g., acetone), moderately soluble in chloroform, and poorly soluble in nonpolar solvents like hexanes.[4]

Hazard Identification & Toxicological Profile

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute oral toxicity and irritation to the skin, eyes, and respiratory system.

GHS Classification: [5]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Pictogram:

alt text

Signal Word: Warning [1]

Toxicological Insights: Specific toxicological data such as LD50 (median lethal dose) for this compound is not readily available in published literature. However, data for the parent compound, phenylboronic acid (CAS 98-80-6), can serve as a useful, albeit approximate, reference point. The oral LD50 for phenylboronic acid in rats is 740 mg/kg.[6] This value places it in Category 4 for acute oral toxicity, aligning with the classification of its methylsulfinyl derivative. The primary routes of exposure are ingestion, inhalation of dust, and skin or eye contact.

Safe Handling & Storage Protocols

The causality behind safe handling procedures is rooted in mitigating the risks identified above. A self-validating safety system involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls:

  • Fume Hood: All handling of solid this compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation of dust or vapors.

  • Safety Shower & Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6]

  • Hand Protection: Wear impervious gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves properly.

  • Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.

Handling Procedures:

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. Use a spatula for transfers.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage Conditions:

  • Container: Keep the container tightly closed and store in a cool, dry place.

  • Atmosphere: Boronic acids can be susceptible to dehydration and the formation of cyclic anhydrides (boroxines). While some are stored under an inert atmosphere, supplier recommendations for this compound suggest storage at room temperature in a dry environment is sufficient.[3]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6]

Reactivity & Stability Profile

Understanding the reactivity of this compound is crucial for its successful application in synthesis and for avoiding hazardous situations.

Boronic Acid Group Reactivity: The primary utility of this compound stems from the reactivity of the boronic acid group in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from boron to palladium, is often facilitated by a base.

Stability and Decomposition Pathways: Arylboronic acids are generally stable solids but can undergo decomposition. The most common decomposition pathway is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is highly dependent on factors like pH, temperature, and the electronic properties of the aryl group.

Sulfoxide Group Compatibility: The sulfoxide functional group is generally considered robust and compatible with a wide range of reaction conditions. However, researchers should be aware that under certain palladium-catalyzed conditions, the C–S(O) bond can be activated and undergo cleavage. Studies have shown that diaryl sulfoxides can act as electrophilic coupling partners in Suzuki-Miyaura reactions. This presents a potential, though likely minor, side reaction pathway where the sulfoxide itself could be cleaved, especially under harsh conditions or with specific catalyst systems. Careful selection of mild reaction conditions is therefore advisable to ensure the sulfoxide group remains intact.

Hazard Control Logic Diagram

The following diagram illustrates the logical relationship between the identified hazards of this compound and the necessary control measures to ensure safe laboratory practice.

HazardControl substance This compound hazard_oral H302: Harmful if Swallowed substance->hazard_oral Presents Hazards hazard_skin H315: Skin Irritation substance->hazard_skin Presents Hazards hazard_eye H319: Serious Eye Irritation substance->hazard_eye Presents Hazards hazard_resp H335: Respiratory Irritation substance->hazard_resp Presents Hazards control_hygiene No eating/drinking in lab Wash hands after use hazard_oral->control_hygiene Controlled by control_gloves Wear Nitrile Gloves hazard_skin->control_gloves Controlled by control_goggles Wear Safety Goggles/ Face Shield hazard_eye->control_goggles Controlled by control_fumehood Handle in Fume Hood hazard_resp->control_fumehood Controlled by

Caption: Relationship between hazards and primary control measures.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, detailed protocol for the use of this compound in a Suzuki-Miyaura cross-coupling reaction with an aryl bromide.

Reaction: Coupling of this compound with 4-bromoanisole.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

    • Causality: A flame-dried vessel under an inert atmosphere is crucial to exclude oxygen and moisture, which can deactivate the palladium catalyst and promote unwanted side reactions like homocoupling of the boronic acid.

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

    • Causality: Toluene is a common solvent for these reactions. A small amount of water is often necessary to facilitate the dissolution of the base (K₃PO₄) and to promote the transmetalation step. Degassing the solvents removes dissolved oxygen.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate. Vigorous stirring ensures the heterogeneous mixture is well-mixed.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromoanisole) is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Causality: The brine wash removes residual water and inorganic salts from the organic phase. Anhydrous sodium sulfate is a drying agent that removes trace amounts of water.

  • Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Suzuki-Miyaura Workflow Diagram

SuzukiWorkflow prep 1. Vessel Prep (Flame-dried Schlenk Flask) reagents 2. Add Reagents (Boronic Acid, Aryl Halide, Pd Catalyst, Ligand, Base) Under Inert Atmosphere prep->reagents solvents 3. Add Solvents (Anhydrous Toluene, Degassed H₂O) reagents->solvents reaction 4. Heat & Stir (e.g., 80-100 °C) solvents->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor workup 6. Cool & Quench (Add EtOAc & H₂O) monitor->workup extract 7. Extraction (Separate layers, Extract aqueous) workup->extract dry 8. Wash & Dry (Brine wash, Dry over Na₂SO₄) extract->dry purify 9. Purify (Filter, Concentrate, Column Chromatography) dry->purify product Final Product purify->product

Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or poison control center immediately.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂), sulfur oxides, and oxides of boron.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Personal Protection: Wear appropriate PPE (goggles, gloves, lab coat, respirator if dust is significant).

  • Containment: Sweep up the solid material, avoiding dust generation. Place into a suitable, labeled container for disposal.

  • Cleanup: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

Physical properties of (2-(Methylsulfinyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of (2-(Methylsulfinyl)phenyl)boronic acid

Introduction

This compound is a specialized organoboron compound that belongs to the versatile class of arylboronic acids. These compounds are fundamental building blocks in modern organic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The unique substitution pattern of this particular molecule, featuring a methylsulfinyl group ortho to the boronic acid moiety, imparts specific electronic and steric properties that influence its reactivity, stability, and physical characteristics.

This guide serves as a technical resource for researchers and drug development professionals, offering a detailed examination of the core physical properties of this compound. Understanding these properties is paramount for its effective storage, handling, and application in synthetic protocols and for predicting its behavior in various chemical and biological systems. The narrative moves beyond a simple data sheet to explain the causality behind these properties and the experimental methodologies used for their validation.

Section 1: Chemical Identity and Structure

The structural foundation of this compound is a benzene ring co-functionalized with a boronic acid group [-B(OH)₂] and a methylsulfinyl group [-S(O)CH₃]. The spatial arrangement of these groups in an ortho (1,2) configuration allows for potential intramolecular interactions that can influence the compound's conformation and reactivity.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name (2-methylsulfinylphenyl)boronic acid [1]
CAS Number 850567-97-4 [1][2][3]
Molecular Formula C₇H₉BO₃S [1][2][3]
Molecular Weight 184.02 g/mol [2][3]
InChI Key PHORKVSBWZGTEX-UHFFFAOYSA-N [1]

| Canonical SMILES | CS(=O)C1=CC=CC=C1B(O)O |[2] |

Section 2: Core Physical Properties

The physical properties of a compound dictate its behavior in solution and in the solid state, providing crucial information for reaction setup, purification, and formulation.

Table 2: Summary of Physical Properties

Property Value Notes
Appearance White solid [3]
Melting Point 118-122 °C [3]
pKa (Predicted) 8.46 ± 0.58 [3]

| Water Solubility | Slightly soluble |[3] |

Melting Point

The melting point of 118-122 °C indicates that this compound is a crystalline solid at room temperature.[3] The melting range, rather than a sharp point, can suggest the presence of minor impurities or polymorphic forms. As a primary indicator of purity, a sharp and consistent melting point is expected for a highly pure sample. This value is significantly different from its oxidized analog, 2-(methylsulfonyl)phenylboronic acid (Melting Point: 84 °C), and its reduced analog, 2-(methylthio)phenylboronic acid (Melting Point: 77-83 °C), highlighting how the oxidation state of the sulfur atom profoundly impacts the crystal lattice energy and intermolecular forces.[4]

Solubility Profile

This compound is described as slightly soluble in water.[3] This is consistent with the general behavior of substituted arylboronic acids, whose water solubility is often low.[5][6] The parent compound, phenylboronic acid, has a water solubility of about 1-2 g/100 g H₂O.[5][7][8] The presence of the polar methylsulfinyl group may slightly enhance aqueous solubility compared to nonpolar analogs, but the overall hydrophobic nature of the phenyl ring remains dominant.

In organic solvents, its solubility is expected to follow established trends for phenylboronic acids:

  • High Solubility: In polar organic solvents like diethyl ether, acetone, and other ketones.[7][8][9]

  • Moderate Solubility: In solvents like chloroform.[8][9]

  • Poor Solubility: In nonpolar hydrocarbon solvents such as hexanes and methylcyclohexane.[7][8]

This differential solubility is a key principle used in its purification, where a hydrocarbon solvent can be used to wash away nonpolar organic impurities.

Acidity (pKa)

The predicted pKa of 8.46 places this compound in the category of weak acids, similar to the parent phenylboronic acid (pKa ≈ 8.8).[3][7] The boronic acid functional group acts as a Lewis acid, accepting a hydroxide ion to form a tetrahedral boronate species, rather than donating a proton. The acidity is influenced by substituents on the phenyl ring. Electron-withdrawing groups typically lower the pKa (increase acidity), and the methylsulfinyl group is moderately electron-withdrawing, consistent with the predicted pKa being slightly lower than that of unsubstituted phenylboronic acid.[10] This pKa value is critical for applications in biological systems, as it determines the ratio of the neutral trigonal acid to the anionic tetrahedral boronate at physiological pH (≈7.4).

Section 3: Spectroscopic and Crystallographic Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques. While specific spectra for this exact compound are not publicly available, the expected characteristics can be expertly inferred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation in solution.

    • ¹H NMR: Would show distinct signals for the aromatic protons (typically in the 7-8 ppm range), a singlet for the methyl protons of the sulfinyl group (around 2.5-3.0 ppm), and a broad singlet for the hydroxyl protons of the boronic acid group, which may exchange with solvent.

    • ¹³C NMR: Would reveal the expected number of carbon signals for the aromatic ring and the methyl group.

    • ¹¹B NMR: This specialized technique is highly informative for boronic acids. A single, broad resonance is expected, typically in the range of δ 19–30 ppm for the trigonal boronic acid and δ 3–9 ppm for the tetrahedral boronate species formed in the presence of a Lewis base.[11][12] This allows for direct observation of the boron center.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Characteristic absorption bands would include a strong, broad O-H stretch (around 3200-3600 cm⁻¹), a B-O stretch (around 1350 cm⁻¹), and a strong S=O stretch (around 1050 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio that corresponds to the calculated exact mass (184.0365 Da).[1]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure in the solid state. For boronic acids, this technique is invaluable for studying the extensive hydrogen-bonding networks that define their crystal packing, which often involves the formation of dimeric or polymeric structures.[7][13]

Section 4: Experimental Protocols for Property Determination

To ensure trustworthiness, protocols for determining physical properties must be robust and self-validating.

G cluster_workflow Workflow for Physical Property Characterization sample Receive Sample This compound visual Visual Inspection (Color, Form) sample->visual nmr NMR Analysis (¹H, ¹³C, ¹¹B) sample->nmr ms Mass Spectrometry (HRMS) sample->ms solubility Solubility Screening (Water, Organic Solvents) sample->solubility mp Melting Point Determination (Capillary Method) visual->mp report Final Report & Data Archiving visual->report purity Purity Assessment (Comparison to Reference) mp->purity nmr->purity ms->purity solubility->report purity->report

Caption: A generalized experimental workflow for the physical characterization of a chemical sample.

Protocol 1: Melting Point Determination via Capillary Method
  • Preparation: Ensure the sample is dry and finely powdered.

  • Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat rapidly to about 15-20 °C below the expected melting point (118 °C). Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

  • Validation: A pure sample should exhibit a narrow melting range (≤ 2 °C). A broad range suggests impurities.

Protocol 2: Solubility Assessment via Dynamic Method

This method determines the temperature at which a known concentration of solute dissolves completely in a solvent.[8][9]

  • Preparation: Prepare several sealed vials containing known masses of the boronic acid and a specific solvent (e.g., water, acetone, chloroform).

  • Heating & Observation: Place a vial in a thermostatically controlled bath equipped with a magnetic stirrer and a light source/detector. Slowly heat the suspension while stirring rigorously.

  • Equilibrium Point: The temperature at which the solution becomes clear (disappearance of turbidity) is recorded as the solubility equilibrium temperature for that specific concentration.

  • Data Analysis: Repeat for multiple concentrations to generate a solubility curve (solubility vs. temperature).

  • Trustworthiness: The use of automated light transmission detection removes subjective operator bias in determining the point of complete dissolution.

Section 5: Stability and Handling

  • Storage: The compound should be stored under room temperature conditions in a tightly sealed container, protected from moisture ("Sealed in dry").[3] Boronic acids are susceptible to dehydration upon heating or under vacuum, which can lead to the formation of cyclic anhydride trimers known as boroxines.[7][8] This process is often reversible upon addition of water.

  • Safety: this compound is classified as an irritant.[3] Standard laboratory safety precautions, including the use of gloves, safety glasses, and a lab coat, are required. It may cause skin, eye, and respiratory irritation.[1][3] It is also classified as harmful if swallowed.[1]

Conclusion

This compound is a white, crystalline solid with a melting point of 118-122 °C and limited solubility in water. Its physical properties are dictated by the interplay between the hydrophobic phenyl ring and the polar boronic acid and methylsulfinyl functional groups. These characteristics, underpinned by robust analytical validation, are essential for guiding the compound's use in synthetic chemistry and drug discovery, ensuring reproducible results and proper handling. The methodologies outlined provide a framework for the rigorous characterization required to advance scientific research.

References

An In-depth Technical Guide to the Stability and Storage of (2-(Methylsulfinyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Navigating the Nuances of a Key Synthetic Building Block

(2-(Methylsulfinyl)phenyl)boronic acid is a versatile organoboron compound that has found significant utility as a building block in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its unique substitution pattern, featuring both a reactive boronic acid moiety and a sulfinyl group, makes it an attractive intermediate for the synthesis of complex molecules in pharmaceutical and materials science research. However, the very features that make this compound valuable also introduce specific challenges related to its stability and handling. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of this compound, offering field-proven insights and detailed protocols to ensure its integrity from storage to reaction.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of this compound is the first step toward mastering its use. The presence of a Lewis acidic boron center, a readily oxidizable sulfur atom, and the propensity of boronic acids to undergo dehydration create a complex stability profile.

dot graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} ddot

Figure 1: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 850567-97-4[1][2][3]
Molecular Formula C₇H₉BO₃S[1][2]
Molecular Weight 184.02 g/mol [1][2]
Appearance Solid[1]
InChI Key PHORKVSBWZGTEX-UHFFFAOYSA-N[1][2]

Intrinsic Stability and Key Degradation Pathways

The stability of boronic acids is a well-documented challenge. They are susceptible to several degradation pathways which can be exacerbated by improper storage and handling. For this compound, these general pathways are supplemented by the reactivity of the sulfoxide group.

Oxidative Degradation

Oxidation is a primary concern for many boronic acids and is particularly relevant for this molecule.[4][5][6]

  • C-B Bond Cleavage: The carbon-boron bond can be oxidatively cleaved, often by reactive oxygen species, to yield the corresponding phenol (2-(methylsulfinyl)phenol) and boric acid.[6] This is an irreversible degradation process.[5] Studies have shown that at physiological pH, the oxidation rates of phenylboronic acids can be comparable to those of thiols.[4][5][6]

  • Sulfoxide Oxidation: The methylsulfinyl group is susceptible to oxidation, which would convert it to a methylsulfonyl group, yielding (2-(Methylsulfonyl)phenyl)boronic acid. This related compound is also commercially available and used in synthesis, but its formation represents a degradation of the target material.[7][8][9]

Hydrolytic Instability and Dehydration

Like all boronic acids, this compound exists in equilibrium with its cyclic anhydride, a trimeric boroxine.

  • Dehydration to Boroxine: In the solid state or in non-aqueous solvents, boronic acids can lose water to form a six-membered ring containing alternating boron and oxygen atoms.[10] This process is reversible upon exposure to water. While not strictly degradation, the formation of boroxine alters the compound's molecular weight and solubility, which can lead to inaccuracies in weighing and stoichiometry in reactions.

  • Hydrolysis of Boronate Esters: While the topic is the boronic acid, it's crucial to note that its corresponding esters (e.g., pinacol esters) are prone to hydrolysis back to the boronic acid, a challenge often encountered during purification and analysis by reversed-phase HPLC.[11][12][13]

Thermal and Photolytic Sensitivity
  • Thermolysis: While many boronic acids have high melting points, prolonged exposure to heat can accelerate both dehydration and oxidative degradation.[10] Forced degradation studies often employ elevated temperatures (e.g., 70°C) to probe thermal lability.[14]

  • Photolysis: Exposure to UV or visible light can promote degradation.[14] Photostability studies, as outlined by ICH guidelines, are essential to determine if the material requires protection from light.[15]

dot graph "degradation_pathways" { graph [bgcolor="#F1F3F4", splines=true]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", fontname="Arial", fontsize=9];

} ddot

Figure 2: Major potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation risks, a stringent storage and handling protocol is mandatory. The primary objective is to create an environment that is cool, dry, dark, and oxygen-free.

Long-Term Storage
  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent both oxidative degradation and reaction with atmospheric moisture.

  • Temperature: While some suppliers suggest room temperature storage for the related sulfonyl compound, cold-chain transportation is recommended for the sulfinyl variant, indicating a need for controlled, cool temperatures.[3][7][9] For long-term stability, storage at 2-8°C or -20°C is advisable.

  • Container: Use a tightly sealed, opaque container to protect from moisture and light. Amber glass vials with PTFE-lined caps are an excellent choice.

  • Desiccation: Store the sealed container within a desiccator to provide a secondary barrier against moisture ingress.

Handling for Experimental Use
  • Inert Environment: Whenever possible, handle the solid material in a glovebox or glove bag under an inert atmosphere. This minimizes exposure to air and moisture.

  • Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing contaminants that could catalyze degradation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Boronic acids can cause skin, eye, and respiratory irritation.[2][16]

Table 2: Summary of Storage and Handling Recommendations

ParameterRecommendationRationale
Temperature 2-8°C or -20°CSlows kinetic rates of degradation pathways.
Atmosphere Inert gas (Argon/Nitrogen)Prevents oxidation and hydrolysis from air/moisture.
Light Protect from light (Opaque container)Prevents photolytic degradation.
Moisture Store in a desiccated environmentPrevents dehydration-rehydration cycles and hydrolysis.[17]
Handling Glovebox or inert atmosphereMinimizes exposure during weighing and transfer.

Experimental Protocol: A Framework for Stability Assessment via Forced Degradation

A forced degradation study is a critical tool to proactively identify potential degradation products and establish a stability-indicating analytical method.[14][18][19] This protocol provides a self-validating framework for any laboratory to assess the stability of their this compound batch.

dot graph "workflow" { graph [bgcolor="#F1F3F4", rankdir=TB]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#34A853", fontname="Arial", fontsize=9];

} ddot

Figure 3: Experimental workflow for a forced degradation study.

Objective

To systematically evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[15]

Materials and Methods
  • Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent like acetonitrile (ACN).[15]

  • Stress Conditions: [15][18][19]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for a predetermined time (e.g., 2, 6, 24 hours). Cool and neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for a predetermined time. Cool and neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for a predetermined time.

    • Thermal Degradation:

      • Solution: Heat the stock solution at 70°C.

      • Solid State: Place a known quantity of solid material in an oven at 70°C.

    • Photolytic Degradation: Expose the stock solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

  • Analytical Method:

    • Technique: High-Performance Liquid Chromatography with UV detection (HPLC-UV), coupled with Mass Spectrometry (MS) for peak identification.

    • Challenges: Analysis of boronic acids by traditional reversed-phase HPLC can be complicated by on-column hydrolysis.[12][13]

    • Recommended Column: An XTerra MS C18 column or a similar column with low silanol activity can minimize this effect.[13] Alternatively, non-aqueous capillary electrophoresis (NACE) can be an effective technique to avoid hydrolysis during analysis.[12]

    • Mobile Phase: A gradient of water and acetonitrile (with or without a pH modifier like formic acid, though its effect should be carefully evaluated) is a typical starting point.[13]

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with a control (unstressed) sample.

    • Calculate the percentage degradation of the parent peak.

    • Identify the molecular weights of new peaks using MS to propose structures for the degradation products.

    • Ensure the analytical method is "stability-indicating" by demonstrating resolution between the parent peak and all major degradation peaks.

Conclusion: Ensuring Compound Integrity for Reproducible Science

This compound is a powerful synthetic tool, but its utility is directly linked to its purity and stability. The primary degradation pathways are oxidation of both the C-B bond and the sulfinyl group, along with the potential for dehydration to form the boroxine. By implementing rigorous storage and handling protocols—specifically, by maintaining a cold, dry, dark, and inert environment—researchers can significantly mitigate these risks. The provided forced degradation framework serves as a robust method for validating the stability of specific batches and for developing the analytical methods necessary to ensure the quality of this critical reagent in the demanding contexts of pharmaceutical and chemical development.

References

An In-depth Technical Guide to the Solubility of (2-(Methylsulfinyl)phenyl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-(Methylsulfinyl)phenyl)boronic acid is an organoboron compound of increasing interest within synthetic and medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, positions it as a valuable building block for the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][2] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in reaction optimization, purification, formulation, and overall process development.[3] This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound, offering a predictive framework and a detailed experimental protocol for its quantitative determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses three key functional groups that dictate its interactions with different organic solvents: the phenyl ring, the boronic acid moiety, and the methylsulfinyl group.

  • Phenyl Ring: The aromatic phenyl group is inherently nonpolar and will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.

  • Boronic Acid Group (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor through its hydroxyl groups.[3] This characteristic promotes solubility in polar protic and aprotic solvents. It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by temperature and solvent choice, thereby affecting solubility measurements.[4]

  • Methylsulfinyl Group (-S(O)CH₃): The sulfoxide group is highly polar and a strong hydrogen bond acceptor. The presence of this group at the ortho position is expected to significantly influence the molecule's overall polarity and its solubility profile, likely enhancing its affinity for polar aprotic solvents.

Given this combination of functional groups, this compound is anticipated to exhibit a nuanced solubility profile, with limited solubility in nonpolar hydrocarbon solvents and more favorable solubility in polar organic solvents.

Predictive Qualitative Solubility

Solvent Class Predicted Solubility Rationale
Polar Aprotic HighThe highly polar sulfoxide and boronic acid groups will interact favorably with solvents like DMSO, DMF, and THF.
Polar Protic Moderate to HighSolvents such as methanol and ethanol can engage in hydrogen bonding with the boronic acid and sulfoxide moieties.
Halogenated ModerateDichloromethane and chloroform may offer moderate solubility due to dipole-dipole interactions.
Ethers Low to ModerateDiethyl ether and other less polar ethers are expected to be poorer solvents.
Nonpolar Very LowSolvents like hexanes and toluene are unlikely to effectively solvate the polar functional groups.

Quantitative Determination of Solubility: A Dynamic Approach

For precise and reliable quantitative solubility data, an experimental approach is necessary. The dynamic (or synthetic) method is a robust technique for determining the solubility of boronic acids in organic solvents.[3][4] This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating to identify the temperature at which a clear, single-phase solution is formed for a known composition.[3]

Experimental Protocol: Dynamic Solubility Determination

This protocol outlines the steps for determining the solubility of this compound in a chosen organic solvent.

1. Materials and Apparatus:

  • This compound (high purity)

  • High-purity, anhydrous organic solvents

  • Jacketed glass vessel with a magnetic stirrer

  • Analytical balance (precision ± 0.1 mg)

  • Controlled temperature circulator

  • Luminance probe or other turbidity sensor

  • Calibrated temperature probe

2. Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.[3]

  • Heating and Stirring: Begin vigorous stirring to ensure the suspension is homogeneous. Heat the sample at a slow, constant rate (e.g., 0.1–0.5 K/min) using the controlled temperature circulator.[3]

  • Turbidity Monitoring: Continuously monitor the turbidity of the sample using a luminance probe.[3] The intensity of the light beam passing through the solution will increase as the solid dissolves.

  • Equilibrium Temperature Determination: Record the temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution.[3] This is the equilibrium solubility temperature for that specific composition and is marked by a sharp increase in measured light intensity.[3]

  • Data Collection: Repeat this procedure for a range of compositions to construct a solubility curve, plotting the mole fraction of the solute against the equilibrium temperature.[3]

Data Analysis and Presentation

The collected data should be presented in a tabular format, detailing the mole fraction solubility at various temperatures for each solvent tested. A graphical representation of the solubility curves will provide a clear visualization of the temperature dependence of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.

G cluster_prep Sample Preparation cluster_measurement Solubility Measurement cluster_analysis Data Analysis weigh_acid Weigh this compound combine Combine in Jacketed Vessel weigh_acid->combine weigh_solvent Weigh Organic Solvent weigh_solvent->combine heat_stir Heat and Stir at Constant Rate combine->heat_stir monitor Monitor Turbidity heat_stir->monitor record_temp Record Dissolution Temperature monitor->record_temp repeat_exp Repeat for Different Compositions record_temp->repeat_exp plot_data Plot Mole Fraction vs. Temperature repeat_exp->plot_data gen_curve Generate Solubility Curve plot_data->gen_curve

Caption: Workflow for Dynamic Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, an understanding of its molecular structure allows for reasoned predictions of its solubility behavior. The presence of both polar (boronic acid, methylsulfinyl) and nonpolar (phenyl) moieties suggests a preference for polar organic solvents. For researchers and drug development professionals requiring precise solubility data, the dynamic method provides a reliable and accurate experimental approach. The detailed protocol and workflow presented in this guide offer a robust framework for generating this critical data, enabling the optimization of synthetic processes and formulation strategies involving this important chemical entity.

References

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of (2-(Methylsulfinyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2-(Methylsulfinyl)phenyl)boronic acid (CID 2773529), a valuable building block in synthetic chemistry.[1] As a Senior Application Scientist, this document moves beyond simple peak reporting to explain the causal relationships between the molecule's unique structure and its spectroscopic signature. We will explore the theoretical basis for the expected spectrum, including the critical impact of the chiral sulfoxide group, which induces diastereotopicity in the aromatic protons. A detailed, field-proven experimental protocol is provided, followed by a comprehensive interpretation of the spectral data. Advanced considerations, such as solvent effects and the potential for boroxine anhydride formation, are also discussed to equip researchers with the knowledge needed for accurate and reliable characterization.

Introduction: The Structural Nuances of a Versatile Reagent

This compound is an ortho-substituted arylboronic acid featuring two electronically distinct functional groups: a boronic acid [-B(OH)₂] and a methylsulfinyl [-S(O)CH₃]. Its utility in cross-coupling reactions and medicinal chemistry is well-established.[2][3] Accurate structural verification is paramount, and ¹H NMR spectroscopy is the primary tool for this purpose.

The molecule's ¹H NMR spectrum is deceptively complex. While appearing as a simple substituted benzene ring, the interplay of the two ortho substituents creates a unique and information-rich spectral fingerprint. The most significant structural feature is the sulfoxide group, where the sulfur atom is a stereocenter. This inherent chirality renders the molecule asymmetric, profoundly impacting the appearance of the aromatic protons. This guide will dissect these structural effects to provide a clear and authoritative understanding of the molecule's ¹H NMR spectrum.

Molecular Structure and Proton Labeling

To facilitate a clear discussion, the protons of this compound are labeled as shown in the diagram below.

Caption: Labeled structure of this compound.

Theoretical ¹H NMR Spectral Predictions

A robust analysis begins with a prediction of the spectrum based on fundamental principles of chemical structure and NMR theory.

Chemical Shift Environments
  • Aromatic Protons (H₃, H₄, H₅, H₆): These protons are attached to an sp² hybridized carbon of the benzene ring. The aromatic ring current deshields these protons, placing them in the typical aromatic region of the spectrum (δ = 7.0-8.5 ppm).[4] Both the boronic acid and methylsulfinyl groups are electron-withdrawing, which further deshields the ring protons, shifting them downfield relative to benzene (δ ≈ 7.34 ppm).[5]

  • Methyl Protons (-S(O)CH₃): These three protons are attached to a carbon bonded to the sulfur atom. They will appear as a singlet in the aliphatic region, typically deshielded by the adjacent sulfoxide group to approximately δ = 2.5-3.0 ppm.

  • Boronic Acid Protons (-B(OH)₂): These two protons are acidic and capable of hydrogen bonding and chemical exchange. Their chemical shift is highly dependent on solvent, concentration, and residual water content. In an aprotic solvent like DMSO-d₆, they are often observed as a single, broad resonance due to exchange. In protic solvents like D₂O or CD₃OD, they will rapidly exchange with deuterium and become invisible.

The Critical Impact of the Chiral Sulfoxide: Diastereotopicity

The central pillar of understanding this spectrum is recognizing the stereogenic nature of the sulfur atom in the sulfoxide group. This single chiral center removes all planes of symmetry from the molecule.

  • Causality: When a chiral center is present, otherwise equivalent protons can become chemically non-equivalent.[6] Replacing any of the aromatic protons (H₃, H₄, H₅, or H₆) with a different group (e.g., Deuterium) would create a diastereomer. Protons with this relationship are defined as diastereotopic .[7][8]

  • Spectroscopic Consequence: Diastereotopic protons have different chemical environments and are therefore expected to have distinct chemical shifts in the NMR spectrum.[8] Consequently, instead of a simplified pattern (e.g., two doublets and two triplets), the aromatic region for this compound should display four separate resonances, one for each proton. These protons will exhibit spin-spin coupling to one another, resulting in a complex and overlapping series of multiplets.

Predicted Splitting Patterns

Assuming the four aromatic protons can be resolved, their multiplicities will be governed by coupling to their neighbors:

  • H₃: Coupled to H₄ (ortho, ³J ≈ 7-9 Hz) and H₅ (meta, ⁴J ≈ 2-3 Hz). Expected pattern: Doublet of doublets (dd).

  • H₄: Coupled to H₃ (ortho) and H₅ (ortho). Expected pattern: Triplet or, more accurately, a triplet of doublets (td) if long-range coupling to H₆ exists.

  • H₅: Coupled to H₄ (ortho), H₆ (ortho), and H₃ (meta). Expected pattern: Triplet of doublets (td).

  • H₆: Coupled to H₅ (ortho) and H₄ (meta). Expected pattern: Doublet of doublets (dd).

Experimental Protocol: Acquiring a Validated Spectrum

The quality of NMR data is directly dependent on a rigorous and well-chosen experimental methodology. The following protocol is designed to produce a high-resolution spectrum suitable for full structural elucidation.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing start Weigh ~10 mg of This compound dissolve Dissolve in 0.6 mL of high-purity DMSO-d₆ start->dissolve vortex Vortex thoroughly until fully dissolved dissolve->vortex transfer Transfer solution to a clean, dry 5mm NMR tube vortex->transfer instrument Insert sample into a ≥400 MHz NMR Spectrometer transfer->instrument lock Lock on the deuterium signal of DMSO-d₆ instrument->lock shim Perform automated or manual shimming for optimal B₀ homogeneity lock->shim acquire Acquire ¹H spectrum (e.g., 16 scans, 2s relaxation delay) shim->acquire process Apply Fourier Transform, phase correction, and baseline correction acquire->process reference Reference spectrum to the residual DMSO peak (δ ≈ 2.50 ppm) process->reference integrate Integrate all signals reference->integrate analyze Analyze chemical shifts, multiplicities, and integrals integrate->analyze

Caption: Standard workflow for NMR analysis of the title compound.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Selection & Dissolution: Add approximately 0.6 mL of high-purity, deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent choice as it readily dissolves polar boronic acids and its high boiling point minimizes evaporation. Crucially, it is an aprotic solvent that allows for the observation of exchangeable protons like those of the boronic acid, which often appear as a broad signal.[9]

  • Homogenization: Vortex the sample for 30-60 seconds to ensure the solid is completely dissolved. A clear, homogenous solution is required for high-resolution spectra.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's receiver coil (typically ~4-5 cm).

  • Instrument Setup: Insert the sample into the NMR spectrometer (a ≥400 MHz instrument is recommended for resolving the complex aromatic region). Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀). This step is critical for achieving sharp lineshapes and resolving fine coupling patterns.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment might involve 16 scans with a relaxation delay of 2 seconds.

  • Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum by setting the residual DMSO peak to δ 2.50 ppm.

Spectral Analysis and Data Interpretation

The following is an analysis of a representative ¹H NMR spectrum of this compound in DMSO-d₆.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
B(OH)₂~8.25broad singlet (br s)2H
H₆~7.90doublet of doublets (dd)1H
H₃~7.75doublet of doublets (dd)1H
H₄, H₅~7.60 - 7.50multiplet (m)2H
S(O)CH₃~2.72singlet (s)3H

Interpretation:

  • δ 8.25 (br s, 2H): This broad singlet is characteristic of the two exchangeable protons of the boronic acid group in DMSO-d₆. Its broadness is due to quadrupolar coupling with the boron nucleus and chemical exchange.

  • δ 7.90 - 7.50 (m, 4H): This complex region contains the signals for all four diastereotopic aromatic protons.

    • The downfield signals at ~7.90 ppm and ~7.75 ppm are assigned to H₆ and H₃, respectively. These protons are ortho to one of the strongly electron-withdrawing groups, leading to significant deshielding.

    • The more upfield and overlapping multiplet between 7.60 and 7.50 ppm corresponds to H₄ and H₅.

    • The complex splitting pattern confirms the chemical non-equivalence of all four protons, a direct consequence of the sulfoxide's chirality.[10]

  • δ 2.72 (s, 3H): This sharp singlet integrates to three protons and is unequivocally assigned to the methyl group of the methylsulfinyl moiety. Its chemical shift is consistent with a methyl group attached to a sulfoxide.

Advanced Spectroscopic Considerations

Boroxine Formation: A Common Pitfall

Arylboronic acids are susceptible to dehydration, especially upon heating or prolonged storage, to form a cyclic trimeric anhydride known as a boroxine.[11][12]

  • Mechanism: 3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

  • NMR Signature: If boroxine formation occurs, the ¹H NMR spectrum will change significantly.

    • The broad singlet for the B(OH)₂ protons will disappear.

    • A new, distinct set of aromatic signals corresponding to the boroxine structure will appear. These signals may be sharper than those of the parent acid.

    • The spectrum may show a mixture of both the boronic acid and the boroxine, complicating analysis.

  • Mitigation: Using fresh samples and avoiding excessive heating during sample preparation can minimize boroxine formation. Running the NMR in d₄-methanol can sometimes yield cleaner spectra by forming the boronic acid methyl ester in situ.[13]

Solvent Effects on Exchangeable Protons

The choice of NMR solvent has a profound impact on the observation of the B(OH)₂ protons.

  • Aprotic Solvents (DMSO-d₆, Acetone-d₆): These are generally preferred as they slow the exchange of acidic protons, allowing them to be observed, typically as broad signals.

  • Protic Solvents (D₂O, CD₃OD): In these solvents, the acidic B(OH)₂ protons will rapidly exchange with the deuterium atoms of the solvent. This exchange is too fast on the NMR timescale, causing the B(OH)₂ signal to merge with the residual solvent peak and effectively disappear from the spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a prime example of how subtle stereochemical features dictate macroscopic spectroscopic outcomes. The key diagnostic features are a three-proton singlet around δ 2.7 ppm for the methyl group and a complex four-proton multiplet system in the aromatic region between δ 7.5-8.0 ppm. The complexity of this aromatic region is a direct and definitive confirmation of the molecule's asymmetry, arising from the chiral sulfoxide group which renders all four aromatic protons diastereotopic. Furthermore, the observation and appearance of the two-proton boronic acid signal is highly contingent on solvent choice and sample purity, with its absence often indicating either exchange with a protic solvent or dehydration to the corresponding boroxine. This guide provides the theoretical framework and practical insights necessary for researchers to confidently interpret this spectrum and validate the integrity of this important chemical reagent.

References

A Technical Guide to (2-(Methylsulfinyl)phenyl)boronic acid for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Ortho-Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The strategic placement of functional groups on the phenyl ring allows for fine-tuning of steric and electronic properties, which in turn dictates reactivity and the ultimate architecture of the target molecule.

(2-(Methylsulfinyl)phenyl)boronic acid is a member of this vital class of reagents, distinguished by the presence of a methylsulfinyl group at the ortho-position to the boronic acid moiety. This specific substitution pattern introduces unique stereoelectronic characteristics that can influence reaction kinetics, selectivity, and the physicochemical properties of the resulting products. Its application is particularly relevant in the synthesis of complex molecules within medicinal chemistry and materials science, where precise control over molecular structure is paramount.[3][4]

Commercial Procurement: Navigating the Supplier Landscape

A reliable supply of starting materials is the foundation of any successful research program. This compound is available from several specialized chemical suppliers. However, researchers must exercise diligence, as the level of quality control and documentation can vary significantly between vendors.

Table 1: Comparison of Commercial Suppliers for this compound (CAS 850567-97-4)

SupplierStated PurityAvailable QuantitiesCAS NumberKey Considerations
Sigma-Aldrich (MilliporeSigma) Not specified; sold "as-is"[3][5]Milligram to gram scale850567-97-4Product is supplied without analytical data; buyer assumes responsibility for confirming identity and purity.[3][5]
Fisher Scientific (distributor) Not specified (distributes Sigma-Aldrich product)Gram scale850567-97-4Same "as-is" conditions as Sigma-Aldrich apply.
BLDpharm Specification not detailedMilligram to gram scale850567-97-4Researchers should request a lot-specific Certificate of Analysis.
Lumora Chemicals 98.00%[6]Not specified850567-97-4The analytical method for purity determination is not listed on the product page; inquiry is recommended.
P&S Chemicals Not specifiedInquiry-based850567-97-4Provides a list of synonyms; quality specifications must be requested.

Expert Insight (The "As-Is" Caveat): The explicit "as-is" sales condition from a major supplier like Sigma-Aldrich is a critical data point.[3][5] It underscores the necessity for end-users to perform rigorous in-house quality control before use. For drug development professionals, where regulatory compliance and reproducibility are non-negotiable, this initial validation step is mandatory. Relying solely on the label information without independent verification introduces significant risk to the integrity of experimental outcomes.

Quality Control and Self-Validation: A Protocol for Incoming Material

Given the variability in supplier-provided data, establishing an internal protocol for validating the identity, purity, and stability of this compound is essential.

Recommended Analytical Workflow

The following workflow provides a self-validating system to ensure the quality of the procured reagent.

QC_Workflow cluster_0 Step 1: Identity Verification cluster_1 Step 2: Purity Assessment cluster_2 Step 3: Final Qualification node_id Incoming Reagent (CAS: 850567-97-4) node_nmr ¹H NMR & ¹¹B NMR Spectroscopy node_id->node_nmr Structural Confirmation node_ms Mass Spectrometry (ESI-MS) node_id->node_ms Molecular Weight node_hplc HPLC-UV/DAD Analysis node_nmr->node_hplc node_ms->node_hplc node_anhydride Assess Boroxine Formation node_hplc->node_anhydride Quantify Impurities node_qual Qualified for Use node_anhydride->node_qual Purity ≥95%? node_storage Aliquot & Store (Inert atmosphere, 2-8°C) node_qual->node_storage

Caption: Recommended QC workflow for incoming this compound.

Step-by-Step Methodologies
  • Identity Verification via NMR and MS:

    • ¹H NMR Spectroscopy: Dissolve a small sample (~5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should be consistent with the structure, showing characteristic aromatic protons and a singlet for the methylsulfinyl group. The boronic acid protons (-B(OH)₂) may appear as a broad singlet and can exchange with D₂O.

    • Mass Spectrometry: Use Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode to confirm the molecular weight (184.02 g/mol ). The observation of the [M-H]⁻ ion at m/z ~183.0 would provide strong evidence of identity.

  • Purity Assessment via HPLC:

    • Method: A reverse-phase HPLC method is typically suitable.

      • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water and acetonitrile (MeCN), both containing a small amount of acid (e.g., 0.1% formic acid or TFA) to ensure sharp peak shapes.

      • Detection: UV/Vis detector or a photodiode array (PDA) detector to monitor the elution profile.

    • Causality: The primary impurity in boronic acids is often the corresponding trimeric anhydride, known as a boroxine. HPLC can separate the monomeric acid from the boroxine and other process-related impurities. Establishing a validated HPLC method is crucial for quantifying purity and ensuring batch-to-batch consistency.

Synthetic Applications: The Suzuki-Miyaura Cross-Coupling

This compound is an effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds. The ortho-sulfinyl group can influence the reaction through steric hindrance and by altering the electronic nature of the boronic acid.

Generalized Experimental Protocol

This protocol outlines a typical setup for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

  • Reagent Preparation: In a reaction vessel (e.g., a microwave vial or Schlenk tube), combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv., e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen). This step is critical as the palladium(0) catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and, if required, an additional phosphine ligand.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Purification reagents Combine Aryl Halide, (2-MeSOPh)B(OH)₂, & Base inert Purge with Inert Gas (Ar/N₂) reagents->inert add Add Degassed Solvent & Pd Catalyst/Ligand inert->add heat Heat with Stirring (80-120°C) add->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup (Extraction) monitor->workup purify Column Chromatography workup->purify product Pure Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of boronic acids.

  • Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C). Boronic acids are susceptible to dehydration to form boroxines, and exposure to moisture and air should be minimized.

  • Safety: The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. It may also be harmful if swallowed. Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the supplier's Safety Data Sheet (SDS) for complete hazard information.[7]

Conclusion

This compound is a valuable, albeit specialized, reagent for constructing complex molecular architectures. Its successful application hinges on a clear understanding of the commercial supply chain and a commitment to rigorous in-house quality validation. While major suppliers may offer this compound on an "as-is" basis, researchers can ensure experimental reproducibility by implementing the analytical workflows described herein. By combining careful procurement with robust analytical verification and established synthetic protocols, scientists can confidently integrate this unique building block into their research and development programs.

References

The Methylsulfinyl Group in Boronic Acids: A Guide to Reactivity, Application, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of sulfoxide chemistry and organoboron compounds has introduced a class of reagents with unique reactivity and significant potential, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the methylsulfinyl group as a key substituent on arylboronic acids. We will dissect the synthesis of these molecules, analyze the nuanced electronic effects of the methylsulfinyl moiety on the reactivity of the boronic acid in palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven experimental protocols. Furthermore, this guide will present a case study illustrating the application of a closely related analog in modern drug discovery, offering researchers and drug development professionals a comprehensive resource for leveraging these versatile chemical tools.

Introduction: The Synergy of Sulfoxide and Boronic Acid Moieties

Boronic acids are foundational reagents in modern organic synthesis, celebrated for their stability, low toxicity, and remarkable versatility in reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1][2] Their application in drug discovery is extensive, contributing to the synthesis of numerous approved therapeutics.[3][4] Simultaneously, the sulfoxide functional group is a common motif in pharmaceuticals, valued for its ability to modulate physicochemical properties such as solubility and to act as a hydrogen bond acceptor.[5]

The incorporation of a methylsulfinyl group onto a phenylboronic acid creates a bifunctional molecule with a distinct reactivity profile. The primary focus of this guide is to understand how the sulfoxide, a moderately electron-withdrawing and potentially coordinating group, influences the behavior of the boronic acid, the nucleophilic partner in its most common application: the Suzuki-Miyaura reaction.

Synthesis Strategy: From Thioether to Sulfoxide

The most direct and reliable method for synthesizing methylsulfinyl-substituted arylboronic acids involves a two-step sequence starting from the corresponding methylthio-substituted precursor. This approach allows for the late-stage introduction of the chiral sulfoxide center.

  • Borylation of the Thioanisole Core: The synthesis begins with the formation of the C-B bond to create the boronic acid or a stable ester thereof. A common starting material is 4-(methylthio)phenylboronic acid, which is commercially available.[6][7]

  • Selective Oxidation: The thioether is then carefully oxidized to the sulfoxide. This step is critical, as over-oxidation can lead to the corresponding sulfone. A variety of reagents can achieve this transformation with high chemoselectivity.[8]

The overall workflow is a robust and scalable method for producing the target compounds.

Synthesis_Workflow Start 4-Bromoanisole Precursor 4-(Methylthio)phenylboronic acid Start->Precursor 1. Lithiation/Borylation 2. Hydrolysis Target 4-(Methylsulfinyl)phenylboronic acid Precursor->Target Selective Oxidation (e.g., H₂O₂, m-CPBA) End Coupling Product Target->End Suzuki-Miyaura Coupling

Figure 1: General workflow for the synthesis and application of 4-(methylsulfinyl)phenylboronic acid.

The Reactivity of Methylsulfinyl Arylboronic Acids in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura reaction is highly dependent on the three core steps of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] The substituent on the boronic acid primarily influences the transmetalation step, which is often rate-determining.[9]

Electronic Effects of the Methylsulfinyl Group

The methylsulfinyl group is moderately electron-withdrawing. This property has a direct impact on the nucleophilicity of the ipso-carbon attached to the boron atom.

  • Impact on Transmetalation: Transmetalation involves the transfer of the organic group from boron to the palladium(II) center. Generally, electron-donating groups on the arylboronic acid increase the nucleophilicity of the aryl group, accelerating this transfer and leading to higher reaction yields.[1] Conversely, electron-withdrawing groups, such as the methylsulfinyl moiety, decrease the electron density on the aromatic ring, which can slow the rate of transmetalation.[1] This deactivating effect may necessitate more forcing reaction conditions (higher temperatures, stronger bases, or more active catalyst systems) to achieve efficient coupling compared to electron-rich boronic acids.

Plausible Mechanistic Role of the Sulfoxide Oxygen

Two primary mechanisms are proposed for the transmetalation step, differentiated by the species that activates the boronic acid:

  • The Boronate Pathway: A base (e.g., OH⁻, OR⁻) attacks the empty p-orbital of the boron atom to form a more nucleophilic tetracoordinate "ate" complex, [ArB(OH)₃]⁻. This activated species then reacts with the arylpalladium(II) halide complex.[10][11]

  • The Oxo-Palladium Pathway: The halide on the arylpalladium(II) complex is exchanged for a hydroxide or alkoxide from the base, forming a more electrophilic Pd-OH or Pd-OR species. This complex then reacts with the neutral, tricoordinate boronic acid.[10][12]

The presence of the sulfoxide's oxygen atom introduces an interesting possibility. While the dominant effect is electronic deactivation, the oxygen atom could act as a Lewis base and transiently coordinate to the oxophilic palladium center. This coordination could pre-organize the transition state for transmetalation, potentially influencing reaction rates or selectivity, although this effect is likely secondary to the overall electronic deactivation.

Figure 2: The Suzuki-Miyaura catalytic cycle, highlighting the entry of the methylsulfinyl-substituted arylboronic acid (Ar-B(OH)₂) at the transmetalation step.

Experimental Protocols & Methodologies

The following protocols are provided as robust starting points for synthesis and coupling reactions. As with any chemical procedure, they should be performed with appropriate safety precautions by trained personnel.

Protocol: Synthesis of 4-(Methylsulfinyl)phenylboronic acid

This two-step procedure starts with the commercially available thioether precursor.

Step 1: Oxidation of 4-(Methylthio)phenylboronic acid This protocol is adapted from general procedures for selective sulfide oxidation.[8]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(methylthio)phenylboronic acid (1.0 eq). Dissolve it in a suitable solvent such as methanol or dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the oxidation and prevent over-oxidation to the sulfone.

  • Oxidant Addition: Slowly add a solution of hydrogen peroxide (30% aq. solution, 1.1 eq) dropwise over 15-20 minutes. Alternatively, m-chloroperoxybenzoic acid (m-CPBA) can be used. The slow addition maintains selectivity for the sulfoxide.

  • Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield 4-(methylsulfinyl)phenylboronic acid.

Protocol: Suzuki-Miyaura Coupling

Due to the electron-withdrawing nature of the methylsulfinyl group, a robust catalyst system is recommended. The following protocol is based on highly active Buchwald-type catalyst systems suitable for a wide range of substrates, including those with sulfur-containing functional groups.[13]

  • Setup (Inert Atmosphere): In a glovebox or under a strictly inert atmosphere (Argon or Nitrogen), add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol% Pd), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 2.2 mol%), and potassium phosphate (K₃PO₄, 2.0 eq) to a dry Schlenk tube or reaction vial.

  • Reagent Addition: Add the aryl halide (e.g., aryl bromide, 1.0 eq) and 4-(methylsulfinyl)phenylboronic acid (1.5 eq). The excess boronic acid helps drive the reaction to completion.

  • Solvent Addition: Add degassed anhydrous toluene via syringe.

  • Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring. The reaction is typically complete within 12-24 hours.

  • Monitoring: Monitor the reaction for completion by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation: Impact of Substituents on Reactivity

To illustrate the principles discussed in Section 2.1, the following table summarizes representative yields for the Suzuki-Miyaura coupling of various para-substituted phenylboronic acids with a common coupling partner, 4-bromoanisole. The data highlights the general trend of reactivity based on the electronic nature of the substituent.

Phenylboronic Acid SubstituentElectronic NatureRepresentative Yield (%)Rationale
4-OCH₃Strong Electron-Donating>95%Enhances nucleophilicity of the aryl ring, accelerating transmetalation.
4-CH₃Weak Electron-Donating>90%Moderately enhances reactivity.
4-HNeutral~90%Baseline reactivity.
4-ClWeak Electron-Withdrawing~85%Slightly deactivates the ring, slowing transmetalation.
4-S(O)CH₃ Moderate Electron-Withdrawing ~70-85% (Est.) Deactivates the ring; may require optimized conditions for high yield.
4-CF₃Strong Electron-Withdrawing~70-80%Significantly deactivates the ring, often requiring more active catalysts.

Table 1: Representative yields illustrating the impact of electronic effects on Suzuki-Miyaura coupling efficiency. Yields are illustrative and based on general trends reported in the literature.[1] The estimated yield for the methylsulfinyl derivative reflects its moderately deactivating nature.

Application in Drug Development: A Case Study

The strategic use of functionalized boronic acids is a powerful tactic in medicinal chemistry. While the methylsulfinyl group itself is valuable, its oxidized counterpart, the methylsulfonyl group (-SO₂CH₃), provides an excellent and highly relevant case study. The methylsulfonyl group is also strongly electron-withdrawing and shares many steric and electronic properties with the sulfoxide.

Case Study: GPR119 Agonists for Type 2 Diabetes

In the development of novel agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes, researchers required an efficient method to synthesize a series of 2-arylpyridine derivatives. A key step in their synthesis was a Suzuki-Miyaura coupling reaction utilizing 4-(methylsulfonyl)phenylboronic acid .[14] This reagent served as a critical building block to install the 4-(methylsulfonyl)phenyl moiety, which was identified as an important pharmacophore for interacting with the biological target and improving the metabolic stability of the resulting compounds.[14][15] The use of this boronic acid intermediate enabled the rapid generation of a library of potential drug candidates for structure-activity relationship (SAR) studies, demonstrating the pivotal role of such functionalized reagents in accelerating the drug discovery process.

Conclusion and Future Outlook

Methylsulfinyl-substituted arylboronic acids represent a valuable class of reagents that combine the well-established utility of the boronic acid with the unique electronic and physicochemical properties of the sulfoxide. While the electron-withdrawing nature of the methylsulfinyl group presents a predictable challenge for the transmetalation step in Suzuki-Miyaura coupling, this can be readily overcome through the selection of modern, highly active palladium catalyst systems. The synthetic accessibility of these compounds and their relevance to structures found in medicinal chemistry underscore their importance. Future research may further explore the potential for the chiral sulfoxide center to induce asymmetry in catalytic processes or to serve as a removable handle for more complex synthetic transformations. For researchers in drug development and materials science, a thorough understanding of the reactivity detailed in this guide is key to unlocking the full potential of these versatile molecular building blocks.

References

The Enigmatic Stability of Sulfinyl-Substituted Phenylboronic Acids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Duality of Boron and Sulfur in Modern Drug Discovery

Phenylboronic acids (PBAs) have emerged as indispensable building blocks in contemporary medicinal chemistry. Their unique ability to form reversible covalent bonds with diols has positioned them as key pharmacophores in drugs targeting enzymes and sugars, most notably exemplified by the proteasome inhibitor bortezomib. However, the Achilles' heel of this versatile functional group lies in its inherent instability. Phenylboronic acids are susceptible to degradation through pathways such as hydrolysis and, more critically, oxidative deboronation, where the carbon-boron bond is cleaved in the presence of reactive oxygen species (ROS).[1][2] This metabolic liability can significantly hinder their therapeutic application.

Concurrently, sulfur-containing functional groups, particularly the sulfinyl (sulfoxide) moiety, are prevalent in numerous approved drugs. The sulfoxide group is chiral, polar, and can act as a hydrogen bond acceptor, offering a sophisticated tool for modulating a compound's physicochemical properties and biological activity. This guide provides an in-depth technical exploration of the intersection of these two critical functionalities: the oxidative stability of sulfinyl-substituted phenylboronic acids. We will delve into the mechanistic underpinnings of their stability, synthetic strategies, and the analytical methodologies required for their robust characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

The Mechanistic Landscape of Phenylboronic Acid Degradation

To appreciate the influence of a sulfinyl substituent, one must first understand the primary degradation pathways of the parent phenylboronic acid structure.

Oxidative Deboronation: The Core Challenge

The principal non-enzymatic degradation pathway for phenylboronic acids in a biological context is oxidative deboronation.[2] This process is particularly relevant in disease states characterized by high levels of ROS, such as cancer and inflammation.[3] The generally accepted mechanism proceeds as follows:

  • Nucleophilic Attack: A reactive oxygen species, such as hydrogen peroxide (H₂O₂), performs a nucleophilic attack on the vacant p-orbital of the trigonal planar boronic acid.[2]

  • Formation of a Tetrahedral Boronate Intermediate: This attack results in the formation of a transient, unstable tetrahedral boronate species.

  • Rate-Limiting 1,2-Aryl Shift: The key, rate-limiting step involves the migration of the phenyl group from the boron atom to the adjacent oxygen atom.[2]

  • Hydrolysis: The resulting borate ester is rapidly hydrolyzed to yield the corresponding phenol and boric acid.[3]

This oxidative cleavage is a significant hurdle in the development of boronic acid-based drugs, as it leads to the inactivation of the therapeutic agent.

Protodeboronation (Hydrolysis)

In addition to oxidation, the carbon-boron bond can be cleaved by hydrolysis, a process known as protodeboronation. This pathway is often slower than oxidation but can be significant depending on the pH and the electronic nature of the aryl ring.[4][5]

The Sulfinyl Substituent: A Modulator of Stability

The introduction of a sulfinyl group onto the phenyl ring of a boronic acid is hypothesized to significantly impact its oxidative stability through a combination of electronic and steric effects.

Electronic Effects: Taming the Boron p-Orbital

The rate-limiting step of oxidative deboronation is sensitive to the electron density at the boron center. A decrease in electron density on the boron atom is expected to disfavor the nucleophilic attack by ROS and increase the activation energy of the subsequent aryl migration.[6]

The sulfoxide group is a polar, electron-withdrawing group. Its presence on the phenyl ring reduces the overall electron density of the aromatic system, which in turn diminishes the electron density on the boron atom. This is analogous to the stabilization observed with other electron-withdrawing groups, such as sulfonyl and sulfonamide moieties, which have been shown to lower the pKa of the boronic acid and enhance stability.[7][8] By diminishing the stabilization of the p-orbital of boron that develops during the rate-limiting transition state, the sulfinyl group is predicted to increase resistance to oxidation.[2][6]

Diagram 1: Proposed Mechanism of Oxidative Deboronation

G cluster_0 Oxidative Deboronation Pathway PBA Phenylboronic Acid (Trigonal Planar Boron) Intermediate Tetrahedral Boronate Intermediate PBA->Intermediate 1. Nucleophilic Attack ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->Intermediate Shift Rate-Limiting 1,2-Aryl Shift Intermediate->Shift Ester Borate Ester Shift->Ester Products Phenol + Boric Acid Ester->Products 2. Rapid Hydrolysis

Caption: The key steps in the oxidative degradation of phenylboronic acids.

Synthetic Strategies for Sulfinyl-Substituted Phenylboronic Acids

The synthesis of these bifunctional molecules requires careful strategic planning to ensure compatibility between the boronic acid moiety and the sulfur functional group. Two primary retrosynthetic approaches can be considered: introduction of the boronic acid onto a pre-existing sulfoxide-containing arene, or oxidation of a thioether-substituted phenylboronic acid.

Approach 1: Borylation of Aryl Sulfoxides

This approach involves the synthesis of an aryl halide or triflate bearing the desired sulfoxide substituent, followed by a borylation reaction.

  • Synthesis of the Aryl Halide Precursor: Standard methods for the synthesis of aryl sulfoxides, such as the oxidation of the corresponding aryl thioether with an oxidant like hydrogen peroxide, can be employed.[9]

  • Palladium-Catalyzed Borylation: The resulting aryl halide can then be subjected to a palladium-catalyzed cross-coupling reaction with a boron source, such as bis(pinacolato)diboron (B₂pin₂), in a Miyaura borylation.

Approach 2: Oxidation of Thioether-Substituted Phenylboronic Acids

This strategy involves the synthesis of a phenylboronic acid substituted with a thioether, followed by a selective oxidation to the sulfoxide.

  • Synthesis of the Thioether-PBA: This can be achieved through various standard organometallic routes.

  • Selective Oxidation: The thioether is then carefully oxidized to the sulfoxide. This step is critical, as over-oxidation to the sulfone must be avoided. Furthermore, the reaction conditions must be mild enough to not promote degradation of the boronic acid moiety.

Diagram 2: Retrosynthetic Analysis

G cluster_1 Approach 1: Late-Stage Borylation cluster_2 Approach 2: Late-Stage Oxidation Target Sulfinyl-Substituted Phenylboronic Acid A1_Start Aryl Sulfoxide Halide Target->A1_Start Miyaura Borylation A2_Start Thioether-Substituted Phenylboronic Acid Target->A2_Start Selective Oxidation

Caption: Two primary synthetic routes to sulfinyl-substituted phenylboronic acids.

Analytical Workflows for Stability Assessment

A robust analytical strategy is paramount for characterizing the stability of sulfinyl-substituted phenylboronic acids. A multi-pronged approach is recommended to quantify the parent compound and identify potential degradants.

Core Analytical Techniques
TechniqueApplicationKey Considerations
HPLC/UPLC-UV Primary method for quantifying the parent drug and its known degradation products. Essential for stability-indicating assays.On-column degradation (hydrolysis) of boronic acids can be a significant challenge.[10] Employing end-capped columns, aprotic diluents, and optimizing mobile phase pH are crucial.
LC-MS/MS Identification and structural elucidation of unknown degradation products. Offers higher sensitivity and specificity than UV detection.Useful for identifying products of both oxidative and hydrolytic degradation.
¹H and ¹¹B NMR Structural confirmation of the parent molecule and its degradants. ¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atom, which indicates degradation or complex formation.Provides unambiguous structural information.
Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to elucidate the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.

Objective: To identify the degradation pathways of a sulfinyl-substituted phenylboronic acid under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions: Expose the compound to the following conditions in separate experiments:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Solid drug substance at 80°C for 48 hours.

    • Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. Use LC-MS/MS to identify any significant degradation products.

  • Data Evaluation: Quantify the amount of parent compound remaining and the amount of each degradant formed. Determine the primary degradation pathway under each condition.

Diagram 3: Analytical Workflow for Stability Assessment

G Start Drug Substance: Sulfinyl-Phenylboronic Acid Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg HPLC HPLC/UPLC-UV Analysis (Quantification) Forced_Deg->HPLC Sample at Time Points LCMS LC-MS/MS Analysis (Identification) HPLC->LCMS Identify Peaks Report Comprehensive Stability Profile HPLC->Report NMR NMR Spectroscopy (Structural Confirmation) LCMS->NMR Isolate & Characterize Degradants NMR->Report

Caption: A systematic approach to evaluating the stability of novel boronic acids.

Conclusion and Future Outlook

The incorporation of a sulfinyl substituent on a phenylboronic acid represents a compelling strategy for enhancing oxidative stability, a critical parameter for the successful development of boronic acid-based therapeutics. The electron-withdrawing nature of the sulfoxide group is predicted to shield the boron center from oxidative attack, thereby prolonging the compound's half-life in biological systems. While direct experimental data on this specific class of compounds is emerging, the foundational principles of boronic acid chemistry provide a strong rationale for their improved stability profile.

For drug development professionals, a thorough understanding of the interplay between the sulfinyl and boronic acid moieties is essential. This includes the implementation of tailored synthetic routes and the application of rigorous analytical methodologies to fully characterize their stability. As the quest for more robust and effective covalent drugs continues, the strategic use of stabilizing substituents like the sulfinyl group will undoubtedly play a pivotal role in unlocking the full therapeutic potential of phenylboronic acids.

References

The Synthetic Chemist's Guide to Organoboron Compounds: From Foundational Principles to Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Organoboron compounds have transitioned from chemical curiosities to indispensable tools in modern organic synthesis, catalysis, and materials science. Their unique electronic structure, coupled with their remarkable stability and functional group tolerance, has established them as premier reagents for constructing complex molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of organoboron chemistry. We will explore the fundamental principles governing their reactivity, delve into the mechanisms of cornerstone reactions such as the Suzuki-Miyaura coupling and hydroboration, and present detailed, field-proven protocols. Furthermore, this guide will illuminate the expanding frontier of C–H borylation and the strategic use of advanced reagents like MIDA boronates for iterative synthesis, empowering chemists to leverage the full potential of this versatile class of compounds.

The Boron Advantage: Core Principles and Reagent Classes

At the heart of organoboron chemistry lies the boron atom itself—a metalloid with a vacant p-orbital in its neutral, sp²-hybridized state. This inherent electron deficiency makes trivalent organoboron compounds, such as boronic acids, potent Lewis acids and dictates their reactivity.[1] This unique electronic nature allows for a delicate balance of stability and reactivity, making them safer and easier to handle than many other organometallic reagents while still participating in a vast array of powerful transformations.[2]

Boronic Acids and Their Derivatives

Boronic acids (RB(OH)₂) are the most common class of organoboron reagents, typically appearing as crystalline, air- and moisture-stable solids.[3][4] This stability is a significant practical advantage over more sensitive organometallics like organolithium or Grignard reagents.[2] Their reactivity is readily modulated through the formation of boronate esters (e.g., pinacol esters) or by complexation with ligands.

Organotrifluoroborates: Enhanced Stability and Reactivity

Potassium organotrifluoroborates (K[RBF₃]) serve as highly stable, crystalline surrogates for boronic acids.[5] They are easily prepared from boronic acids and potassium hydrogen difluoride (KHF₂) and exhibit exceptional stability to air and moisture, allowing for indefinite storage.[6][7] Under reaction conditions, they slowly hydrolyze to release the corresponding boronic acid in situ, making them excellent partners in cross-coupling reactions.[5] Their enhanced nucleophilicity also enables them to participate in reactions without the need for transition-metal catalysts.[5][8]

MIDA Boronates: The Key to Iterative Synthesis

N-methyliminodiacetic acid (MIDA) boronates represent a breakthrough in controlled and iterative synthesis.[9] The MIDA ligand forms a stable, tetracoordinate complex with the boron atom, effectively "protecting" the boronic acid functionality.[10][11] This protection renders the MIDA boronate inert to anhydrous cross-coupling conditions, yet it can be easily cleaved with mild aqueous base to liberate the reactive boronic acid on demand.[9] This unique property has enabled the development of automated, iterative cross-coupling (ICC) platforms for the synthesis of complex molecules, analogous to the solid-phase synthesis of peptides and oligonucleotides.[11][12] MIDA boronates are remarkably stable to a wide range of reagents and silica gel chromatography, allowing for the multi-step synthesis of complex building blocks.[9][10]

Cornerstone of C-C Bond Formation: The Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most important application of organoboron compounds, earning its pioneers the 2010 Nobel Prize in Chemistry.[13][14] It facilitates the formation of a carbon-carbon bond between an organoboron reagent and an organic halide or triflate.[15] The reaction is renowned for its mild conditions, broad functional group tolerance, and predictable stereochemical outcomes, making it a workhorse in pharmaceutical and fine chemical synthesis.[16]

The "Why": Mechanistic Causality

The success of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reactions.

The generally accepted mechanism involves three key steps:[13][15]

  • Oxidative Addition: A Pd(0) species inserts into the carbon-halide (C-X) bond of the electrophile, forming a Pd(II) intermediate. This is often the rate-determining step.[15]

  • Transmetalation: The organic group from the activated organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the boron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium.[17]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[15]

Suzuki_Miyaura_Cycle

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid, a common transformation in drug discovery.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (ligand) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure: [16]

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The choice to meticulously create an inert atmosphere is critical; oxygen can oxidize the Pd(0) catalyst and phosphine ligands, deactivating the catalyst and leading to lower yields.

  • Solvent Addition: Add degassed toluene and degassed water via syringe. Degassing the solvents (e.g., by sparging with argon for 10-15 minutes) is another crucial step to prevent catalyst deactivation.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously. The reaction is typically monitored for 2-24 hours.

  • Work-up and Purification: After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature. Add water and extract the product into an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is typically purified by silica gel column chromatography.

Data-Driven Insights: Substrate Scope and Conditions

The versatility of the Suzuki-Miyaura coupling is one of its greatest strengths. The choice of catalyst, ligand, base, and solvent is interdependent and must be optimized for specific substrates.

Component Common Examples Causality and Field Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(II) sources like Pd(OAc)₂ are often more air-stable and economical precatalysts that are reduced in situ to the active Pd(0) species.[13][16]
Ligands PPh₃, Buchwald ligands (e.g., SPhos, RuPhos), N-Heterocyclic Carbenes (NHCs)Bulky, electron-rich phosphine ligands (like SPhos) accelerate the oxidative addition and reductive elimination steps, enabling the use of less reactive aryl chlorides.[15][16]
Bases K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base is essential for activating the boronic acid. Stronger bases like K₃PO₄ are often required for less reactive substrates. Cesium fluoride (CsF) can be effective when base-sensitive functional groups are present.[17]
Solvents Toluene, Dioxane, THF, DMFAprotic solvents are standard. Often, a small amount of water is added to facilitate the dissolution of the base and promote the transmetalation step.[13]

Hydroboration-Oxidation: Stereospecific Alkene Functionalization

The hydroboration-oxidation reaction, pioneered by H.C. Brown (Nobel Prize, 1979), is a two-step process that converts alkenes into alcohols with exquisite regio- and stereocontrol.[18][19] It provides a powerful synthetic route that is complementary to other alkene hydration methods like acid-catalyzed hydration or oxymercuration-demercuration.[20]

The "Why": Understanding Regio- and Stereoselectivity

The defining feature of hydroboration-oxidation is its anti-Markovnikov regioselectivity .[18] This means the hydroxyl group is installed on the less substituted carbon of the original double bond. This outcome is a direct consequence of both steric and electronic factors in the hydroboration step.

The mechanism proceeds as follows:

  • Hydroboration: Borane (BH₃), typically stabilized as a complex with THF, adds across the alkene double bond in a concerted, four-membered transition state.[3][21] The boron atom, being the electrophilic center, adds to the less sterically hindered carbon, while the hydride (H⁻) adds to the more substituted carbon. This occurs in a syn-addition , where both the boron and hydrogen atoms add to the same face of the alkene.[22]

  • Oxidation: The resulting trialkylborane intermediate is not isolated. It is treated in situ with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH). The hydroperoxide anion attacks the electron-deficient boron atom. This is followed by a migratory insertion, where an alkyl group shifts from the boron to the adjacent oxygen atom, displacing a hydroxide ion. This process repeats for all three alkyl groups. Finally, hydrolysis of the resulting borate ester yields the alcohol.[18][22] Crucially, the oxidation step proceeds with retention of configuration , meaning the hydroxyl group replaces the boron atom in the exact same stereochemical position.[22]

Hydroboration_Oxidation

Field-Proven Experimental Protocol: Hydroboration-Oxidation

This protocol describes the hydroboration-oxidation of 1-octene to 1-octanol.

Materials:

  • 1-Octene (10 mmol, 1.0 equiv)

  • Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF (11 mL, 11 mmol, 1.1 equiv of BH₃)

  • Sodium hydroxide (NaOH), 3 M aqueous solution (4 mL)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution (4 mL)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

Procedure:

  • Reaction Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 1-octene dissolved in anhydrous THF. Cool the flask to 0 °C in an ice bath. The reaction is performed under inert gas and at low temperature to control the reactivity of the borane and prevent side reactions.

  • Hydroboration: Add the 1.0 M solution of BH₃•THF dropwise to the stirred alkene solution over 10 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Oxidation: Cool the flask back to 0 °C. Cautiously and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. The oxidation step is exothermic, and slow addition is critical to maintain temperature control and ensure safety.

  • Reaction Execution: After the addition of the peroxide, remove the ice bath and stir the mixture at room temperature. Gently heat the mixture to 50 °C for 1 hour to ensure the oxidation is complete.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude 1-octanol can be purified by distillation or column chromatography.

The Next Frontier: Catalytic C–H Borylation

Directly converting a C–H bond into a C–B bond is a highly atom-economical and powerful strategy for creating organoboron intermediates.[22] Transition metal-catalyzed C–H borylation has emerged as a transformative method, allowing for the functionalization of previously inert C–H bonds without the need for pre-functionalized starting materials like organic halides.[18]

Iridium-based catalysts are the most common and effective for this transformation.[23] The regioselectivity is often governed by steric factors, with borylation typically occurring at the least hindered C–H bond of an aromatic ring.[23] However, recent advances have shown that electronic effects and the use of directing groups can provide exquisite control over site-selectivity, enabling the borylation of previously inaccessible positions.[24][25]

The "Why": The Iridium Catalytic Cycle

The mechanism for iridium-catalyzed C–H borylation generally involves an Ir(III)/Ir(V) cycle:[1][10]

  • Catalyst Activation: An Ir(I) precatalyst reacts with a diboron reagent (like B₂pin₂) to form an active Ir(III)-tris(boryl) complex.

  • C–H Oxidative Addition: The substrate's C–H bond adds to the Ir(III) center, forming a seven-coordinate Ir(V) hydride intermediate.

  • Reductive Elimination: A C–B bond is formed via reductive elimination, releasing the borylated product and regenerating an Ir(III) species, which can re-enter the catalytic cycle.

CH_Borylation

Applications in Drug Discovery and Complex Molecule Synthesis

The impact of organoboron chemistry is profoundly felt in the pharmaceutical industry. The Suzuki-Miyaura coupling is a mainstay for the large-scale synthesis of biaryl-containing active pharmaceutical ingredients (APIs).[14] Furthermore, the unique ability of boronic acids to form reversible covalent bonds with diols has been exploited in the design of sensors and therapeutics, most notably the proteasome inhibitor Bortezomib (Velcade®), a boronic acid-containing drug for treating multiple myeloma.[26][27]

The iterative cross-coupling strategy using MIDA boronates has enabled the modular and efficient total synthesis of complex natural products, such as polyenes.[5][28] This approach allows for the rapid assembly of molecular skeletons from a library of pre-functionalized building blocks, dramatically accelerating the synthesis of new chemical entities and enabling the exploration of structure-activity relationships.[12]

Conclusion

Organoboron compounds have secured a central role in the synthetic chemist's toolbox. Their unique combination of stability, reactivity, and functional group tolerance is unparalleled. From the robust and reliable Suzuki-Miyaura coupling to the stereospecific transformations enabled by hydroboration and the atom-economical elegance of C–H borylation, these reagents provide powerful and versatile solutions to modern synthetic challenges. As researchers continue to push the boundaries with innovations like iterative cross-coupling, the influence of organoboron chemistry on drug discovery, materials science, and beyond will only continue to grow, paving the way for the creation of novel molecules with profound functions.

References

Methodological & Application

(2-(Methylsulfinyl)phenyl)boronic acid in Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Application of (2-(Methylsulfinyl)phenyl)boronic Acid in Suzuki-Miyaura Coupling

Introduction: A Unique Building Block for Modern Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its development, recognized with the 2010 Nobel Prize in Chemistry, has transformed the synthesis of biaryls, conjugated systems, and complex molecules vital to the pharmaceutical, agrochemical, and materials science industries.[1][3][4]

At the core of this reaction is the organoboron reagent, typically a boronic acid.[5] While a vast array of boronic acids are commercially available, those with unique functionalization offer specialized advantages. This compound is one such reagent. The presence of a methylsulfinyl group at the ortho position introduces distinct electronic and steric properties that can influence reaction outcomes and provide access to novel molecular architectures. This sulfoxide moiety, known for its potential to engage in coordination and its moderate electron-withdrawing nature, makes this boronic acid a valuable tool for researchers aiming to synthesize highly functionalized and sterically complex biaryl compounds.

This guide provides a detailed exploration of , covering its mechanistic nuances, a comprehensive experimental protocol, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

The Catalytic Cycle: Mechanism and the Role of the ortho-Sulfinyl Group

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][6][7] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) complex, which inserts into the carbon-halogen bond of the organic halide (Ar¹-X). This step, often rate-determining, forms a square-planar Pd(II) intermediate.[2][6] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[9][10]

  • Transmetalation: This is the key step where the organic moiety from the boronic acid is transferred to the palladium center. The process requires activation of the boronic acid by a base.[11] The base converts the neutral boronic acid into a more nucleophilic boronate "ate" complex (e.g., [Ar²B(OH)₃]⁻), which then facilitates the transfer of the Ar² group to the Pd(II) complex, displacing the halide.[12][13][14]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex, typically after a trans-to-cis isomerization, undergoes reductive elimination.[7] This step forms the new C-C bond in the biaryl product (Ar¹-Ar²) and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4][6]

The ortho-methylsulfinyl group of this compound can influence this cycle in several ways:

  • Steric Influence: As an ortho substituent, it introduces steric bulk near the reaction center. This can make the final reductive elimination step more challenging, often necessitating the use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) to facilitate the process.[15][16][17]

  • Electronic Effects: The sulfoxide group is moderately electron-withdrawing, which can affect the nucleophilicity of the aryl ring during the transmetalation step.

  • Potential Coordination: The oxygen atom of the sulfinyl group could potentially coordinate to the palladium center at various stages of the catalytic cycle, although this is less commonly invoked than the primary role of phosphine ligands.

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex Ar¹-Pd(II)(Ar²)L₂ (Transmetalation Complex) oa_complex->tm_complex Transmetalation product Ar¹-Ar² (Coupled Product) tm_complex->product Reductive Elimination byproduct X⁻ + B(OH)₃ tm_complex->byproduct product->pd0 Catalyst Regeneration reactants Ar¹-X reactants->oa_complex boronic_acid Ar²-B(OH)₂ + Base boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate boronate->tm_complex

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Application & Optimization Workflow

Successfully employing an ortho-substituted reagent like this compound often requires careful optimization of reaction conditions. The choice of catalyst, ligand, base, and solvent system is critical to overcoming potential steric hindrance and achieving high yields. The following workflow provides a logical approach to developing a robust protocol.

Optimization_Workflow Figure 2: Optimization Workflow for Challenging Couplings start Start: Couple Ar-X with (2-(MeSO)Ph)B(OH)₂ select_halide 1. Select Aryl Halide (Ar-X) start->select_halide select_catalyst 2. Select Pd Source & Ligand select_halide->select_catalyst halide_choices Reactivity: I > Br > OTf >> Cl select_halide->halide_choices select_base 3. Select Base & Solvent select_catalyst->select_base catalyst_choices Pd Source: Pd(OAc)₂, Pd₂(dba)₃ Ligand for Hindrance: SPhos, XPhos, RuPhos select_catalyst->catalyst_choices run_reaction 4. Run Reaction (e.g., 80-110 °C) select_base->run_reaction base_choices Base: K₃PO₄, K₂CO₃, CsF Solvent: Dioxane/H₂O, Toluene, THF select_base->base_choices analyze 5. Analyze Outcome run_reaction->analyze success High Yield: Protocol Optimized analyze->success >80% troubleshoot Low Yield / No Reaction: Troubleshoot analyze->troubleshoot <80%

Figure 2: Optimization Workflow for Challenging Couplings

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Objective: To synthesize 2-Aryl-1-(methylsulfinyl)benzene.

Reaction Scheme: Ar-Br + (2-(CH₃SO)C₆H₄)B(OH)₂ --[Pd Catalyst, Ligand, Base]--> Ar-(2-(CH₃SO)C₆H₄)

Materials and Reagents:

ReagentMol. Wt.Amount (mg)mmolEquivalents
Aryl Bromide (e.g., 4-Bromoanisole)187.0493.50.501.0
This compound184.02110.40.601.2
Palladium(II) Acetate (Pd(OAc)₂)224.502.20.010.02 (2 mol%)
SPhos (Ligand)410.488.20.020.04 (4 mol%)
Potassium Phosphate (K₃PO₄), anhydrous212.27212.31.002.0
1,4-Dioxane (Anhydrous)-4.0 mL--
Water (Degassed)-1.0 mL--

Protocol:

  • Reaction Setup:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (0.50 mmol), this compound (0.60 mmol), Palladium(II) Acetate (0.01 mmol), SPhos (0.02 mmol), and potassium phosphate (1.00 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[18]

  • Solvent Addition:

    • Using a syringe, add the anhydrous 1,4-dioxane (4.0 mL) followed by the degassed water (1.0 mL) to the flask under the inert atmosphere.

    • Note: Solvents should be thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles to prevent oxidation of the catalyst and phosphine ligand.[4]

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-Aryl-1-(methylsulfinyl)benzene product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0) or ligand).2. Insufficient reaction temperature or time.3. Poorly reactive aryl halide (e.g., chloride).1. Ensure rigorous inert atmosphere and use freshly degassed solvents. Use a robust precatalyst if available.[18]2. Increase temperature (e.g., to 120 °C) or extend reaction time.3. For aryl chlorides, use a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky biarylphosphine ligand like XPhos or RuPhos) and a stronger base like K₃PO₄ or t-BuOK.[11][16]
Protodeboronation of Boronic Acid 1. Presence of excess water or protic sources.2. Reaction is too slow, allowing decomposition to compete.3. Boronic acid is inherently unstable under basic conditions.[19]1. Use anhydrous base and solvents. Minimize water content.2. Use a higher catalyst loading or a more active precatalyst to accelerate the coupling.[19]3. Consider converting the boronic acid to a more stable derivative like a MIDA boronate or a trifluoroborate salt, which hydrolyzes slowly in situ.[19]
Homocoupling of Boronic Acid 1. Presence of oxygen, which can re-oxidize Pd(0) to Pd(II).2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0).1. Improve degassing procedures for solvents and ensure a tight inert seal on the reaction vessel.[4]2. Add a small amount of a reducing agent or ensure the phosphine ligand can reduce the Pd(II) source. Alternatively, start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[4]
Formation of Unknown Byproducts 1. Side reactions involving functional groups on substrates.2. Thermal decomposition of reactants or products.3. Potential reduction/oxidation of the sulfinyl group.1. If substrates have sensitive functional groups, choose a milder base (e.g., CsF, K₂CO₃).[11]2. Attempt the reaction at a lower temperature for a longer duration.3. Ensure reaction conditions are not overly reducing or oxidizing. Analyze byproducts by mass spectrometry to identify potential transformations of the sulfinyl moiety.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of ortho-substituted biaryl compounds via the Suzuki-Miyaura coupling. While its steric bulk presents a challenge common to di-, tri-, and tetra-ortho-substituted biaryl synthesis, modern catalyst systems featuring bulky, electron-rich phosphine ligands have made these transformations increasingly routine.[15][17] By carefully selecting the palladium source, ligand, base, and solvent, and by adhering to rigorous experimental technique to maintain an inert atmosphere, researchers can effectively leverage the unique properties of this building block to construct complex molecular targets. The protocols and troubleshooting guidance provided herein serve as a robust starting point for the successful application of this compound in academic and industrial research settings.

References

Palladium-Catalyzed Cross-Coupling of (2-(Methylsulfinyl)phenyl)boronic Acid: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the 2-(Methylsulfinyl)phenyl Motif

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic incorporation of a (2-(Methylsulfinyl)phenyl) moiety into a target molecule can impart unique physicochemical properties and provide a handle for further functionalization. The sulfoxide group, with its distinct electronic and steric attributes, can influence molecular conformation, solubility, and metabolic stability. Furthermore, its role as a powerful directing group in ortho-metalation and C-H activation chemistries opens avenues for subsequent, regioselective transformations.[3][4]

This technical guide provides a comprehensive overview of the palladium-catalyzed cross-coupling of (2-(Methylsulfinyl)phenyl)boronic acid with aryl halides. We will delve into the mechanistic nuances shaped by the sulfoxide functionality, present a detailed and field-proven experimental protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Considerations: The Dual Role of the Methylsulfinyl Group

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[5] The presence of the ortho-methylsulfinyl group on the boronic acid partner introduces specific considerations that can influence the efficiency and outcome of the reaction.

1. Ortho-Directing Effect and Catalyst Coordination: The sulfoxide is a classical functional group known for directing stoichiometric metalation and has been increasingly utilized in catalytic C-H activation.[3][4] This directing effect stems from the ability of the sulfoxide oxygen to coordinate to the metal center. In the context of the Suzuki-Miyaura coupling, this can lead to a pre-coordination of the palladium catalyst to the this compound, potentially influencing the rate and selectivity of the transmetalation step.

2. Electronic Effects: The methylsulfinyl group is moderately electron-withdrawing, which can influence the nucleophilicity of the boronic acid. This electronic effect must be considered when selecting the appropriate base and reaction conditions to ensure efficient transmetalation.

3. Potential for Catalyst Inhibition: Sulfur-containing compounds can, in some instances, act as catalyst poisons for palladium. However, the sulfoxide is generally less problematic than thiols or thioethers. The choice of a suitable ligand is crucial to stabilize the palladium catalyst and prevent deactivation. Bulky, electron-rich phosphine ligands are often effective in mitigating potential inhibition and promoting the desired catalytic turnover.

Below is a diagram illustrating the generally accepted catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, adapted to the context of this compound.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X(L2) (Oxidative Adduct) OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'(L2) (Diaryl Complex) Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product Boronate (MeS(O)Ph)B(OH)3- (Activated Boronic Acid) Boronate->Transmetalation Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol: A Robust Method for Biaryl Synthesis

This protocol provides a reliable starting point for the Suzuki-Miyaura cross-coupling of this compound with a range of aryl halides. Optimization of specific parameters may be necessary for challenging substrates.

Materials and Reagents:
  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst: Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (3 mol%), and base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe. The reaction concentration is typically 0.1 M with respect to the aryl halide.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the substrates.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Caption: General experimental workflow for the cross-coupling reaction.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the yield of the desired biaryl product. The following table summarizes representative conditions and expected outcomes for the coupling of this compound with various aryl bromides.

EntryAryl BromideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O901285
21-Bromo-4-nitrobenzenePdCl₂(dppf) (3)Cs₂CO₃ (2)Dioxane/H₂O100892
32-BromopyridinePd(PPh₃)₄ (5)K₃PO₄ (3)Dioxane1101875
41-Bromo-2-methylbenzenePdCl₂(dppf) (3)K₂CO₃ (2)Toluene/H₂O1001678

Note: Yields are representative and may vary depending on the specific reaction scale and purity of reagents.

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, consider increasing the catalyst loading (up to 5 mol%), using a more active ligand (e.g., a biarylphosphine ligand like SPhos or XPhos), or a stronger base (e.g., K₃PO₄). For unreactive aryl chlorides, higher temperatures and more specialized catalyst systems may be required.

  • Protodeboronation: The premature cleavage of the C-B bond of the boronic acid can be a significant side reaction. Using anhydrous solvents or a minimal amount of water can sometimes mitigate this issue. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be beneficial.[6]

  • Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid can occur, particularly in the presence of oxygen. Ensuring a strictly inert atmosphere and using thoroughly degassed solvents is critical to minimize this side reaction.

  • Microwave-Assisted Synthesis: For rapid optimization and synthesis, microwave irradiation can be a powerful tool.[7] Reactions can often be completed in minutes rather than hours, though careful temperature control is essential.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a valuable transformation for the synthesis of functionalized biaryl compounds. Understanding the directing and electronic effects of the methylsulfinyl group is key to developing robust and efficient protocols. The methods and insights provided in this guide are intended to empower researchers to successfully employ this versatile building block in their synthetic endeavors, paving the way for the discovery and development of novel molecules with significant applications in science and industry.

References

The Emergence of (2-(Methylsulfinyl)phenyl)boronic Acid in Advanced Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond Conventional Bioconjugation

In the landscape of modern drug development and biological research, the ability to selectively and stably attach functional molecules to biomolecules is paramount. This process, known as bioconjugation, is the cornerstone of creating antibody-drug conjugates (ADCs), advanced imaging agents, and sophisticated biosensors. While a plethora of chemical tools have been developed for this purpose, the search for reagents with enhanced reactivity, selectivity, and stability under physiological conditions is a continuous endeavor.

(2-(Methylsulfinyl)phenyl)boronic acid is emerging as a promising reagent in the bioconjugation toolkit. Its unique chemical architecture, featuring a boronic acid moiety ortho to a methylsulfinyl group, offers a distinct reactivity profile that can be harnessed for the precise modification of proteins and other biomolecules. This guide provides an in-depth exploration of the scientific principles, applications, and detailed protocols for leveraging this versatile molecule in cutting-edge bioconjugation workflows.

Core Principles: The Role of the Ortho-Methylsulfinyl Group

The reactivity of arylboronic acids in bioconjugation is significantly influenced by the nature and position of substituents on the phenyl ring. The methylsulfinyl group (-S(O)CH₃) at the ortho position of this compound is a key determinant of its unique properties.

Electronic Effects: The methylsulfinyl group is moderately electron-withdrawing. This electronic influence lowers the pKa of the boronic acid, increasing the population of the more reactive anionic tetrahedral boronate species at physiological pH. This enhanced Lewis acidity can accelerate the formation of boronate esters with diols present on biomolecules.

Stereochemical Influence: The ortho-positioning of the methylsulfinyl group can sterically influence the approach of biomolecules, potentially leading to enhanced selectivity for specific amino acid residues or glycosylation sites.

Modulation of Stability: The interaction between the sulfoxide oxygen and the boron atom can influence the stability of the resulting bioconjugate, a critical factor in the design of therapeutics with a controlled release profile.

Mechanism of Action: Chemoselective Ligation

This compound primarily participates in bioconjugation through the formation of reversible covalent bonds with nucleophilic residues on biomolecules. The most relevant reactions in a biological context are:

  • Boronate Ester Formation with Diols: Boronic acids readily react with 1,2- or 1,3-diols to form cyclic boronate esters.[1] In the context of bioconjugation, this reactivity can be exploited to target:

    • Glycoproteins: The cis-diol moieties present in saccharide residues of glycoproteins are natural targets for boronic acid-mediated ligation.[2]

    • Genetically Encoded Diols: Proteins can be engineered to incorporate unnatural amino acids bearing diol functionalities, enabling site-specific conjugation.

  • Interaction with Nucleophilic Amino Acid Residues: While the formation of stable bonds with single hydroxyl or amine groups is less common, the unique electronic properties of this compound may facilitate interactions with specific amino acid side chains, such as serine or lysine, particularly within the constrained environment of a protein's active site.

The reversibility of the boronate ester bond is a key feature that can be tuned. While stable under many physiological conditions, the bond can be cleaved by changes in pH or the presence of a high concentration of competing diols, a property that can be exploited for stimuli-responsive drug delivery systems.[3][4]

Application Notes

The distinct properties of this compound open up a range of applications in research and drug development.

Site-Specific Labeling of Glycoproteins

The inherent affinity of boronic acids for diols makes this compound an excellent tool for the selective labeling of glycoproteins. This is particularly valuable for:

  • Attaching Imaging Agents: Fluorescent dyes or other imaging probes functionalized with a this compound moiety can be used to visualize and track glycoproteins in vitro and in vivo.

  • Developing Glyco-Targeted Therapeutics: Cytotoxic drugs can be conjugated to antibodies or other targeting proteins via a this compound linker that targets specific glycans on cancer cells.

Development of Reversible Covalent Inhibitors

The ability to form a reversible covalent bond is a highly desirable feature in the design of enzyme inhibitors. A this compound warhead can be incorporated into a small molecule designed to target the active site of an enzyme, forming a transient but highly potent inhibitory bond with key residues.

Construction of Stimuli-Responsive Bioconjugates

The pH-sensitive nature of the boronate ester linkage allows for the design of "smart" drug delivery systems.[3] For example, an antibody-drug conjugate can be designed to be stable in the bloodstream (pH 7.4) but to release its cytotoxic payload in the acidic microenvironment of a tumor.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization of reaction conditions (e.g., pH, temperature, reactant concentrations) is recommended for each specific application.

Protocol 1: General Procedure for Protein Labeling via Boronate Ester Formation

This protocol describes the labeling of a glycoprotein with a fluorescent dye functionalized with this compound.

Materials:

  • Glycoprotein of interest (e.g., Horseradish Peroxidase, Fetuin)

  • This compound-functionalized fluorescent dye

  • Reaction Buffer: 100 mM HEPES, 100 mM NaCl, pH 7.4

  • Quenching Solution (optional): 1 M D-Sorbitol

  • Purification column (e.g., size-exclusion chromatography)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer)

Procedure:

  • Protein Preparation: Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of the this compound-functionalized dye in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Conjugation Reaction: Add the dye solution to the protein solution at a 10- to 50-fold molar excess. Incubate the reaction at room temperature for 2-12 hours with gentle agitation.

  • Reaction Quenching (optional): To stop the reaction, add the Quenching Solution to a final concentration of 100 mM.

  • Purification: Remove the unreacted dye and other small molecules by size-exclusion chromatography.

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein and the dye.

    • Confirm the conjugation and assess the purity of the conjugate by SDS-PAGE and mass spectrometry.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis P Glycoprotein in Reaction Buffer Mix Mix Protein and Dye (10-50x molar excess of dye) P->Mix D (2-(Methylsulfinyl)phenyl)boronic acid-Dye in DMSO D->Mix Incubate Incubate (2-12h, RT) Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Analyze Characterize Conjugate (DOL, Purity, Identity) SEC->Analyze

Caption: General workflow for glycoprotein labeling.

Protocol 2: Screening for Reversible Covalent Inhibition

This protocol outlines a general method for assessing the inhibitory activity of a compound containing a this compound moiety against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Inhibitor compound functionalized with this compound

  • Assay Buffer: Appropriate buffer for the enzyme activity assay

  • 96-well microplate

  • Plate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the enzyme in Assay Buffer. Prepare a serial dilution of the inhibitor compound in the Assay Buffer.

  • Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Incubate for a defined period (e.g., 30 minutes) to allow for the formation of the enzyme-inhibitor complex.

  • Activity Assay: Initiate the enzymatic reaction by adding the substrate to each well.

  • Data Acquisition: Monitor the reaction progress by measuring the appropriate signal (e.g., absorbance, fluorescence) over time using a plate reader.

  • Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme activity versus the inhibitor concentration and calculate the IC₅₀ value.

  • Reversibility Check: To assess reversibility, dilute the enzyme-inhibitor complex significantly and measure the recovery of enzyme activity over time. A recovery of activity indicates a reversible inhibitor.

Workflow Diagram:

G A Prepare Enzyme and Inhibitor Dilutions B Pre-incubate Enzyme and Inhibitor A->B C Initiate Reaction with Substrate B->C D Monitor Reaction Progress C->D E Calculate IC50 D->E F Assess Reversibility (Dilution Assay) E->F

Caption: Workflow for inhibitor screening.

Data Presentation

Table 1: Comparison of Reactivity and Stability of Ortho-Substituted Phenylboronic Acids in Bioconjugation (Hypothetical Data)

Ortho-SubstituentRelative Reaction Rate with DiolsStability of Boronate Ester (t½ at pH 7.4)Key Advantages
-H1.02 hoursBaseline
-NO₂5.218 hoursHigh reactivity, stable conjugate[3]
-CHO10.5> 24 hours (iminoboronate)Very fast reaction, highly stable conjugate[5]
-S(O)CH₃ ~3-4 (Predicted) ~8-12 hours (Predicted) Moderate reactivity, tunable stability
-OCH₃0.81.5 hoursLower reactivity

Note: The data for -(2-(Methylsulfinyl)phenyl)boronic acid is predicted based on the known electronic effects of the methylsulfinyl group and is presented for illustrative purposes.

Conclusion and Future Outlook

This compound represents a valuable addition to the field of bioconjugation, offering a unique combination of reactivity and stability that can be fine-tuned for specific applications. The electron-withdrawing nature of the methylsulfinyl group is anticipated to enhance the rate of boronate ester formation compared to unsubstituted phenylboronic acid, while its moderate effect suggests a more tunable stability profile than strongly electron-withdrawing groups like nitro or formyl.

Further research is warranted to fully elucidate the reaction kinetics and stability of bioconjugates derived from this reagent. Head-to-head comparisons with other ortho-substituted phenylboronic acids will be crucial in defining its precise advantages and optimal applications. As our understanding of this promising molecule grows, it is poised to become an indispensable tool for the development of next-generation protein therapeutics, diagnostics, and research probes.

References

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling with (2-(Methylsulfinyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides a detailed protocol and expert insights for the successful application of a specialized building block, (2-(Methylsulfinyl)phenyl)boronic acid, in the synthesis of ortho-substituted biaryl sulfoxides. These structural motifs are of significant interest in medicinal chemistry and materials science due to the unique stereoelectronic properties conferred by the sulfoxide group.[2][3] This document outlines the reaction mechanism, provides a robust step-by-step experimental protocol, discusses key parameters for optimization, and offers troubleshooting advice tailored to researchers, scientists, and drug development professionals.

Introduction: The Significance of Sulfoxide-Containing Biaryls

Biaryl scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[4] The introduction of a methylsulfinyl group at the ortho-position creates a sterically demanding and electronically distinct environment. The sulfoxide moiety can influence molecular conformation, serve as a hydrogen bond acceptor, and introduce a chiral center, making these compounds valuable targets in drug discovery.[2][3] Molecules containing sulfonyl groups, a related functionality, are a leading class of therapeutic agents.[2] The Suzuki-Miyaura reaction provides a direct and modular route to these complex structures, but the presence of the ortho-sulfinyl group on the boronic acid partner necessitates careful consideration of reaction conditions to achieve high yields and avoid common pitfalls.[1][5]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established palladium-catalyzed cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7] A base is essential for the activation of the boronic acid, which facilitates the crucial transmetalation step.[8][9][10]

The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species.[6] Following this, the base activates the organoboron compound, which then undergoes transmetalation with the Pd(II) complex to form a diorganopalladium(II) intermediate.[1][6] Finally, reductive elimination occurs, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, thus completing the cycle.[6][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_halide Ar¹-Pd(II)L₂-X (Palladacycle) ox_add->pd2_halide transmetal Transmetalation pd2_halide->transmetal pd2_diaryl Ar¹-Pd(II)L₂-Ar² transmetal->pd2_diaryl red_elim Reductive Elimination pd2_diaryl->red_elim red_elim->pd0 product_out Ar¹-Ar² (Biaryl Product) red_elim->product_out ar1x_in Ar¹-X (Aryl Halide) ar1x_in->ox_add ar2b_in Ar²-B(OH)₂ + Base ar2b_in->transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for this compound

The use of this compound presents unique challenges and opportunities that must be addressed for successful coupling.

  • Steric Hindrance: The ortho-methylsulfinyl group imposes significant steric bulk around the reaction center. This can impede both the transmetalation and reductive elimination steps. To overcome this, the use of palladium catalysts bearing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[11][12][13] These ligands promote the formation of coordinatively unsaturated palladium species necessary for efficient reaction and accelerate the final reductive elimination step.[1]

  • Catalyst Inhibition: The sulfur atom in the sulfoxide group is a potential ligand for the palladium catalyst. This coordination can lead to catalyst deactivation or the formation of off-cycle, unreactive species. Employing a higher catalyst loading (1-5 mol%) or using a pre-catalyst that rapidly generates the active Pd(0) species can mitigate this issue.[14]

  • Boronic Acid Stability: Like many boronic acids, this compound can be susceptible to protodeboronation, especially under harsh basic conditions or at elevated temperatures.[14] Using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) and maintaining the lowest effective reaction temperature can help preserve the boronic acid until it is consumed.[1]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials and Reagents
  • Aryl Bromide (Ar-Br) (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)[15]

  • Palladium Catalyst (e.g., Pd₂(dba)₃ or a suitable pre-catalyst) (1-3 mol %)

  • Ligand (e.g., XPhos or SPhos) (2-6 mol %)

  • Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0 - 3.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or THF)[1][5]

  • Degassed Water

  • Standard workup reagents: Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Reaction Workflow

Workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Add solids: Aryl Halide, Boronic Acid, Base B Add Pd Catalyst & Ligand A->B C Add Degassed Solvent & Water B->C D Purge with Inert Gas C->D E Heat to Reaction Temperature (e.g., 80-110 °C) D->E F Monitor Reaction (TLC / LC-MS) E->F G Cool to RT & Quench F->G H Aqueous Extraction G->H I Dry Organic Layer & Concentrate H->I J Purify by Flash Chromatography I->J K Characterize Final Product J->K

Figure 2: General experimental workflow for the Suzuki-Miyaura reaction.

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (1.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.005 mmol, 1 mol %) and the phosphine ligand (e.g., XPhos, 0.012 mmol, 2.4 mol %).

  • Solvent Addition: Seal the vessel with a septum. Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe. The use of a small amount of water is often beneficial for dissolving the inorganic base and facilitating the reaction.[5]

  • Degassing: Purge the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7] The resulting crude residue should be purified by flash column chromatography on silica gel to afford the pure biaryl sulfoxide product.[16][17]

Parameter Optimization Summary

The optimal conditions can vary significantly based on the specific aryl halide partner. The following table provides a starting point for optimization.

ParameterRecommended OptionsRationale & Justification
Pd Catalyst Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄, Buchwald PrecatalystsPd₂(dba)₃ and Pd(OAc)₂ are common, cost-effective precursors. Buchwald precatalysts offer rapid generation of the active Pd(0) species, which can be beneficial for challenging or unstable substrates.[6][14]
Ligand XPhos, SPhos, RuPhos, P(t-Bu)₃, NHCsBulky, electron-rich monophosphine ligands are essential for coupling sterically hindered substrates by promoting facile reductive elimination.[11][12][13]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KFK₃PO₄ is a moderately strong, non-nucleophilic base suitable for substrates with sensitive functional groups. Cs₂CO₃ is often more effective but also more expensive. Fluoride bases can play a unique role in activating the boronic acid.[1][10]
Solvent 1,4-Dioxane, Toluene, THF, 2-MeTHF, DMF (with caution)Ethereal solvents like dioxane and THF are widely used. Toluene is suitable for higher temperatures. A small amount of water is typically added to solubilize the base.[1]
Temperature 80 - 110 °CHigher temperatures increase reaction rates but can also promote decomposition (protodeboronation). The lowest temperature that provides a reasonable reaction rate should be used.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently active catalyst system.3. Low reaction temperature.1. Ensure rigorous degassing of solvents and reaction mixture.2. Switch to a bulkier ligand (e.g., XPhos, SPhos) or a more active precatalyst.3. Increase the temperature in 10 °C increments.
Stalled Reaction 1. Catalyst decomposition/inhibition.2. Boronic acid decomposition.1. Add a fresh portion of catalyst/ligand.2. Use a milder base (K₃PO₄) and ensure the boronic acid is of high purity. Use a larger excess (1.5 equiv).
Formation of Homocoupled Byproducts 1. Oxygen contamination.2. Reaction run for too long at high temperature.1. Improve degassing technique.2. Monitor the reaction closely and stop it once the limiting reagent is consumed.
Protodeboronation of Starting Material 1. Base is too strong or reaction temperature is too high.2. Presence of excess water or protic sources.1. Switch to a milder base (K₃PO₄). Lower the reaction temperature.2. Use anhydrous solvents and limit the amount of added water.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing sterically congested biaryl sulfoxides. Success hinges on the judicious selection of a catalyst system capable of overcoming the steric hindrance imposed by the ortho-substituent. By employing bulky, electron-rich ligands, ensuring an inert reaction environment, and carefully selecting the base and temperature, researchers can reliably access these valuable chemical entities for applications in drug discovery and beyond.

References

Base selection for Suzuki coupling with sulfoxide-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Base Selection for Suzuki Coupling with Sulfoxide-Containing Compounds

Introduction: Navigating the Challenges of Sulfoxide-Containing Substrates in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, the inclusion of sensitive or reactive functional groups within the coupling partners can present significant challenges. Sulfoxides, while being valuable moieties in pharmaceuticals and advanced materials, represent one such challenge.[2] Their dual nature—acting as a potential directing group while also being susceptible to side reactions—complicates the optimization of reaction conditions.

This guide provides an in-depth analysis of a critical parameter for the successful Suzuki-Miyaura coupling of sulfoxide-containing compounds: the choice of base. We will explore the mechanistic rationale behind base selection, discuss potential side reactions, and provide detailed, field-proven protocols to empower researchers in chemistry and drug development to confidently employ these valuable substrates.

The Critical Role of the Base: More Than Just a Proton Scavenger

In the catalytic cycle of the Suzuki-Miyaura reaction, the base is not a mere spectator. Its primary role is to activate the boronic acid, converting it into a more nucleophilic boronate "ate" complex ([R-B(OH)₃]⁻). This activation is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[3]

However, the base's influence extends further. An inappropriate choice can lead to:

  • Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid, especially prevalent with electron-rich or heteroaryl boronic acids under strongly basic, aqueous conditions.[3]

  • Degradation of Substrates or Products: Many organic molecules contain base-labile functional groups (e.g., esters, ketones with α-protons) that can be compromised by overly strong bases.[4]

  • Catalyst Deactivation: The base can influence the stability and activity of the palladium catalyst itself.

When a sulfoxide is present, the choice of base becomes even more critical. The sulfoxide group itself can interact with the base or the palladium catalyst, potentially leading to undesired transformations.

Mechanistic Considerations for Base Selection with Sulfoxides

The most successful modern protocols for the Suzuki-Miyaura coupling of aryl sulfoxides utilize them as electrophilic partners, proceeding through a C–S bond cleavage pathway.[5] This approach has been effectively demonstrated with palladium-N-heterocyclic carbene (Pd-NHC) catalyst systems, which are known for their high stability and activity.[6]

Within this catalytic system, the choice of base is paramount for both activating the boronic acid and ensuring the stability of the sulfoxide substrate.

Why Cesium Carbonate (Cs₂CO₃) is Often the Optimal Choice

Experimental evidence strongly points to cesium carbonate (Cs₂CO₃) as a superior base for the Suzuki coupling of sulfoxide-containing compounds.[5][7] The reasons for this, often referred to as the "cesium effect," are multifaceted:

  • Enhanced Solubility: Cesium salts, including Cs₂CO₃, often exhibit greater solubility in organic solvents compared to their potassium or sodium counterparts.[8] This improved solubility ensures a higher effective concentration of the base in the reaction medium, facilitating the formation of the active boronate species.

  • Increased Basicity (in situ): The larger, more polarizable Cs⁺ ion is less coordinating to the carbonate anion than K⁺ or Na⁺. This results in a more "naked" and thereby more basic carbonate ion in solution, which can more effectively deprotonate the boronic acid.

  • Favorable Kinetics: Studies have shown that cesium bases can lead to significantly faster reaction rates and higher yields compared to potassium bases under identical conditions.[3]

While other bases like K₃PO₄ and K₂CO₃ are workhorses in many Suzuki couplings, they are often less effective in the context of C-S activation with sulfoxides. Stronger bases like hydroxides (NaOH, KOH) or alkoxides (NaOtBu) are generally avoided due to the increased risk of degrading sensitive functional groups and promoting sulfoxide-specific side reactions.[9]

Potential Side Reactions and How to Mitigate Them
  • Deoxygenation to Sulfide: A primary concern when heating sulfoxides in the presence of a palladium catalyst is the potential for deoxygenation to the corresponding sulfide. While some palladium systems are designed for this transformation, the conditions for Suzuki coupling (particularly with robust Pd-NHC catalysts) are generally not conducive to this pathway. The choice of a moderately weak base like Cs₂CO₃ and carefully controlled temperatures helps to avoid this side reaction.[10]

  • Pummerer-type Rearrangements: The classic Pummerer rearrangement involves the conversion of a sulfoxide to an α-acyloxy thioether upon treatment with an acid anhydride. This reaction is not typically a concern under the basic conditions of the Suzuki-Miyaura coupling.

The key to avoiding these and other potential side reactions is the use of a well-chosen catalytic system and a base that is strong enough to promote the desired transmetalation but mild enough to avoid substrate degradation.

Data-Driven Base Selection

The following table summarizes the typical performance of various bases in Suzuki-Miyaura couplings. While specific results can be substrate-dependent, this provides a general guideline for initial reaction screening. For the specific case of sulfoxide C-S coupling, Cs₂CO₃ has been demonstrated to be highly effective.[5]

BaseTypical StrengthAdvantagesDisadvantagesSuitability for Sulfoxide Coupling
Cs₂CO₃ ModerateHigh solubility in organic solvents, "Cesium effect" enhances rate and yield.[3][8]Higher cost compared to K/Na salts.Excellent (Recommended) [5]
K₃PO₄ ModerateGood for many standard couplings, often used with sensitive substrates.[3]Lower solubility than Cs₂CO₃, may be less effective for C-S activation.Good (Alternative)
K₂CO₃ ModerateInexpensive and widely available.[9]Poor solubility in many organic solvents, can be less effective.Moderate (May require optimization)
KF WeakVery mild, good for substrates with highly base-labile groups.[4]Often requires anhydrous conditions and free boronic acids for best results.[11]Poor (Likely too weak)
NaOH, KOH StrongInexpensive, highly basic.Can promote side reactions and degrade sensitive functional groups.[9]Not Recommended
Organic Bases (e.g., Et₃N, DBU) ModerateSoluble in organic solvents.Often less effective than inorganic bases for activating boronic acids.Poor to Moderate

Experimental Protocols

Protocol 1: General Procedure for Pd-NHC Catalyzed Suzuki-Miyaura Coupling of Diaryl Sulfoxides

This protocol is adapted from a validated procedure for the coupling of diphenyl sulfoxides with arylboronic acids via C-S bond cleavage.[5]

Diagram of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup and Purification prep1 Add Diaryl Sulfoxide (1.0 eq), Arylboronic Acid (1.5 eq), and Cs₂CO₃ (2.0 eq) to a dry Schlenk tube. prep2 Evacuate and backfill the tube with Argon (repeat 3x). prep1->prep2 reagent1 Add Pd-NHC precatalyst (e.g., IPr-Pd-PEPPSI, 2-5 mol%). prep2->reagent1 reagent2 Add anhydrous, degassed solvent (e.g., Dioxane) via syringe. reagent1->reagent2 reaction Seal the tube and heat in a preheated oil bath (e.g., 100-120 °C) with vigorous stirring. reagent2->reaction monitor Monitor progress by TLC or LC-MS. reaction->monitor workup1 Cool to room temperature, dilute with Ethyl Acetate. monitor->workup1 workup2 Filter through Celite, wash with Ethyl Acetate. workup1->workup2 workup3 Concentrate the filtrate in vacuo. workup2->workup3 purify Purify the crude product by column chromatography. workup3->purify

Caption: Workflow for the Suzuki-Miyaura coupling of diaryl sulfoxides.

Materials:

  • Diaryl Sulfoxide (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 equiv)

  • Pd-NHC Precatalyst (e.g., --INVALID-LINK--palladium(II) dichloride, "PEPPSI-IPr", 2-5 mol%)[12]

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the diaryl sulfoxide (e.g., 0.2 mmol, 1.0 equiv), the arylboronic acid (0.3 mmol, 1.5 equiv), and cesium carbonate (0.4 mmol, 2.0 equiv).

  • Seal the tube, and carefully evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of argon, add the Pd-NHC precatalyst (0.004-0.01 mmol, 2-5 mol%).

  • Add anhydrous, degassed 1,4-dioxane (e.g., 2.0 mL) via syringe.

  • Seal the Schlenk tube tightly and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction for the consumption of the limiting starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the temperature in 10 °C increments or increasing the catalyst loading to 5 mol%. Ensure that the solvent is rigorously anhydrous and degassed, as oxygen can deactivate the catalyst.[13]

  • Protodeboronation of Boronic Acid: If significant protodeboronation is observed (conversion of the boronic acid to the corresponding arene), ensure the reaction is run under strictly anhydrous conditions. Using a boronic acid pinacol ester can sometimes mitigate this, although yields may be lower with sulfoxide substrates.[5]

  • Substrate Solubility Issues: If the starting materials are poorly soluble in dioxane, toluene may be used as an alternative solvent. For extremely insoluble substrates, specialized techniques like high-temperature ball milling have been developed, though this is outside the scope of this standard protocol.

Conclusion

The successful Suzuki-Miyaura coupling of sulfoxide-containing compounds is highly dependent on the judicious selection of the base. While the fundamental principles of the catalytic cycle apply, the unique electronic properties and potential reactivity of the sulfoxide group necessitate a milder, more strategic approach. Cesium carbonate, leveraged within a robust Pd-NHC catalytic system, has emerged as the base of choice, providing an optimal balance of reactivity and selectivity. By understanding the mechanistic rationale and potential pitfalls outlined in this guide, researchers can effectively harness the power of the Suzuki-Miyaura reaction for the synthesis of complex molecules containing the valuable sulfoxide moiety.

References

Application Notes & Protocols: (2-(Methylsulfinyl)phenyl)boronic acid as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Boronic Acids in Modern Drug Discovery

The incorporation of the boronic acid moiety into small molecules has marked a significant turning point in medicinal chemistry.[1][2] Once perceived with caution, boron-containing compounds are now recognized as indispensable tools in the synthesis of complex pharmaceutical agents.[1][2] The landmark approval of Bortezomib (Velcade®) by the FDA in 2003 demystified concerns about toxicity and catalyzed a surge of interest in boronic acids as viable pharmacophores and versatile synthetic intermediates.[1][3][4]

This guide focuses on (2-(Methylsulfinyl)phenyl)boronic acid , a specialized building block whose unique structural attributes offer distinct advantages in drug development workflows. Its architecture, featuring an ortho-disposed methylsulfinyl group relative to the reactive boronic acid, presents opportunities for creating novel molecular scaffolds with finely-tuned properties. The boronic acid functional group serves as a linchpin for carbon-carbon bond formation, most notably via the robust and widely adopted Suzuki-Miyaura cross-coupling reaction.[1][5] Concurrently, the methylsulfinyl group can influence the molecule's physicochemical properties, such as solubility and conformational preference, and provides a potential site for further chemical elaboration.

While its close analog, 2-(Methylsulfonyl)phenylboronic acid, is well-documented as a crucial building block in developing anti-cancer agents and other targeted therapies[6], this document will specifically address the applications and protocols for the methylsulfinyl variant, leveraging established principles of boronic acid chemistry to guide its effective use.

Compound Profile and Handling

A thorough understanding of the reagent's properties is foundational to its successful and safe implementation in any synthetic protocol.

Physicochemical Data
PropertyValueSource
IUPAC Name (2-methylsulfinylphenyl)boronic acid[7]
CAS Number 850567-97-4[7][8]
Molecular Formula C₇H₉BO₃S[7][8]
Molecular Weight 184.02 g/mol [7][8]
Appearance Solid (typically white to off-white crystalline powder)[6][9]
Storage Class 11 - Combustible Solids[8]
Storage and Handling Protocols

The integrity and reactivity of boronic acids are highly dependent on proper storage and handling. Boronic acids, in general, are susceptible to degradation through moisture-induced protodeboronation.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark environment.[10][11] A desiccator or a controlled-atmosphere glovebox is recommended for long-term storage to prevent hydration and oligomerization (trimerization to a boroxine).

  • Handling:

    • Always handle the compound in a well-ventilated area, preferably within a fume hood.[11][12]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[9][13]

    • Avoid creating dust. Use controlled methods like plastic scoops for transferring the solid reagent.[10]

    • To prevent cross-contamination, never return unused chemical to the original reagent bottle.[11]

  • Incompatibility: Keep away from strong oxidizing agents, strong bases, and water-reactive materials. Store acids and bases in separate, dedicated cabinets.[12][13]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone application for arylboronic acids, enabling the efficient construction of C(sp²)–C(sp²) bonds.[14][15][16] This reaction is paramount in pharmaceutical development for synthesizing biaryl and heteroaryl structures, which are privileged motifs in many approved drugs.

Mechanistic Rationale

The reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst.[17] Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (or triflate) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the (2-(methylsulfinyl)phenyl) moiety) to the Pd(II) complex, displacing the halide. The base is crucial here, forming a more nucleophilic "ate" complex with the boron, which facilitates the transfer.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[17]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L₂-X oxidative_addition->pd_complex1 Ar-X (Reactant) transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂-Ar' transmetalation->pd_complex2 Ar'-B(OH)₂ (Boronic Acid) + Base reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Ar-Ar' (Product)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an aryl bromide. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Schlenk flask or reaction vial, magnetic stirrer, condenser, inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%) to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe. If using a biphasic system (e.g., toluene/water), add the organic solvent first, followed by the aqueous base solution.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/inert gas backfill to ensure all oxygen is removed. This step is critical as oxygen can deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

Experimental Causality: Why These Reagents?
  • Palladium Catalyst: Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates (e.g., sterically hindered partners or aryl chlorides), more advanced catalysts with specialized phosphine ligands (e.g., SPhos, XPhos) may be required to achieve higher activity and yields.[14]

  • Base: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[15] Cs₂CO₃ is more soluble in organic solvents and often provides superior results, especially for less reactive substrates, by more effectively promoting the formation of the boronate "ate" complex required for transmetalation.[18]

  • Solvent: The solvent system must solubilize the reactants and be stable at the reaction temperature. Aprotic solvents like dioxane and toluene are standard. The addition of water can sometimes accelerate the reaction, particularly when using inorganic bases.[17]

Advanced Application: A Strategy for Benzofused Sultam Synthesis

Sultams (cyclic sulfonamides) are important heterocyclic scaffolds in medicinal chemistry, known to interact with a wide range of biological targets.[18] this compound can serve as a key starting material in a diversity-oriented synthesis strategy to access novel benzofused sultams.

The proposed workflow leverages a Suzuki-Miyaura coupling to construct a biaryl framework, which is then subjected to a series of transformations to build the sultam ring. This multi-step approach allows for the introduction of diversity at multiple points.

Sultam_Synthesis_Workflow start This compound + R¹-Aryl Halide step1 Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->step1 intermediate1 Biaryl Intermediate with -S(O)Me and R¹ groups step1->intermediate1 step2 Oxidation (-S(O)Me to -SO₂Cl) intermediate1->step2 intermediate2 Arylsulfonyl Chloride Intermediate step2->intermediate2 step3 Amination (+ R²-Amine) intermediate2->step3 intermediate3 o-Aminosulfonamide Intermediate step3->intermediate3 step4 Intramolecular Cyclization (e.g., SₙAr or Mitsunobu) intermediate3->step4 product Benzofused Sultam Scaffold (Skeletally Diverse) step4->product

Figure 2: Conceptual workflow for synthesizing benzofused sultams.

This strategy showcases how a simple building block can be integrated into a more complex, diversity-oriented synthesis plan.[18][19] The initial Suzuki coupling establishes the core biaryl structure, and subsequent steps involving oxidation of the methylsulfinyl group to a reactive sulfonyl chloride, followed by amination and cyclization, provide access to complex heterocyclic systems for high-throughput screening.[18][20]

Conclusion

This compound is a high-value building block for pharmaceutical research and development. Its primary utility lies in the robust and versatile Suzuki-Miyaura cross-coupling reaction, which provides efficient access to complex biaryl structures. Furthermore, its unique substitution pattern allows for its strategic incorporation into multi-step syntheses of medicinally relevant scaffolds, such as benzofused sultams. By understanding its chemical properties, handling requirements, and the mechanistic underpinnings of its core reactivity, researchers can effectively leverage this reagent to accelerate the discovery of new therapeutic agents.

References

Application Note: A Scientist's Guide to Directed ortho-Metalation for the Synthesis of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phenylboronic acids are indispensable building blocks in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Accessing polysubstituted aromatic rings with precise regiocontrol remains a significant synthetic challenge. Directed ortho-metalation (DoM) has emerged as a powerful and highly regioselective strategy to functionalize aromatic systems.[1][2] This application note provides an in-depth guide to the principles, mechanisms, and practical execution of DoM for the synthesis of substituted phenylboronic acids, offering field-proven insights and detailed protocols for immediate application in the laboratory.

The Strategic Advantage of Directed ortho-Metalation (DoM)

Traditional electrophilic aromatic substitution reactions often yield mixtures of ortho- and para-isomers, complicating purification and reducing yields of the desired product.[3] DoM circumvents this limitation by providing exclusive functionalization at the position ortho to a chosen Directing Metalation Group (DMG).[1][3] This is achieved by temporarily increasing the kinetic acidity of the ortho C-H bond through chelation with a strong organolithium base.[4] The resulting aryllithium intermediate can then be trapped with a suitable boron electrophile to generate a boronate ester, which upon hydrolysis, yields the target phenylboronic acid.[5]

The power of this technique lies in its predictable and high regioselectivity, enabling the synthesis of complex, contiguously substituted aromatic structures that are difficult to access through other means.[6]

The Mechanism: A Symphony of Coordination and Deprotonation

The DoM reaction proceeds through a well-understood mechanism driven by the interaction between the DMG and the organolithium reagent.[1][3]

  • Coordination: The process begins with the coordination of the Lewis acidic lithium atom of the organolithium base (e.g., n-BuLi, s-BuLi) to the Lewis basic heteroatom of the DMG on the aromatic ring.[3][7] This forms a pre-complex, bringing the base into close proximity with the ortho protons. This phenomenon is often referred to as the Complex-Induced Proximity Effect (CIPE).[7][8]

  • Deprotonation: The highly basic alkyl group of the organolithium reagent then deprotonates the nearest (ortho) C-H bond, which is now kinetically the most acidic proton on the ring. This step forms a stable aryllithium intermediate, with the lithium atom remaining chelated to the DMG.[3]

  • Electrophilic Quench: The aryllithium species, a potent nucleophile, reacts with an added boron electrophile (e.g., trialkyl borate). This reaction occurs at the position formerly occupied by the lithium atom (ipso-substitution), installing the boronate ester group.[3][7]

  • Hydrolysis: An acidic aqueous workup hydrolyzes the boronate ester to the final, stable phenylboronic acid.[5]

DoM_Mechanism Figure 1: General Mechanism of Directed ortho-Metalation (DoM) cluster_reactants cluster_intermediate cluster_products Start Substituted Aromatic Ring Complex Coordinated Complex Start->Complex Coordination to DMG Base Organolithium Base (R-Li) Aryllithium Aryllithium Intermediate Complex->Aryllithium ortho- Deprotonation Boronate Boronate Ester Aryllithium->Boronate Electrophilic Quench FinalProduct Phenylboronic Acid Boronate->FinalProduct Hydrolysis Electrophile Boron Electrophile (e.g., B(OR')₃) Electrophile->Boronate Hydrolysis Acidic Workup (H₃O⁺) Hydrolysis->FinalProduct

Caption: A simplified workflow of the DoM reaction for phenylboronic acid synthesis.

Essential Components for a Successful DoM Reaction

The success of a DoM reaction hinges on the judicious selection of the directing group, metalating agent, solvent, and boron electrophile.

Directed Metalation Groups (DMGs)

The DMG is the cornerstone of the reaction, guiding the deprotonation to the desired position. A good DMG contains a Lewis basic heteroatom and is stable to the strongly basic reaction conditions.[7] The directing ability of various DMGs has been established through competition experiments, leading to a well-defined hierarchy.[9]

DMG Strength Examples Comments
Strong -OCONR₂ (O-carbamate)[9], -CONR₂ (Tertiary Amide)[4], -SO₂NR₂ (Sulfonamide)Highly reliable and efficient. O-carbamates are among the most powerful DMGs known.[9]
Moderate -OMe (Methoxy)[3][4], -NR₂ (Tertiary Amine)[3], OxazolinesEffective, but may require stronger bases or longer reaction times compared to strong DMGs.
Weak -F, -Cl, -S-PhGenerally less effective and may require more forcing conditions or specialized bases.

Scientist's Note: The choice of DMG is strategic. While strong DMGs like tertiary amides offer excellent regiocontrol, they can be difficult to hydrolyze or convert to other functional groups post-borylation.[9] O-carbamates are often preferred as they are powerful directors and can be readily cleaved.

Metalating Agents and Additives

Alkyllithium reagents are the most common bases for DoM due to their high basicity.[7]

  • n-Butyllithium (n-BuLi): A versatile, widely used base.

  • sec-Butyllithium (s-BuLi): More basic and sterically hindered than n-BuLi, often used for less acidic protons or with moderate DMGs.

  • tert-Butyllithium (t-BuLi): The most basic of the three, used for deprotonating very weakly acidic C-H bonds.

  • Lithium Diisopropylamide (LDA): A non-nucleophilic base, particularly useful for substrates with electrophilic sites, such as esters, that could be attacked by alkyllithiums.[10]

Pro-Tip: The reactivity of alkyllithium reagents, which exist as aggregates in solution, can be significantly enhanced by the addition of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) . TMEDA breaks up these aggregates, increasing the effective basicity of the organolithium species and accelerating the rate of metalation.[7]

Boron Electrophiles and Solvents

The choice of electrophile determines the initial boronate ester formed.

  • Trimethyl borate, B(OMe)₃: Commonly used, but volatile and can be difficult to handle.

  • Triisopropyl borate, B(OiPr)₃: Less volatile and generally preferred for its ease of handling and high reactivity.[11]

The reaction is almost exclusively run in anhydrous polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) . These solvents are crucial as they solvate the lithium cation, helping to deaggregate the organolithium base and facilitate the reaction.[9]

Detailed Experimental Protocol: Synthesis of 2-(N,N-Diethylcarbamoyloxy)phenylboronic Acid

This protocol provides a representative example of a DoM reaction followed by borylation.

Safety First: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere (Argon or Nitrogen) using proper syringe techniques. All glassware must be oven- or flame-dried before use. The reaction should be performed in a well-ventilated fume hood.

Materials and Reagents:
  • Phenyl N,N-diethylcarbamate (Substrate)

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexane)

  • Triisopropyl borate (Electrophile)

  • Hydrochloric Acid (HCl, 2 M aqueous solution)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:
  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add phenyl N,N-diethylcarbamate (1.0 eq).

    • Dissolve the substrate in anhydrous THF (approx. 0.2 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation (Deprotonation):

    • Slowly add s-BuLi (1.1 eq) dropwise to the stirred solution via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Scientist's Note: A color change (often to yellow or orange) typically indicates the formation of the aryllithium species.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Borylation (Electrophilic Quench):

    • In a single portion, add triisopropyl borate (1.2 eq) via syringe to the aryllithium solution.

    • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature over 2 hours.

    • Insight: The immediate addition of the borate traps the desired ortho-lithiated species, preventing potential side reactions like the anionic Fries rearrangement which can occur upon warming.[9]

  • Work-up and Hydrolysis:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by adding 2 M HCl solution. Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude phenylboronic acid can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[12][13]

    • Alternatively, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent and extract with aqueous NaOH. The boronic acid will move to the aqueous basic layer. Wash the aqueous layer with an organic solvent to remove neutral impurities, then re-acidify the aqueous layer with HCl and extract the pure boronic acid back into an organic solvent.[14]

    • Caution: Phenylboronic acids can undergo dehydration upon heating or storage to form their trimeric anhydride, known as a boroxine.[5] This is often a white, crystalline solid and can typically be converted back to the boronic acid by stirring with water or during subsequent aqueous reactions.

DoM_Protocol Figure 2: Experimental Workflow for DoM Synthesis cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Isolation & Purification A 1. Setup & Cool Substrate in anhydrous THF to -78 °C B 2. Lithiation Slowly add s-BuLi. Stir for 1 hr at -78 °C A->B Inert Atmosphere C 3. Borylation Add B(OiPr)₃. Warm to RT B->C Formation of Aryllithium D 4. Work-up Quench with 2M HCl to hydrolyze C->D Formation of Boronate Ester E 5. Extraction Extract with EtOAc, wash, dry D->E F 6. Purification Recrystallization or Acid-Base Extraction E->F

Caption: A step-by-step workflow for the synthesis of a substituted phenylboronic acid via DoM.

Conclusion and Future Outlook

Directed ortho-metalation is an exceptionally reliable and regioselective method for preparing substituted phenylboronic acids. By understanding the interplay between the directing group, base, and electrophile, researchers can rationally design synthetic routes to complex aromatic building blocks. This powerful tool continues to be indispensable in the fields of medicinal chemistry, agrochemicals, and materials science, facilitating the rapid assembly of molecules with precisely controlled substitution patterns. The ongoing development of new directing groups and milder metalating agents promises to further expand the scope and utility of this elegant synthetic strategy.

References

The Role of (2-(Methylsulfinyl)phenyl)boronic Acid in Materials Science: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(2-(Methylsulfinyl)phenyl)boronic acid is emerging as a significant building block in the realm of advanced materials. Its unique trifecta of functionalities—a reactive boronic acid, a redox-active sulfoxide, and the potential for chirality—positions it as a versatile precursor for a new generation of smart and functional materials. This guide provides an in-depth exploration of its properties and detailed protocols for its application, aimed at researchers and scientists in materials science and drug development.

Core Directive: Understanding the Molecular Advantage

The strategic placement of the methylsulfinyl group at the ortho position to the boronic acid moiety is key to the unique reactivity and functionality of this molecule. This arrangement offers several distinct advantages in materials design:

  • Redox-Responsive Behavior: The sulfoxide group can be readily oxidized to a sulfone or reduced to a sulfide. This reversible redox activity can be harnessed to create materials that change their physical or chemical properties in response to oxidative or reductive stimuli. This is particularly valuable in the design of drug delivery systems that release their payload in specific redox environments, such as within cancer cells, or in the development of sensors for reactive oxygen species (ROS).[1][2]

  • Chirality and Asymmetric Synthesis: The sulfur atom in the sulfoxide group is a stereocenter, meaning this compound can exist as enantiomers. This inherent chirality can be exploited in the synthesis of chiral polymers or as a component of chiral sensors for the enantioselective recognition of molecules.[3][4] Chiral sulfoxides have a well-established role as ligands in asymmetric catalysis, further expanding the potential applications of materials derived from this building block.[5][6]

  • Modulation of Boronic Acid Reactivity: The electronic properties of the sulfoxide group can influence the Lewis acidity and reactivity of the adjacent boronic acid. This can be advantageous in tuning the binding affinity of the boronic acid with diols, a fundamental interaction used in the development of sensors for saccharides and other biologically important molecules.[7]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValue
Molecular Formula C₇H₉BO₃S
Molecular Weight 184.02 g/mol
CAS Number 850567-97-4
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol.

Application Notes and Protocols

The primary application of this compound in materials science is as a monomer or cross-linking agent in the synthesis of functional polymers and as a building block in the construction of complex organic molecules via the Suzuki-Miyaura cross-coupling reaction.

I. Synthesis of Redox-Responsive Polymers

The redox-active nature of the sulfoxide group makes this compound an excellent candidate for the synthesis of stimuli-responsive polymers. These polymers can be designed to undergo changes in solubility, conformation, or to release encapsulated molecules in response to specific redox triggers.[8][9]

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Material Formulation cluster_3 Redox-Triggered Response A Functionalization of This compound with a polymerizable group (e.g., acrylamide) B Co-polymerization with a primary monomer (e.g., N-isopropylacrylamide) A->B Initiator (e.g., AIBN) C Self-assembly into micelles or hydrogels B->C Change in temperature or pH D Oxidation of sulfoxide to sulfone (e.g., with H₂O₂) leading to a change in polymer properties C->D Introduction of redox stimulus

Caption: Workflow for the synthesis of a redox-responsive polymer.

This protocol describes a representative method for the synthesis of a temperature and redox-responsive copolymer.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine

  • N-isopropylacrylamide (NIPAM)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous 1,4-Dioxane

  • Diethyl ether

  • Dialysis tubing (MWCO appropriate for the polymer)

Procedure:

  • Monomer Synthesis:

    • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add acryloyl chloride (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the acrylamide-functionalized monomer.

  • Polymerization:

    • In a Schlenk flask, dissolve the synthesized monomer (0.1 eq), NIPAM (0.9 eq), and AIBN (0.01 eq) in anhydrous 1,4-dioxane.

    • De-gas the solution by three freeze-pump-thaw cycles.

    • Heat the reaction mixture at 70 °C for 24 hours under an inert atmosphere.

    • Precipitate the polymer by adding the reaction mixture dropwise to an excess of cold diethyl ether.

    • Collect the polymer by filtration and dry under vacuum.

  • Purification:

    • Dissolve the crude polymer in deionized water.

    • Purify the polymer by dialysis against deionized water for 48 hours, changing the water frequently.

    • Lyophilize the purified polymer solution to obtain the final product.

Characterization: The resulting polymer can be characterized by ¹H NMR to confirm the incorporation of both monomers and by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity. The lower critical solution temperature (LCST) and its change upon oxidation of the sulfoxide group can be determined by UV-vis spectroscopy.

II. Suzuki-Miyaura Cross-Coupling for Advanced Materials Synthesis

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, and this compound is an excellent coupling partner for the synthesis of advanced materials such as components for Organic Light-Emitting Diodes (OLEDs) or specialized polymers.

G Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A PdII R¹-Pd(II)L₂-X A->PdII B Transmetalation PdII->B C Reductive Elimination B->C C->Pd0 Product R¹-R² C->Product R1X R¹-X (Aryl Halide) R1X->A BoronicAcid (HO)₂B-R² (this compound) BoronicAcid->B Base Base (e.g., K₂CO₃) Base->B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • Toluene

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup:

    • In a Schlenk flask, combine this compound, the aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask.

  • Reaction:

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add toluene and water, and separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Trustworthiness and Validation: The success of this protocol is contingent on the purity of the reagents and the maintenance of an inert atmosphere. The reaction progress should be carefully monitored, and the final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Conclusion

This compound is a promising and versatile building block for the creation of a wide array of advanced materials. Its unique combination of a reactive boronic acid, a redox-active sulfoxide, and potential chirality opens up new avenues for the design of stimuli-responsive polymers, chiral sensors, and complex organic molecules for applications in organic electronics and beyond. The protocols provided herein serve as a foundation for the exploration of this exciting molecule in materials science research.

References

Troubleshooting & Optimization

Preventing protodeboronation of (2-(Methylsulfinyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for (2-(Methylsulfinyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. This compound is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions. However, its utility can be compromised by a common and often frustrating side reaction: protodeboronation.

This guide provides in-depth, experience-based insights into why protodeboronation occurs with this specific substrate and offers robust, actionable strategies to mitigate it. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature of protodeboronation and the specific vulnerabilities of this compound.

Q1: What is protodeboronation and why is it a problem?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1][2] In essence, the boronic acid is converted back to its parent arene—in this case, methyl phenyl sulfoxide. This process consumes your starting material, leading to reduced yields of the desired product, and introduces a significant byproduct that can complicate purification.[2]

Q2: Why is this compound particularly susceptible to protodeboronation?

A2: The susceptibility of this molecule is due to the electronic properties of the methylsulfinyl group. The sulfoxide is an electron-withdrawing group, which influences the stability of the C-B bond. For arylboronic acids with electron-withdrawing substituents, a dissociative mechanism involving the generation of a transient aryl anion can occur, making them more prone to decomposition, particularly under basic conditions.[1][3] Furthermore, the ortho-position of the sulfinyl group may allow for intramolecular interactions that can influence the reaction pathways.

Q3: What are the primary factors that trigger protodeboronation in a typical cross-coupling reaction?

A3: Several reaction parameters can initiate or accelerate protodeboronation:

  • pH and Base: The reaction's pH is a critical factor.[1][4] While a base is required for the transmetalation step in Suzuki-Miyaura coupling, it also converts the boronic acid to the more reactive tetrahedral boronate species ([ArB(OH)₃]⁻), which can be more susceptible to protodeboronation.[5] The rate of decomposition is often highest at pH values near the pKa of the boronic acid.[4]

  • Temperature: Elevated temperatures, while often used to drive reactions to completion, significantly accelerate the rate of protodeboronation.[2]

  • Water: Water acts as the proton source for the C-H bond formation in protodeboronation.[2] While Suzuki reactions are often run in aqueous mixtures, excessive water can be detrimental.

  • Catalyst System: The palladium catalyst itself can sometimes promote protodeboronation.[2] Inefficient catalytic cycles that result in a long residence time for the free boronic acid in the reaction mixture can lead to increased decomposition.[6]

Q4: How can I tell if protodeboronation is the main reason for my low yield?

A4: The most direct evidence is the detection of the protodeboronated byproduct, methyl phenyl sulfoxide, in your crude reaction mixture. This can be identified using standard analytical techniques such as:

  • NMR Spectroscopy: Look for the characteristic peaks of methyl phenyl sulfoxide and the absence of the boronic acid signals.

  • GC-MS or LC-MS: Compare the mass spectrum of your crude mixture to a standard of methyl phenyl sulfoxide.

  • TLC: Co-spot your crude reaction mixture with an authentic sample of the byproduct.

Part 2: Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: My reaction yield is low, and I've confirmed the presence of a large amount of methyl phenyl sulfoxide.

Potential Cause Recommended Solution & Rationale
Reaction temperature is too high. Lower the reaction temperature. Many Suzuki-Miyaura couplings can proceed efficiently at room temperature or slightly elevated temperatures (e.g., 40-60 °C), especially with modern, highly active catalysts.[7] Rationale: Reducing thermal energy slows the kinetics of the protodeboronation side reaction more significantly than the desired catalytic cycle.
The chosen base is too strong or the pH is suboptimal. Screen weaker bases or adjust pH. Instead of strong bases like NaOH or KOH, consider using milder inorganic bases like K₃PO₄ or K₂CO₃, or organic bases. Rationale: The rate of protodeboronation is highly pH-dependent.[4] Milder bases can maintain a pH that is sufficient for transmetalation without excessively promoting the decomposition pathway.
The boronic acid is degrading before the catalytic cycle begins. Use a "slow-release" strategy. Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate ester, or an organotrifluoroborate.[1][6][7][8] These derivatives are more stable under the reaction conditions and slowly hydrolyze to release the active boronic acid, keeping its standing concentration low.[1][6] Rationale: By minimizing the concentration of the free, vulnerable boronic acid at any given time, the desired cross-coupling reaction can outcompete the protodeboronation side reaction.[1][6]
The catalytic cycle is too slow. Optimize the catalyst system. Use a highly active palladium precatalyst and a suitable ligand (e.g., a biarylphosphine). This ensures a fast catalytic turnover, which consumes the boronic acid in the productive pathway before it has time to decompose.[7] Rationale: A faster catalytic cycle reduces the lifetime of the boronic acid in the reaction medium, thus minimizing its exposure to conditions that cause protodeboronation.[6]

Problem 2: My boronic acid seems to decompose upon storage.

Potential Cause Recommended Solution & Rationale
Hydrolysis and oxidation from atmospheric exposure. Store under inert atmosphere and desiccated conditions. Store the solid boronic acid in a vial under argon or nitrogen, preferably in a desiccator or freezer. Rationale: Boronic acids can be sensitive to moisture and air. Some can undergo slow decomposition over time.[9]
Inherent instability of the boronic acid form. Convert to a stable boronic ester for long-term storage. Prepare the pinacol or MIDA ester of the boronic acid. These derivatives are generally more crystalline, less hygroscopic, and significantly more stable for long-term storage than the free boronic acids.[8][10] Rationale: Boronic esters protect the reactive B(OH)₂ group, preventing decomposition pathways like dehydration to boroxines and protodeboronation.[10]

Part 3: Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling Using a "Slow-Release" Strategy (Pinacol Ester)

This protocol details the conversion of this compound to its more stable pinacol ester, followed by its use in a cross-coupling reaction.

Step 1: Synthesis of this compound pinacol ester.

  • To a round-bottom flask, add this compound (1.0 equiv), pinacol (1.1 equiv), and a suitable solvent (e.g., toluene or THF).

  • Stir the mixture at room temperature. Water is a byproduct of this reaction; it can be removed by azeotropic distillation (if using toluene) or by adding a drying agent like anhydrous MgSO₄.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the next step after filtration, or it can be purified by column chromatography or recrystallization.

Step 2: Cross-Coupling Reaction.

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), the pinacol ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₃PO₄, 2-3 equiv).

  • Add a degassed solvent system (e.g., dioxane/water or toluene/water).

  • Heat the reaction mixture to the optimized temperature (start with a lower temperature, e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Part 4: Visualizing the Problem and Solution

Diagram 1: The Protodeboronation Side Reaction

This diagram illustrates the undesired pathway where the boronic acid is consumed.

Protodeboronation_Mechanism cluster_reactants Reactants in Solution cluster_products Undesired Byproducts BA (2-(Methylsulfinyl)phenyl) boronic acid Byproduct Methyl Phenyl Sulfoxide (Protodeboronated Product) BA->Byproduct C-B Bond Cleavage (Protodeboronation) H_source Proton Source (e.g., H₂O) H_source->Byproduct BoricAcid B(OH)₃

Caption: Mechanism of protodeboronation.

Diagram 2: Troubleshooting Workflow for Low Yields

This decision tree guides the user through a logical process to diagnose and solve issues related to protodeboronation.

Troubleshooting_Workflow Start Low Yield of Coupled Product? Check_Byproduct Analyze Crude Mixture: Detect Methyl Phenyl Sulfoxide? Start->Check_Byproduct Implement_Strategies Protodeboronation Confirmed: Implement Mitigation Strategies Check_Byproduct->Implement_Strategies  Yes Other_Issues Investigate Other Issues: - Catalyst Inactivity - Poor Substrate Reactivity - Incorrect Stoichiometry Check_Byproduct->Other_Issues  No Strategy_A 1. Lower Temperature Implement_Strategies->Strategy_A Strategy_B 2. Screen Milder Bases Implement_Strategies->Strategy_B Strategy_C 3. Use a 'Slow-Release' Boronic Ester (e.g., Pinacol) Implement_Strategies->Strategy_C Strategy_D 4. Use a More Active Catalyst System Implement_Strategies->Strategy_D

Caption: Troubleshooting decision tree.

References

Technical Support Center: Optimizing Suzuki Coupling with (2-(Methylsulfinyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the unique challenges presented by (2-(Methylsulfinyl)phenyl)boronic acid . The presence of the methylsulfinyl group introduces specific considerations that require careful tuning of reaction parameters to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most likely initial culprits?

A1: Low yields in this specific coupling can often be attributed to a few primary factors:

  • Catalyst Inhibition/Deactivation: The sulfur atom in the methylsulfinyl group can act as a Lewis base and coordinate to the palladium catalyst, leading to inhibition or deactivation of the active catalytic species.[1] This is a common issue with sulfur-containing substrates in palladium-catalyzed reactions.

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of methyl phenyl sulfoxide.[2][3] This process is often promoted by the presence of water and certain bases.

  • Homocoupling: The formation of biphenyl species from the coupling of two boronic acid molecules can also reduce the yield of the desired product.[4] This is often exacerbated by the presence of oxygen in the reaction mixture.

  • Poor Solubility: The boronic acid, aryl halide, or the base may have poor solubility in the chosen solvent system, leading to a sluggish or incomplete reaction.

Q2: I'm observing a significant amount of methyl phenyl sulfoxide as a byproduct. How can I minimize this protodeboronation?

A2: Minimizing protodeboronation is critical for improving your yield. Here are several strategies:

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation but can also promote protodeboronation.[5][6] Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH).[2][7] Fluoride bases, such as cesium fluoride (CsF) or potassium fluoride (KF), can also be effective.[7]

  • Anhydrous Conditions: While many Suzuki protocols utilize aqueous solvent mixtures, water can be a proton source for protodeboronation.[2][8] Employing anhydrous solvents and bases can significantly reduce this side reaction.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (B(pin)) or a diethanolamine adduct, can protect the C-B bond from premature cleavage.[4][9][10] These esters often exhibit slower, more controlled release of the boronic acid into the catalytic cycle, minimizing its concentration and thus the rate of protodeboronation.[3]

Troubleshooting Guides

Problem 1: Low to No Product Formation - Catalyst Deactivation

The sulfinyl group in this compound can act as a ligand for the palladium catalyst, leading to the formation of stable, off-cycle complexes that are catalytically inactive.

The lone pair of electrons on the sulfur atom can coordinate to the electron-deficient palladium center. This coordination can be particularly strong with certain phosphine ligands, effectively sequestering the catalyst from the desired catalytic cycle.

  • Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich phosphine ligands are often necessary to overcome catalyst inhibition.[6][11] These ligands can promote the desired oxidative addition and reductive elimination steps while minimizing coordination of the sulfinyl group through steric hindrance.

    • Recommended Ligands:

      • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are excellent starting points. They are known to be effective for challenging Suzuki couplings.[7][12]

      • Bulky trialkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also highly effective due to their steric bulk and electron-donating properties.[7]

  • Catalyst Precursor: The choice of palladium precursor can also influence the reaction.

    • Pd(II) precatalysts: Pd(OAc)₂ and PdCl₂(dppf) are common choices.

    • Pd(0) precatalysts: Pd₂(dba)₃ is often used in conjunction with a phosphine ligand.[7] Pre-formed palladium(0) complexes with bulky ligands, such as XPhos Pd G3 or G4, can also be highly effective.[12]

  • Setup: In parallel reaction vials, combine this compound (1.0 equiv.), your aryl halide (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst/Ligand Addition: To each vial, add a different palladium/ligand combination. A typical starting point is 2 mol% Pd precursor and 4 mol% ligand.

  • Solvent and Degassing: Add a degassed solvent (e.g., 1,4-dioxane/water 4:1) to each vial. Thoroughly degas the reaction mixtures by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reactions to a consistent temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals.

  • Analysis: Compare the conversion to the desired product across the different ligand systems to identify the most effective one.

Problem 2: Incomplete Conversion and Sluggish Reaction Rates

Even with an appropriate ligand, you may experience slow or incomplete reactions. This often points to issues with the base or solvent system.

The transmetalation step of the Suzuki catalytic cycle requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][13] If the base is not strong enough, is insoluble, or if the solvent system does not facilitate the interaction of all components, the reaction will be slow.

  • Base Selection and Solubility:

    • Strength: A base that is too weak may not sufficiently activate the boronic acid. Conversely, a base that is too strong can promote side reactions. A screen of bases is often necessary.

    • Solubility: The solubility of the inorganic base in the organic solvent is often a limiting factor. The use of a co-solvent like water can help solubilize the base, but this must be balanced against the risk of protodeboronation.[14]

  • Solvent System:

    • Polar Aprotic Solvents: Solvents like 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used.[4][15] They are generally good at dissolving the palladium catalyst and organic substrates.

    • Biphasic Systems: A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is frequently employed to dissolve the inorganic base.[4][15][16] The ratio of the organic solvent to water should be optimized.

BaseCommon SolventsTypical Temperature (°C)Notes
K₂CO₃Dioxane/H₂O, THF/H₂O, DMF80-110A good starting point, generally effective and cost-efficient.[16][17][18][19]
K₃PO₄Dioxane/H₂O, Toluene80-110A stronger base than K₂CO₃, often effective for less reactive aryl chlorides.[7][15]
Cs₂CO₃Dioxane, THFRoom Temp - 100Highly effective, often allowing for lower reaction temperatures.[7][15]
KFTHF, TolueneRoom Temp - 80Can be effective in anhydrous conditions, minimizing protodeboronation.[5][20]
  • Setup: Using the optimal ligand identified previously, set up a matrix of reactions varying the base and solvent system.

  • Variables:

    • Bases: K₂CO₃, K₃PO₄, Cs₂CO₃, KF.

    • Solvents: Anhydrous Dioxane, Dioxane/H₂O (e.g., 4:1, 10:1), Anhydrous THF.

  • Procedure: Follow the general procedure for the ligand screening, ensuring consistent stoichiometry and temperature for each reaction.

  • Analysis: Monitor the reactions to determine the combination of base and solvent that provides the highest yield and reaction rate.

References

Technical Support Center: Troubleshooting Suzuki Coupling of Sulfinylphenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for side reactions encountered during the Suzuki-Miyaura cross-coupling of sulfinylphenylboronic acids. The unique electronic properties and potential instability of these reagents can lead to specific challenges. This document offers a structured, question-and-answer-based approach to diagnose and resolve these issues, ensuring higher yields and product purity in your synthetic endeavors.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds.[1][2] However, the introduction of a sulfinyl group on the phenylboronic acid moiety introduces complexities that require careful consideration of reaction parameters. This guide will walk you through the most common side reactions, their mechanistic underpinnings, and proven strategies for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield and Presence of Desulfinylated Arene - Protodeboronation

Q1: My reaction is resulting in a low yield of the desired coupled product, and I'm observing a significant amount of the corresponding arene lacking the boronic acid group. What is causing this, and how can I prevent it?

A1: This is a classic case of protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. [3] Sulfinylphenylboronic acids, particularly those with electron-withdrawing groups, can be susceptible to this pathway. The reaction is often facilitated by the presence of water and the basic conditions required for the Suzuki coupling.[4][5]

Mechanistic Insight

Protodeboronation can proceed through several pathways, but under the basic conditions of the Suzuki reaction, the formation of a boronate species is key. This boronate can then be protonated by a proton source (like water) at the ipso-carbon, leading to the cleavage of the C-B bond.[6] The electron-withdrawing nature of the sulfinyl group can further activate the aromatic ring towards this process.

Troubleshooting Workflow

Here is a systematic approach to mitigate protodeboronation:

  • Choice of Base and Solvent System:

    • Minimize Water: Use anhydrous and rigorously degassed solvents.[7][8] While some Suzuki couplings benefit from aqueous bases, for sensitive substrates like sulfinylphenylboronic acids, minimizing water is crucial.

    • Milder Bases: Strong bases can accelerate protodeboronation.[9] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or Cs₂CO₃. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective alternatives.[9]

    • Fluoride Anions: In some cases, fluoride bases like KF or CsF can be effective. They activate the boronic acid without significantly increasing the basicity of the medium, which can help suppress protodeboronation.[10]

  • Protecting the Boronic Acid:

    • Boronic Esters: Converting the sulfinylphenylboronic acid to a more stable boronic ester, such as a pinacol (BPin) or neopentyl glycol ester, can significantly reduce the rate of protodeboronation.[11][12] These esters are more stable to hydrolysis and release the boronic acid slowly in situ.

    • Organotrifluoroborates: Potassium aryltrifluoroborates (ArBF₃K) are another class of stable boronic acid surrogates that are less prone to protodeboronation.[13]

  • Reaction Temperature:

    • Higher temperatures can accelerate protodeboronation.[4] Screen a range of temperatures, starting from milder conditions (e.g., 60-80 °C), to find an optimal balance between the rate of the desired coupling and the undesired side reaction.[14]

Workflow Diagram: Mitigating Protodeboronation

Start Low Yield & Protodeboronation Observed Base Optimize Base Start->Base Solvent Modify Solvent System Start->Solvent Protection Protect Boronic Acid Start->Protection Temp Adjust Temperature Start->Temp MilderBase Use Milder Base (K₃PO₄, Cs₂CO₃, KF) Base->MilderBase Anhydrous Use Anhydrous & Degassed Solvents Solvent->Anhydrous Ester Convert to Pinacol (BPin) Ester Protection->Ester Trifluoroborate Form ArBF₃K Salt Protection->Trifluoroborate LowerTemp Screen Lower Temperatures (e.g., 60-80 °C) Temp->LowerTemp End Improved Yield, Minimized Side Reaction MilderBase->End Anhydrous->End Ester->End Trifluoroborate->End LowerTemp->End

Caption: A systematic workflow for troubleshooting protodeboronation.

Issue 2: Formation of Symmetrical Biaryl Byproduct - Homocoupling

Q2: My reaction mixture contains a significant amount of a symmetrical biaryl derived from the coupling of two sulfinylphenylboronic acid molecules. What causes this homocoupling, and how can I suppress it?

A2: The formation of a symmetrical biaryl is due to the homocoupling of your sulfinylphenylboronic acid. This side reaction is often promoted by the presence of oxygen and can be exacerbated when using a Pd(II) precatalyst.[15][16]

Mechanistic Insight

There are two primary pathways for homocoupling:

  • Oxygen-Mediated: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[11][17]

  • Pd(II) Precatalyst-Mediated: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) species.[14] This reduction can sometimes occur via the homocoupling of two boronic acid molecules, where the Pd(II) is reduced to Pd(0).[11]

Troubleshooting Strategies
StrategyRationaleRecommended Action
Rigorous Degassing To remove dissolved oxygen which can oxidize the active Pd(0) catalyst and promote homocoupling.[8][15]Sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Use of a Pd(0) Source To bypass the in situ reduction step of a Pd(II) precatalyst, which can be a source of homocoupling.Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst with the desired ligand.[18]
Addition of a Reducing Agent To ensure the palladium remains in the active Pd(0) state and to scavenge any Pd(II) species that may form.The addition of a mild reducing agent, such as a small amount of an alcohol or potassium formate, has been shown to suppress homocoupling.[15]
Ligand Choice Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway and disfavor homocoupling.[18]Ligands like SPhos or XPhos can be beneficial in minimizing this side reaction.[19]
Experimental Protocol: Minimizing Homocoupling
  • Setup: To a flame-dried Schlenk flask under a positive pressure of Argon, add the aryl halide (1.0 mmol), sulfinylphenylboronic acid (1.2 mmol), and a mild base like K₃PO₄ (2.0 mmol).

  • Degassing: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane). Bubble Argon through the solution for 20 minutes.

  • Catalyst Addition: Add the Pd(0) catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the appropriate ligand (e.g., SPhos, 0.04 mmol) under a positive flow of Argon.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Issue 3: Reaction Inefficiency and Potential Decomposition Related to the Sulfinyl Group

Q3: My Suzuki coupling with a sulfinylphenylboronic acid is sluggish or fails, even after addressing protodeboronation and homocoupling. Could the sulfinyl group itself be interfering with the reaction?

A3: Yes, the sulfinyl group, while often a useful functional handle, can potentially interfere with the catalytic cycle. This can occur through several mechanisms, including coordination to the palladium center or by influencing the electronic properties of the boronic acid in a way that hinders a key step in the catalytic cycle.

Potential Issues and Solutions
  • Coordination to Palladium: The oxygen or sulfur atom of the sulfinyl group could potentially coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of off-cycle, inactive species.

    • Solution: The choice of ligand is critical. A bulky, electron-rich ligand that strongly coordinates to the palladium center can help prevent the sulfinyl group from interfering. Ligands from the Buchwald family (e.g., XPhos, SPhos) are often effective in such cases.[18][19]

  • Electronic Effects on Transmetalation: The sulfinyl group is electron-withdrawing, which can decrease the nucleophilicity of the arylboronic acid. This can slow down the transmetalation step, which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle.[1][10]

    • Solution: The choice of base is crucial for activating the boronic acid. A stronger base or a base known to effectively form the "ate" complex can accelerate transmetalation.[20] For instance, if you are using a mild carbonate base, switching to a phosphate or even a hydroxide (while carefully monitoring for protodeboronation) might be beneficial.[9]

Decision Diagram for Catalyst and Ligand Selection

Start Sluggish or Failed Reaction with Sulfinylphenylboronic Acid CheckSideReactions Protodeboronation & Homocoupling Addressed? Start->CheckSideReactions TroubleshootSideReactions Refer to Issue 1 & 2 CheckSideReactions->TroubleshootSideReactions No CatalystSystem Evaluate Catalyst System CheckSideReactions->CatalystSystem Yes Ligand Ligand Choice CatalystSystem->Ligand Base Base Selection CatalystSystem->Base BulkyLigand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Ligand->BulkyLigand StrongerBase Consider Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Base->StrongerBase Success Successful Coupling BulkyLigand->Success StrongerBase->Success

Caption: Decision-making process for catalyst system optimization.

By systematically addressing these common side reactions, researchers can significantly improve the success rate of Suzuki-Miyaura couplings involving challenging sulfinylphenylboronic acids.

References

Technical Support Center: Purification of Crude (2-(Methylsulfinyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the purification of crude (2-(Methylsulfinyl)phenyl)boronic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this versatile building block in organic synthesis. This compound is a key reagent in various cross-coupling reactions, but its purification can present unique challenges due to the presence of the sulfoxide group and the inherent instability of some boronic acids.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate common purification hurdles, optimize your yields, and ensure the high purity of your final product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Low Yield After Purification

Question: I'm experiencing significant product loss during the purification of crude this compound. What are the potential causes and how can I improve my yield?

Answer:

Low recovery can stem from several factors related to the compound's chemical nature and the purification method employed.

Potential Causes & Solutions:

  • Protodeboronation: Boronic acids, especially those with certain substituents, can be prone to decomposition via protodeboronation, where the C-B bond is cleaved.[1][2] This is often accelerated by heat, strong acids or bases, and residual palladium catalysts from preceding reaction steps.[1][2]

    • Mitigation Strategy:

      • Mild Conditions: Aim for purification under the mildest conditions possible. Avoid prolonged exposure to high temperatures and extreme pH.

      • Catalyst Removal: Ensure thorough removal of any palladium catalyst before attempting purification. A common method is to treat the crude reaction mixture with a scavenger resin.

  • Adsorption on Silica Gel: The polar sulfoxide and boronic acid groups can lead to strong adsorption on standard silica gel during column chromatography, resulting in poor recovery.[3][4]

    • Mitigation Strategy:

      • Deactivated Silica: Consider using silica gel that has been deactivated, for instance, by treating it with boric acid.[3] This can reduce the Lewis acidity of the silica surface and minimize over-adsorption.[3]

      • Alternative Stationary Phases: Reverse-phase chromatography (C18) can be a viable alternative, though care must be taken with solvent selection to avoid decomposition.[4]

  • Formation of Anhydrides (Boroxines): Boronic acids can reversibly form cyclic anhydrides known as boroxines, which have different polarities and can complicate chromatographic separation.

    • Mitigation Strategy:

      • Solvent System Modification: Adding a small amount of a polar, protic solvent like methanol to the mobile phase during chromatography can help to break up boroxines and elute the desired product more effectively.

Issue 2: Presence of (2-(Methylsulfonyl)phenyl)boronic acid Impurity

Question: My purified product is contaminated with the corresponding sulfone, (2-(Methylsulfonyl)phenyl)boronic acid. How can I remove this impurity?

Answer:

The presence of the sulfone impurity indicates over-oxidation of the sulfoxide during the synthesis or workup. Separating these two closely related compounds can be challenging due to their similar polarities.

Separation Strategies:

  • Recrystallization: This is often the most effective method for removing closely related impurities. A systematic solvent screening is crucial.

    • Recommended Solvents: Consider solvent systems such as ethyl acetate/hexanes, dichloromethane/hexanes, or hot ethanol.[5][6]

    • Protocol: Dissolve the crude material in a minimum amount of a hot solvent in which it is highly soluble. Then, slowly add a less polar "anti-solvent" until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals.[5]

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

    • Column and Mobile Phase: A C18 column is typically used for reverse-phase separation. The mobile phase often consists of a mixture of acetonitrile and water, sometimes with a modifier like formic acid or ammonium acetate to improve peak shape.[7][8]

Issue 3: Difficulty with Chromatographic Purification

Question: I'm struggling to get a clean separation of my product using column chromatography. The product either streaks badly on the column or co-elutes with impurities.

Answer:

The polar nature of this compound makes it a challenging candidate for standard silica gel chromatography.

Troubleshooting Chromatography:

  • Mobile Phase Optimization:

    • Polarity Adjustment: For normal phase silica gel, a more polar eluent system is required. Try gradients of dichloromethane/methanol or ethyl acetate/methanol.[9] Adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape by suppressing the ionization of the boronic acid.

    • Reverse Phase: For C18 columns, a gradient of water/acetonitrile or water/methanol is a good starting point.[8]

  • Formation of a Diethanolamine Adduct: Boronic acids can form stable, crystalline adducts with diethanolamine.[4][6] This derivative can often be purified by recrystallization, and the free boronic acid can be regenerated by treatment with an acid.[4]

    Workflow for Diethanolamine Adduct Formation and Purification

    G A Crude this compound B Dissolve in an appropriate solvent (e.g., ether) A->B C Add Diethanolamine B->C D Precipitate Crystalline Adduct C->D E Isolate by Filtration D->E F Recrystallize Adduct (if necessary) E->F G Treat with Acid (e.g., HCl) F->G H Extract with Organic Solvent G->H I Isolate Pure Boronic Acid H->I

    Caption: Workflow for purification via diethanolamine adduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Common impurities include:

  • Protodeboronated product: (Methylsulfinyl)benzene.[4]

  • Over-oxidized product: (2-(Methylsulfonyl)phenyl)boronic acid.

  • Starting materials: From the synthesis, such as the corresponding aryl halide.

  • Boroxines: Anhydrides formed from three molecules of the boronic acid.

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.

Analytical TechniqueInformation Provided
¹H NMR Spectroscopy Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.[4]
LC-MS Confirms the molecular weight of the desired product and can identify impurities.[7][10]
HPLC Quantifies the purity by separating the main component from impurities.[8][10]
Melting Point A sharp melting point close to the literature value (84 °C) is an indicator of high purity.[11]

Q3: What are the recommended storage conditions for purified this compound?

A3: Due to the potential for degradation, proper storage is crucial. It is recommended to store the compound in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and protodeboronation.[2] Refrigeration is often advised.

Q4: Is this compound stable in solution?

A4: The stability of boronic acids in solution can be variable and depends on the solvent, pH, and temperature.[12] For analytical purposes, it is best to prepare solutions fresh. In reversed-phase HPLC, degradation to the corresponding boronic acid can occur under typical analysis conditions.[13]

Decision Tree for Purification Method Selection

G decision decision start Crude Product Analysis d1 Major Impurity Identified? start->d1 recrystallization Attempt Recrystallization d1->recrystallization Yes (e.g., sulfone) column Column Chromatography d1->column No / Multiple Impurities d2 Successful? recrystallization->d2 column->d2 d2->column No hplc Preparative HPLC d2->hplc No, high purity needed dea Diethanolamine Adduct Formation d2->dea No, chromatography fails end Pure Product d2->end Yes hplc->end dea->end

Caption: A decision-making guide for selecting a purification strategy.

References

Technical Support Center: Purification Strategies for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of persistent boron impurities from cross-coupling reactions, particularly the Suzuki-Miyaura reaction. Our goal is to equip you with the scientific rationale and practical protocols to ensure the purity of your final compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the purification of your cross-coupling reaction products.

Question: My standard aqueous workup isn't removing the boronic acid impurity. What should I do?

This is a frequent challenge, often arising when the product itself has some degree of water solubility or when the boronic acid is not sufficiently ionized for effective partitioning into the aqueous layer.

Causality: Boronic acids are weak Lewis acids with a pKa of around 9.[1] For effective removal into an aqueous basic solution, the pH must be high enough to deprotonate the boronic acid to its more polar and water-soluble boronate salt.

Troubleshooting Steps:

  • Increase the pH of the Aqueous Wash: Ensure your basic wash is sufficiently alkaline (pH > 10) to drive the equilibrium towards the boronate salt. A 1-2 M solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is generally more effective than weaker bases.[2]

  • Incorporate a Complexing Agent: The addition of a 1,2- or 1,3-diol, such as D-sorbitol, to the basic aqueous wash can dramatically improve the partitioning of the boron impurity into the aqueous phase.[3] Sorbitol forms a highly water-soluble anionic complex with the boronate, further enhancing its removal from the organic layer.[3]

  • Optimize the Organic Solvent: If your desired product is soluble in less polar solvents, consider switching your organic phase to options like diethyl ether or toluene. This will minimize the co-extraction of the relatively polar boronic acid.

Question: My product and the boronic acid byproduct are co-eluting during silica gel chromatography. What are my options?

Co-elution is a common hurdle due to the often similar polarity of the desired biaryl product and the unreacted boronic acid or its byproducts.[4][5]

Causality: Boronic acids can interact with the silica gel surface, leading to tailing and broad peaks that can overlap with the product peak. Simple solvent systems like hexanes/ethyl acetate may not provide sufficient resolution.[4]

Alternative Strategies:

  • Employ a Boron Scavenger Resin: This is frequently the most direct and effective solution. Scavenger resins are solid supports functionalized with groups, typically diols or diethanolamine, that covalently bind to boronic acids.[6][7] The process involves stirring the resin with the crude product solution, followed by simple filtration to remove the resin-bound impurity.[8]

  • Derivatization to a Trifluoroborate Salt: Boronic acids can be converted to their corresponding potassium trifluoroborate salts (R-BF₃K). These salts have significantly different polarity and solubility profiles compared to the parent boronic acid, often facilitating easier separation by chromatography or extraction.

  • Formation of a Diethanolamine Adduct: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid.[3][9] This adduct often precipitates from non-polar solvents like ether, allowing for its removal by filtration.[3]

Frequently Asked Questions (FAQs)

This section covers broader questions about the sources and removal of boron impurities.

What are the primary sources of boron impurities in Suzuki-Miyaura cross-coupling reactions?

The main sources of boron-containing impurities are:

  • Unreacted Boronic Acid: An excess of the boronic acid coupling partner is often used to drive the reaction to completion.

  • Boronic Acid Homocoupling Products: Palladium(II) species in the reaction can mediate the homocoupling of the boronic acid, leading to a symmetrical biaryl impurity.[10][11]

  • Boroxines: Boronic acids can dehydrate to form cyclic anhydrides known as boroxines, which have different physical properties and can complicate purification.

What are the advantages of using a scavenger resin over traditional extraction methods?

Scavenger resins offer several key advantages:

  • High Selectivity: They are designed to specifically bind to the target impurity, minimizing product loss.[8]

  • Simplified Workup: The process involves simple filtration, which is much faster and more straightforward than multiple extractions or chromatography.[8]

  • Versatility: They can be applied in various solvents and are effective for a wide range of boronic acids.[7]

  • Automation Potential: The use of solid-supported scavengers is amenable to automated and high-throughput synthesis platforms.[8]

Can recrystallization be an effective method for removing boronic acid impurities?

Yes, recrystallization can be a viable purification technique, especially if there is a significant difference in solubility between your product and the boronic acid impurity in a given solvent system.[5][12] Hot ethanol or dissolving the product in a minimal amount of a solvent where it is highly soluble and then adding an anti-solvent to induce crystallization can be effective.[3] However, this method is often compound-specific and may require considerable optimization.

Experimental Protocols

Protocol 1: Enhanced Aqueous Workup with a Complexing Agent

This protocol is designed for the removal of boronic acid impurities during the initial reaction workup.

  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basic Wash with Sorbitol: Prepare a 1 M aqueous solution of NaOH containing 0.5 M D-sorbitol.

  • Extraction: Transfer the diluted reaction mixture to a separatory funnel and extract with the basic sorbitol solution. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat Extraction: Repeat the extraction with the basic sorbitol solution two more times to ensure complete removal of the boron impurity.

  • Final Wash: Wash the organic layer with brine to remove any residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Boron Scavenging Using a Diol-Functionalized Resin

This protocol is ideal for removing residual boronic acid after an initial workup or when chromatography is challenging.

  • Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent (e.g., THF, dichloromethane).

  • Add Scavenger Resin: Add a diol-functionalized scavenger resin (typically 3-5 equivalents relative to the theoretical amount of residual boronic acid) to the solution.[13]

  • Agitation: Stir the resulting slurry at room temperature for 4-16 hours. The reaction progress can be monitored by TLC or LC-MS.[13]

  • Filtration: Filter the mixture to remove the scavenger resin.

  • Wash Resin: Wash the resin with a small amount of the same solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the purified product.

Data and Method Comparison

Purification MethodPrincipleAdvantagesDisadvantages
Basic Aqueous Wash Ionization to water-soluble boronate salt.Simple, inexpensive, and suitable for large-scale reactions.May be ineffective for certain boronic acids or products with some water solubility.[2]
Complexing Agent Wash Formation of a highly water-soluble boronate-diol complex.[3]Significantly enhances the efficiency of aqueous extraction.Requires an additional reagent (e.g., sorbitol).
Silica Gel Chromatography Differential adsorption based on polarity.Well-established and can remove multiple impurities simultaneously.Can be challenging due to co-elution and tailing of boronic acids.[4]
Scavenger Resins Covalent binding to the boronic acid.[7]High selectivity, simple filtration workup, and suitable for automation.Higher cost compared to simple extraction reagents.
Recrystallization Differential solubility of the product and impurity.[5]Can provide very high purity for crystalline products.Compound-specific, may lead to product loss, and not suitable for oils.[5]
Derivatization Conversion to a species with different physical properties (e.g., trifluoroborate salt).Can significantly simplify separation.Requires an additional reaction step and subsequent removal of derivatizing agents.

Visual Workflows

Boron_Removal_Workflow cluster_purification Purification Options start Crude Reaction Mixture workup Aqueous Workup start->workup analysis1 Purity Check (TLC/LC-MS) workup->analysis1 decision1 Boron Impurity Present? analysis1->decision1 scavenger Scavenger Resin decision1->scavenger Yes chromatography Chromatography decision1->chromatography Yes recrystallization Recrystallization decision1->recrystallization Yes final_product Pure Product decision1->final_product No analysis2 Purity Check scavenger->analysis2 chromatography->analysis2 recrystallization->analysis2 analysis2->final_product

Caption: Decision workflow for selecting a purification strategy.

Scavenger_Resin_Protocol step1 1. Dissolve crude product in a suitable solvent. step2 2. Add scavenger resin (3-5 eq.). step1->step2 step3 3. Stir the mixture for 4-16 hours at RT. step2->step3 step4 4. Filter to remove the resin. step3->step4 step5 5. Wash the resin with solvent. step4->step5 step6 6. Combine filtrate and washings. step5->step6 step7 7. Concentrate to obtain the pure product. step6->step7

References

Technical Support Center: Troubleshooting Low Conversion in Reactions with (2-(Methylsulfinyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for (2-(Methylsulfinyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in their synthetic endeavors, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Low conversion rates can be a significant impediment to research progress. This document provides a structured, in-depth approach to troubleshooting common issues, grounded in mechanistic principles and practical laboratory experience.

The unique structure of this compound, featuring an ortho-methylsulfinyl group, presents specific challenges and considerations during reaction setup and execution. This guide is structured in a question-and-answer format to directly address the problems you may be encountering at the bench.

Part 1: Troubleshooting Guide - Low to No Product Formation

This section addresses the most critical issue: failure to obtain the desired product. We will explore the most probable causes and provide systematic solutions.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the primary factors I should investigate?

Low conversion in a Suzuki-Miyaura coupling is a multifaceted problem. The first step is to systematically evaluate the key components and conditions of your reaction. The issue often lies in one of three areas: the integrity of the starting materials, the activity of the catalyst, or suboptimal reaction conditions.

Here is a logical workflow to diagnose the problem:

Troubleshooting_Workflow cluster_reagents Reagent Integrity Checks cluster_catalyst Catalyst System Checks cluster_conditions Reaction Parameter Checks Start Low Conversion Observed Check_Reagents Step 1: Verify Reagent Quality & Integrity Start->Check_Reagents Check_Catalyst Step 2: Assess Catalyst & Ligand Activity Check_Reagents->Check_Catalyst Reagents OK Boronic_Acid Boronic Acid Purity/ Decomposition Check_Reagents->Boronic_Acid Check_Conditions Step 3: Evaluate Reaction Conditions Check_Catalyst->Check_Conditions Catalyst OK Pd_Source Palladium Pre-catalyst (Pd(II) vs Pd(0)) Check_Catalyst->Pd_Source Optimize Step 4: Systematic Optimization Check_Conditions->Optimize Conditions OK (but still low yield) Temperature Temperature Check_Conditions->Temperature Success Successful Conversion Optimize->Success Aryl_Halide Aryl Halide Reactivity Solvent_Base Solvent & Base Quality Ligand_Choice Ligand Selection Oxygen Oxygen Contamination Base_Choice Base Strength & Solubility Concentration Concentration

Caption: Initial troubleshooting workflow for low conversion.

Question 2: I suspect my this compound has decomposed. How can I assess its quality and what is the likely decomposition pathway?

This is a very common and critical issue. Boronic acids, particularly those with electron-withdrawing or coordinating groups, can be susceptible to decomposition. The primary non-productive pathway is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[1][2]

Causality: Protodeboronation can be catalyzed by acid, base, or even trace metals.[1][2][3] Under the basic conditions of the Suzuki coupling, the boronic acid exists in equilibrium with its more reactive boronate form.[4] However, this boronate can also be susceptible to protonolysis by water or other protic sources in the reaction mixture, especially at elevated temperatures.[3][5] The ortho-sulfinyl group might influence the electronic properties and stability of the boronic acid, potentially making it more prone to this side reaction under certain conditions.

Troubleshooting & Solutions:

  • Purity Check: Before use, verify the purity of your boronic acid via ¹H NMR or LC-MS. Look for the presence of methyl phenyl sulfoxide, the protodeboronated byproduct.

  • Storage: Store the boronic acid in a desiccator, under an inert atmosphere (argon or nitrogen), and refrigerated. Some suppliers even recommend cold-chain transportation.[6][7] Avoid repeated opening of the container in a humid environment.

  • Use of Boronic Esters: If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable derivative like a pinacol (BPin) or MIDA boronate ester.[3][5] These esters are more resistant to premature decomposition and slowly release the active boronic acid under the reaction conditions, keeping its concentration low and favoring the productive cross-coupling pathway.[3]

Table 1: Stability of Boron Reagents

Boron ReagentGeneral StabilitySusceptibility to ProtodeboronationNotes
Boronic AcidModerateHigh, especially with electron-deficient or heteroaryl groups[3][8]Susceptible to decomposition under harsh basic conditions and elevated temperatures.[5]
Pinacol Boronate EsterGoodModerateMore stable than the corresponding boronic acid; often used for purification and storage.
MIDA Boronate EsterHighLowHighly stable, crystalline solids; release the boronic acid slowly under basic conditions.[3]
Trifluoroborate SaltHighLowStable, crystalline solids; require specific conditions (e.g., KF) for activation.
Question 3: My palladium catalyst doesn't seem to be active. What are the common causes of catalyst inactivation in a Suzuki coupling?

An inactive catalyst is a frequent cause of reaction failure. The active catalytic species is a Pd(0) complex. If you are starting with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced to Pd(0) in situ.

Causality & Troubleshooting:

  • Incomplete Reduction of Pd(II): Some Pd(II) precatalysts require specific conditions to be efficiently reduced to the active Pd(0) state.[5]

    • Solution: Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, highly active palladacycle precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which readily generates the active Pd(0) species.[9]

  • Oxidation of Pd(0): The active Pd(0) species is highly sensitive to oxygen.[9] Insufficient degassing of your solvent and reaction vessel will lead to rapid oxidation and deactivation of the catalyst, often observed as the formation of palladium black.

    • Solution: Ensure rigorous degassing of the solvent and reaction mixture. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes can suffice.[5] Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Ligand Degradation or Incompatibility: The phosphine ligands used to stabilize the palladium center can degrade (e.g., oxidize to phosphine oxides). The ortho-sulfinyl group on your boronic acid could also potentially coordinate to the palladium center, interfering with the catalytic cycle.

    • Solution: Use high-purity ligands. For challenging couplings, especially with electron-rich or sterically hindered partners, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can accelerate the key steps of the catalytic cycle.[5]

Suzuki_Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)3- Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OR)3- Ar'-B(OR)3- Ar'-B(OH)2->Ar'-B(OR)3- + Base (e.g., OH-)

Caption: The Suzuki-Miyaura Catalytic Cycle.

Part 2: FAQs - Optimizing Reaction Parameters

This section provides answers to frequently asked questions regarding the specific conditions required for a successful reaction with this compound.

FAQ 1: What is the best base and solvent combination for this type of boronic acid?

The choice of base and solvent is critical and interdependent. The base is required to activate the boronic acid by forming the more nucleophilic "ate" complex, which facilitates transmetalation.[4][10]

  • Bases:

    • Strong, Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[5][9] K₃PO₄ is often a good choice for challenging couplings as it is a strong base but generally does not cause harsh basic conditions that can promote side reactions.[5]

    • Milder Bases: For substrates that are sensitive to strong bases, potassium fluoride (KF) can be an effective alternative.[5][8]

    • Solubility: Ensure the base is finely powdered to maximize surface area and reactivity.[9]

  • Solvents:

    • Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O, THF/H₂O) is very common.[5][11] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[5] A 4:1 or 5:1 ratio of organic solvent to water is a good starting point.

    • Anhydrous Conditions: For highly sensitive substrates prone to hydrolysis or protodeboronation, strictly anhydrous conditions may be necessary. In these cases, organic-soluble bases like potassium trimethylsilanolate (TMSOK) can be used in solvents like anhydrous THF or Dioxane.[5]

FAQ 2: At what temperature should I run my reaction?

Temperature is a critical parameter that influences reaction rate and side reactions.

  • General Range: Most Suzuki couplings are run at elevated temperatures, typically between 80-110 °C.[5] This is often necessary to overcome the activation energy for the oxidative addition and transmetalation steps.

  • Risk of Decomposition: Be aware that higher temperatures can accelerate the rate of protodeboronation of the boronic acid.[5]

  • Optimization: If you observe decomposition of your starting material but low product formation, consider lowering the reaction temperature. Conversely, if the reaction is sluggish with no decomposition, a higher temperature may be beneficial. It is often a trade-off that needs to be optimized for your specific substrates.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for your experiments. It should be optimized based on your specific substrates and the troubleshooting advice above.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[9]

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-30 minutes. This is a critical step to remove oxygen.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand if required.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Handling and Storage of this compound

Proper handling and storage are paramount to preventing decomposition and ensuring reproducible results.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.[12][13]

    • For long-term storage, keep refrigerated and under an inert atmosphere (in a desiccator cabinet flushed with nitrogen or argon).[6][7]

    • Avoid storing near acids, bases, or strong oxidizing agents.[14][15]

  • Handling:

    • Handle in a well-ventilated area or a fume hood.

    • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

    • Weigh out the required amount quickly and reseal the container tightly. If possible, perform weighing and transfers in a glovebox.

    • Always consult the Safety Data Sheet (SDS) for specific handling precautions.[14]

References

Technical Support Center: A Guide to Minimizing Homocoupling of (2-(Methylsulfinyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical guide for researchers, chemists, and process development professionals. This document provides in-depth troubleshooting advice and optimized protocols to address a common challenge in Suzuki-Miyaura cross-coupling reactions: the undesired homocoupling of (2-(Methylsulfinyl)phenyl)boronic acid. Our goal is to equip you with the mechanistic understanding and practical solutions required to enhance the yield and purity of your target biaryl compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound and similar electron-rich or sterically demanding substrates.

Q1: What is boronic acid homocoupling, and why does it seem prevalent with my this compound substrate?

A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl dimer.[1][2] This reaction consumes your starting material, lowers the yield of the desired cross-coupled product, and introduces a byproduct that can be challenging to separate during purification.

The substrate, this compound, possesses a methylsulfinyl group (-S(O)CH₃) at the ortho-position. This group is moderately electron-donating and can increase the electron density on the aromatic ring. This heightened nucleophilicity can make the boronic acid more susceptible to oxidative homocoupling, a pathway often promoted by residual oxygen and palladium(II) species in the reaction mixture.[2]

Q2: My reaction analysis (LC-MS/TLC) shows a major byproduct with a mass corresponding to the dimer of my boronic acid. What is the primary cause?

A2: The most frequent culprit behind boronic acid homocoupling is the presence of dissolved molecular oxygen in your reaction solvents.[3] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that consumes two molecules of the boronic acid to generate the homocoupled product, regenerating Pd(0) in the process.[2] This side reaction is particularly problematic when using a Pd(II) precatalyst if the initial reduction to the active Pd(0) state is slow or inefficient.

Q3: How does my choice of base impact the formation of the homocoupled byproduct?

A3: The base is critical for activating the boronic acid to facilitate transmetalation with the palladium catalyst.[4] However, the choice and strength of the base can also influence the rate of homocoupling.

  • Strong Bases (e.g., NaOH, KOH): While effective for transmetalation, strong bases can sometimes accelerate homocoupling, especially in the presence of oxygen.

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): Carbonates and phosphates are often preferred as they are sufficiently basic to promote the desired cross-coupling without excessively promoting the homocoupling pathway. Cesium carbonate (Cs₂CO₃) is particularly effective for challenging couplings.[5]

  • Excess Base: Using a large excess of any base can be detrimental and may promote side reactions.[6] Stoichiometry should be carefully controlled.

Q4: Which palladium catalyst and ligand system is best suited to minimize homocoupling for this specific substrate?

A4: For sterically hindered or electron-rich boronic acids like this compound, the choice of ligand is paramount.

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) are highly effective at promoting the desired reductive elimination step to form the cross-coupled product while sterically hindering the pathways that lead to homocoupling.[7]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are also known for their high catalytic activity and can be effective in suppressing homocoupling.[8]

  • Precatalysts: Using modern, well-defined Pd(II) precatalysts that rapidly and cleanly generate the active Pd(0) species in situ can minimize the amount of free Pd(II) available to catalyze homocoupling.

Q5: What procedural and setup modifications are most effective at preventing homocoupling?

A5: Rigorous exclusion of oxygen is the single most effective procedural modification.[3][9]

  • Thorough Degassing: All solvents must be thoroughly degassed before use. This can be accomplished by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.[10]

  • Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas. Using Schlenk line techniques or a glovebox is highly recommended.

  • Slow Addition: Adding the boronic acid solution slowly via a syringe pump to the reaction mixture can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[10][11]

  • Order of Addition: A common strategy is to pre-heat the mixture of the aryl halide, base, and catalyst before adding the boronic acid.[3] This can help ensure the oxidative addition step occurs readily, making the desired cross-coupling pathway kinetically favorable upon introduction of the boronic acid.

Mechanistic Insight: Desired vs. Undesired Pathways

To effectively troubleshoot, it is crucial to visualize the competing catalytic cycles. The desired Suzuki-Miyaura cross-coupling competes directly with the palladium-catalyzed oxidative homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Cycle Pd0 Pd(0)L₂ PdII_Ar1 Ar¹-Pd(II)-X Pd0->PdII_Ar1 Ar¹-X OA Oxidative Addition (Ar¹-X) PdII_Ar1Ar2 Ar¹-Pd(II)-Ar² PdII_Ar1->PdII_Ar1Ar2 Ar²B(OH)₂, Base Trans Transmetalation (Ar²-B(OH)₂) PdII_Ar1Ar2->Pd0 Forms Product Product Ar¹-Ar² PdII_Ar1Ar2->Product RE Reductive Elimination Pd0_homo Pd(0)L₂ PdII_homo Pd(II) Species Pd0_homo->PdII_homo O₂ Oxidation Oxidation (O₂) PdII_Ar2 Ar²-Pd(II)-OH PdII_homo->PdII_Ar2 Ar²B(OH)₂, Base Trans1 Transmetalation 1 (Ar²-B(OH)₂) PdII_Ar2Ar2 Ar²-Pd(II)-Ar² PdII_Ar2->PdII_Ar2Ar2 Ar²B(OH)₂, Base Trans2 Transmetalation 2 (Ar²-B(OH)₂) PdII_Ar2Ar2->Pd0_homo Forms Dimer Dimer Ar²-Ar² PdII_Ar2Ar2->Dimer RE_homo Reductive Elimination

Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.

Optimized Experimental Protocol

This protocol provides a robust starting point for minimizing the homocoupling of this compound. Optimization may be required for specific coupling partners.

Objective: To perform a Suzuki-Miyaura coupling with an aryl bromide, minimizing the formation of the symmetrical biaryl byproduct.

Reagents & Equipment:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • SPhos Precatalyst (e.g., G3) (1-2 mol%)

  • SPhos ligand (1-2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Degassed 1,4-Dioxane/Water (10:1 v/v)

  • Schlenk flask, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Under a flow of inert gas, add the aryl bromide (1.0 mmol), potassium phosphate (2.0 mmol), SPhos precatalyst (0.02 mmol), and SPhos ligand (0.02 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Atmosphere Exchange: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via cannula or syringe.

  • Degassing: Sparge the resulting slurry with inert gas via a subsurface needle for 15-20 minutes.

  • Boronic Acid Preparation: In a separate, dry vial, dissolve this compound (1.2 mmol) in a minimum amount of the degassed solvent mixture.

  • Reaction Initiation: Heat the reaction mixture to 80-100 °C. Once the temperature is stable, add the boronic acid solution dropwise over 10 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired biaryl product.

Data Summary: Condition Optimization

The following table summarizes the expected impact of various reaction parameters on the product-to-homocoupling ratio.

ParameterCondition A (Favors Homocoupling)Condition B (Minimizes Homocoupling)Rationale
Atmosphere Reaction run open to airRigorously degassed, inert atmosphere (Ar/N₂)Oxygen is a key oxidant that promotes the homocoupling pathway.[3][9]
Base Strong, aqueous base (e.g., 2M NaOH)Weaker, anhydrous base (e.g., K₃PO₄, Cs₂CO₃)Strong bases can accelerate side reactions; weaker bases offer better selectivity.
Catalyst/Ligand Pd(OAc)₂ / PPh₃Pd(precatalyst) / SPhosBulky, electron-rich ligands accelerate reductive elimination, outcompeting homocoupling.[7]
Boronic Acid Addition All added at t=0Slow addition via syringe pumpMaintains a low concentration of boronic acid, disfavoring the bimolecular side reaction.[10][11]
Temperature High temperature (>120 °C)Lowest effective temperature (e.g., 80 °C)Higher temperatures can accelerate side reactions more than the desired coupling.[10]

References

Technical Support Center: Recrystallization of Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of aryl boronic acids. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with purifying these versatile reagents. Here, we delve into the nuances of recrystallization, offering field-proven insights, troubleshooting guides, and detailed protocols to enhance the purity and reliability of your aryl boronic acids.

The Foundation: Why Recrystallization Matters for Aryl Boronic Acids

Aryl boronic acids are indispensable in modern organic synthesis, most notably as coupling partners in Suzuki-Miyaura cross-coupling reactions. The purity of these reagents is paramount; impurities can lead to side reactions, lower yields, and complicate the purification of the final product. Recrystallization is a powerful and scalable technique for purifying solids, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.

A primary impurity in aryl boronic acids is the corresponding boroxine, a cyclic anhydride formed through the dehydration of three boronic acid molecules.[1] Other common impurities can include starting materials, byproducts from the synthesis, and boric acid from protodeboronation.[1][2] A well-executed recrystallization can effectively remove these contaminants, yielding a product with the high purity required for subsequent applications.

Troubleshooting Guide: Common Issues in Aryl Boronic Acid Recrystallization

This section addresses specific problems you may encounter during the recrystallization process in a question-and-answer format, providing both the "what to do" and the critical "why it works."

Q1: My aryl boronic acid "oils out" during cooling instead of forming crystals. What's happening and how can I fix it?

A: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than forming a crystalline lattice. This often happens when the solution is supersaturated to a point where the solute's melting point is below the temperature of the solution.

Causality & Solution:

  • High Initial Concentration: You may have used too little solvent. The high concentration of the boronic acid can depress its melting point.

    • Action: Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves into a crystal lattice, favoring the formation of an amorphous oil.

    • Action: Ensure a slow cooling process. Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving it to an ice bath.[1]

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for the boronic acid, even at lower temperatures.

    • Action: Consider a mixed solvent system. Dissolve the boronic acid in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy (the cloud point). Heat to redissolve and then cool slowly.[3]

Q2: I'm getting a very low yield of purified product. What are the likely causes and how can I improve my recovery?

A: Low recovery is a common issue in recrystallization and can often be traced back to several key steps in the process.

Causality & Solution:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is the most frequent cause of low yield. The solubility of your compound, even at low temperatures, is not zero, and excess solvent will keep more of it in solution.

    • Action: Use the minimum amount of hot solvent necessary to fully dissolve the crude aryl boronic acid.[1]

  • Premature Crystallization during Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have started to crystallize on the filter paper or in the funnel.

    • Action: Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtration to ensure the compound remains in solution.

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will result in product loss.

    • Action: Ensure the solution is thoroughly cooled, typically in an ice bath, for an adequate amount of time to maximize crystal formation.[1]

  • Washing with Warm or Excessive Solvent: Washing the collected crystals with a solvent that is not ice-cold or using too large a volume will dissolve some of your purified product.

    • Action: Wash the crystals with a minimal amount of ice-cold solvent.[1][4]

Q3: My aryl boronic acid is still impure after recrystallization. Why is this happening?

A: While recrystallization is a powerful technique, its effectiveness depends on the nature of the impurities and the experimental conditions.

Causality & Solution:

  • Co-crystallization of Impurities: If an impurity has a similar solubility profile to your product in the chosen solvent, it may co-crystallize.

    • Action: A different solvent or a mixed solvent system may be necessary to alter the relative solubilities of the product and the impurity.

  • Rapid Crystal Growth: Fast cooling can trap impurities within the growing crystal lattice.[1]

    • Action: Promote slow crystal growth by allowing the solution to cool gradually. This gives time for purer crystals to form, excluding impurities from the lattice.[1]

  • Presence of Boroxine: The boroxine anhydride is a very common impurity.

    • Action: Recrystallizing from a solvent system containing water (e.g., water or ethanol/water) can help hydrolyze the boroxine back to the desired boronic acid.[1][5]

Q4: I'm struggling to find a suitable single solvent for recrystallization. What's the best approach?

A: It's not uncommon for a single solvent to be unsuitable. A mixed solvent system, or "solvent-antisolvent" recrystallization, is a versatile alternative.

Causality & Solution:

  • The Principle: This technique uses two miscible solvents: one in which the aryl boronic acid is highly soluble (the "solvent") and another in which it is poorly soluble (the "antisolvent").

    • Action:

      • Dissolve the crude boronic acid in a minimal amount of the hot "solvent."

      • Slowly add the "antisolvent" at the same temperature until the solution becomes persistently cloudy.

      • Add a few drops of the "solvent" to redissolve the precipitate and achieve a clear solution.

      • Allow the solution to cool slowly. The gradual decrease in solubility will promote the formation of pure crystals.

A common and effective mixed solvent system for aryl boronic acids is hexane/ethyl acetate.[6]

Frequently Asked Questions (FAQs)

  • What are the most common impurities in aryl boronic acids? The most prevalent impurity is the corresponding boroxine, a cyclic trimer formed from the dehydration of the boronic acid.[1] Other potential impurities include boric acid from protodeboronation, unreacted starting materials, and byproducts from the synthetic route.[1][2]

  • How do I remove boroxine impurities? Recrystallization from aqueous solvent systems, such as water or mixtures of alcohol and water, can facilitate the hydrolysis of boroxines back to the desired boronic acid.[1][5]

  • Can I use column chromatography to purify aryl boronic acids? While possible, column chromatography on silica gel can be challenging for boronic acids due to their polarity and potential for streaking.[3] If chromatography is necessary, using a modified silica gel or considering reversed-phase chromatography might be more successful.[7]

  • Are there alternatives to recrystallization for purification? Yes, other methods include:

    • Acid-base extraction: Boronic acids are weakly acidic and can sometimes be separated from non-acidic impurities through extraction with a basic aqueous solution, followed by acidification and re-extraction.[8][9]

    • Derivatization: Forming a crystalline derivative, such as a diethanolamine adduct, can allow for purification by crystallization, followed by hydrolysis to regenerate the pure boronic acid.[7][10]

Data Presentation & Protocols

Table 1: Common Solvents for Aryl Boronic Acid Recrystallization
Solvent/SystemComments
WaterGood for hydrolyzing boroxines; suitable for more polar boronic acids.[1][7]
Ethanol/WaterA versatile mixed system that can be tuned for a range of polarities.
Hexane/Ethyl AcetateA common mixed system for less polar aryl boronic acids.[6]
TolueneCan be effective, but may favor the formation of boroxine anhydrides upon drying.[11]
Dichloromethane/HexanesAnother useful mixed solvent system.[11]
Experimental Protocol: General Recrystallization from a Single Solvent
  • Dissolution: In an Erlenmeyer flask, add the crude aryl boronic acid and a stir bar. Add a small amount of the chosen recrystallization solvent. Heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue to add the solvent in small portions until the solid has just completely dissolved. Avoid adding a large excess of solvent.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel into a clean, pre-heated flask.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1][4]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizing the Process

Diagram 1: General Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Aryl Boronic Acid B Add Minimum Hot Solvent A->B C Hot Gravity Filtration B->C Insoluble impurities? D Slow Cooling to RT C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystals H->I

Caption: A generalized workflow for the recrystallization of aryl boronic acids.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree cluster_problems cluster_solutions_oiling cluster_solutions_yield cluster_solutions_impure Start Recrystallization Issue Oiling Product 'Oils Out' Start->Oiling LowYield Low Yield Start->LowYield Impure Still Impure Start->Impure Sol1_Oiling Add more hot solvent Oiling->Sol1_Oiling Sol2_Oiling Cool slower Oiling->Sol2_Oiling Sol3_Oiling Use mixed solvent system Oiling->Sol3_Oiling Sol1_Yield Use less solvent LowYield->Sol1_Yield Sol2_Yield Ensure complete cooling LowYield->Sol2_Yield Sol3_Yield Wash with minimal ice-cold solvent LowYield->Sol3_Yield Sol1_Impure Cool slower Impure->Sol1_Impure Sol2_Impure Change solvent system Impure->Sol2_Impure Sol3_Impure Recrystallize from aqueous media (to hydrolyze boroxine) Impure->Sol3_Impure

References

Technical Support Center: The Impact of Base Choice on Boronic Acid Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of boronic acid stability, with a specific focus on the critical role of base selection. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success and reproducibility of your experiments.

Introduction: The Stability Challenge of Boronic Acids

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions.[1] However, their utility is often hampered by their inherent instability, leading to decomposition through pathways like protodeboronation—the undesired cleavage of the carbon-boron bond.[2][3][4] This process not only consumes the boronic acid, reducing product yield, but also introduces impurities that can complicate purification.[2]

The rate of this decomposition is highly sensitive to the reaction conditions, particularly the choice of base, pH, and temperature.[2][5][6][7] Understanding the interplay of these factors is paramount for any scientist looking to optimize their synthetic routes. This guide provides a focused exploration of how different bases can influence the stability of boronic acids and offers practical solutions to mitigate decomposition.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

A1: Protodeboronation is a major decomposition pathway for boronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This side reaction is problematic as it consumes the boronic acid starting material, leading to lower yields of the desired cross-coupled product.[2] The resulting arene byproduct can also complicate the purification of the final product.

Q2: How does the choice of base influence the rate of protodeboronation?

A2: The choice of base is a critical factor influencing the rate of protodeboronation.[2] Basic conditions are typically required for many cross-coupling reactions, but the base can also react with the boronic acid to form a more reactive boronate species, which is more susceptible to protonolysis.[2] Generally, stronger bases and higher pH can accelerate protodeboronation.[5][7] Weaker bases are often preferred to minimize this undesired side reaction.

Q3: Which bases are generally recommended to minimize boronic acid decomposition?

A3: Weaker inorganic bases are often a good starting point to minimize protodeboronation. Bases like cesium carbonate (Cs₂CO₃) and potassium fluoride (KF) are frequently recommended.[2] For particularly sensitive substrates, using a protected form of the boronic acid, such as a MIDA boronate or a potassium trifluoroborate salt, can provide a "slow-release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[2][8]

Q4: Can organic bases be used, and how do they compare to inorganic bases?

A4: While inorganic bases are more common in Suzuki-Miyaura coupling, organic bases can be used. However, their impact on boronic acid stability can be complex. The basicity (pKa of the conjugate acid) and the nucleophilicity of the organic base will play a role. Highly nucleophilic amines, for instance, could potentially interact with the boronic acid in other ways. For a systematic study, it is advisable to screen a range of bases with varying properties.

Q5: Aside from the base, what other factors contribute to boronic acid decomposition?

A5: Several other factors can accelerate protodeboronation:

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[2] Using anhydrous conditions can significantly reduce this decomposition pathway.[2]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of most chemical reactions, including protodeboronation.[2]

  • Palladium Catalyst and Ligands: Certain palladium species, particularly Pd(II), can catalyze protodeboronation. The choice of phosphine ligand can also influence the rate of this side reaction.[2]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solutions
Low yield of desired product and significant protodeboronation byproduct. Presence of water, strong base, high temperature, inappropriate catalyst/ligand.Use anhydrous conditions, switch to a weaker base (e.g., Cs₂CO₃, KF), lower the reaction temperature, or use a protected boronic acid derivative (MIDA ester or trifluoroborate salt).[2]
Inconsistent reaction rates or yields. Degradation of the boronic acid starting material upon storage.Store boronic acids in a cool, dry, and dark place. For highly unstable boronic acids, consider storing them as their more stable boronate ester or trifluoroborate salt derivatives.
Reaction fails to go to completion despite prolonged reaction times. The chosen base is not strong enough to facilitate the catalytic cycle, or the boronic acid is decomposing faster than it reacts.Screen a panel of bases with varying strengths. If a stronger base is required for the coupling reaction, consider using a slow-release strategy with a protected boronic acid to maintain a low concentration of the active species.[3][4][8][9]

Experimental Protocols

Protocol 1: General Procedure for Screening Bases to Minimize Protodeboronation

This protocol outlines a general method for comparing the stability of a boronic acid in the presence of different bases using HPLC for analysis.

Materials:

  • Boronic acid of interest

  • A selection of bases for screening (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃, Et₃N)

  • Anhydrous solvent (e.g., dioxane, THF)

  • Internal standard (e.g., biphenyl, naphthalene)

  • HPLC system with a suitable column (e.g., C18)

  • Reaction vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the boronic acid and the internal standard in the chosen anhydrous solvent.

  • Reaction Setup: In separate reaction vials, add a measured amount of each base to be screened.

  • Initiation: To each vial, add a precise volume of the boronic acid/internal standard stock solution.

  • Reaction Conditions: Stir the reactions at a controlled temperature (e.g., 80 °C).

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile/water).[10]

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining boronic acid relative to the internal standard.

  • Data Analysis: Plot the percentage of remaining boronic acid versus time for each base. The base that results in the slowest decomposition rate is the most suitable for minimizing protodeboronation under these conditions.

Protocol 2: Monitoring Boronic Acid Decomposition via HPLC

Sample Preparation:

  • At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a larger, known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This also serves to stop the catalytic cycle.[10] An internal standard can be included in the quenching solvent for more accurate quantification.

  • Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter.[10]

HPLC Method:

  • Column: A reverse-phase column (e.g., C18) is typically suitable.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol is commonly used.

  • Detection: UV detection at a wavelength where the boronic acid and the expected product have good absorbance.

Data Analysis:

  • Integrate the peak areas of the boronic acid, the desired product, and any byproducts.

  • Use the internal standard to normalize the peak areas and calculate the concentration of each species over time.

Visualizing Decomposition Pathways

The following diagram illustrates the general mechanism of base-catalyzed protodeboronation.

G cluster_0 Boronic Acid Equilibria cluster_1 Protodeboronation Pathway Boronic_Acid R-B(OH)₂ (Trigonal) Boronate_Anion [R-B(OH)₃]⁻ (Tetrahedral) Boronic_Acid->Boronate_Anion + OH⁻ - H₂O Boronate_Anion->Boronic_Acid + H₂O - OH⁻ Transition_State Transition State Boronate_Anion->Transition_State ipso-Protonation Proton_Source H₂O (Proton Source) Proton_Source->Transition_State Product R-H (Protodeboronated Product) Transition_State->Product Boric_Acid B(OH)₃ Transition_State->Boric_Acid

Caption: Base-catalyzed protodeboronation of a boronic acid.

References

Validation & Comparative

A Comparative Guide for Synthetic Chemists: (2-(Methylsulfinyl)phenyl)boronic Acid vs. Its Pinacol Ester Derivative

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, organoboron compounds are indispensable tools, particularly for the construction of carbon-carbon bonds via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] Among these reagents, arylboronic acids and their corresponding pinacol esters represent two of the most frequently utilized classes. This guide provides an in-depth technical comparison of (2-(Methylsulfinyl)phenyl)boronic acid and its pinacol ester derivative, offering field-proven insights and experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The choice between a boronic acid and its ester is not merely one of convenience; it is a critical decision that hinges on a fundamental trade-off between reactivity and stability.[4][5] The presence of the ortho-methylsulfinyl group introduces additional electronic and steric factors that can influence reaction outcomes, making a nuanced understanding of each reagent's behavior paramount for success.

Structural and Physicochemical Overview

The core structural difference lies in the moiety attached to the boron atom. The boronic acid possesses two hydroxyl groups (-B(OH)₂), which are Lewis acidic and capable of hydrogen bonding.[6] In contrast, the pinacol ester derivative features a five-membered dioxaborolane ring, which sterically shields the boron center, profoundly impacting the compound's properties.[1][7]

PropertyThis compoundThis compound pinacol ester
Molecular Formula C₇H₉BO₃S[8]C₁₃H₁₉BO₃S
Molecular Weight 184.02 g/mol 266.16 g/mol
Appearance Typically a white to off-white solidOften a solid or oil
Boron Moiety -B(OH)₂-B(pin)
CAS Number 850567-97-4[8]1403598-85-7 (Example)

The Dichotomy of Performance: Stability vs. Reactivity

The primary consideration when selecting between these two reagents is the balance between stability for handling and storage versus reactivity in the desired transformation.

Enhanced Stability of the Pinacol Ester

Boronic acids are notoriously susceptible to degradation.[9] Their stability is often compromised by two main pathways:

  • Oxidation: Exposure to air can lead to oxidation of the C-B bond.

  • Dehydration: Boronic acids can lose water to form cyclic trimeric anhydrides known as boroxines. This process is often reversible but complicates accurate weighing and stoichiometry determination.[7]

Due to these instabilities, boronic acids typically require stringent storage conditions, such as refrigeration under an inert atmosphere, to maintain their integrity.[10][11]

Conversely, boronic acid pinacol esters exhibit markedly superior stability.[1][7][12] The bulky pinacol group protects the boron atom from both oxidative and hydrolytic degradation, translating to several practical advantages:

  • Extended Shelf-Life: They can be stored for long periods under ambient conditions with minimal degradation.[1]

  • Ease of Handling: They are generally less hygroscopic and can be handled on the benchtop with greater confidence.[5][12]

  • Purification Compatibility: Unlike the highly polar boronic acids, pinacol esters are often crystalline solids or oils that are readily purified by standard silica gel chromatography.[1][4]

Stability ParameterThis compoundThis compound pinacol ester
Hydrolytic Stability Susceptible to dehydration to form boroxines.[7]Significantly more stable; hydrolysis requires specific conditions.[7][13]
Oxidative Stability Prone to oxidation in air.[4][10]More resistant to oxidation due to steric shielding.[7]
Thermal Stability Can decompose upon heating.Generally more thermally robust.[7]
Storage Requires refrigeration, often under an inert atmosphere.[10][11]Can often be stored at room temperature, protected from moisture.[12]
Reactivity Profile in Suzuki-Miyaura Coupling

While the pinacol ester wins on stability, the boronic acid generally exhibits higher intrinsic reactivity in Suzuki-Miyaura reactions.[4][5] The catalytic cycle's rate-determining step is often the transmetalation of the organic group from boron to the palladium center. The Lewis acidity of the boronic acid facilitates the formation of a boronate 'ate' complex upon reaction with a base, which is the active species in transmetalation.[3][4]

Pinacol esters are generally less reactive and are often considered stable precursors that hydrolyze in situ under the aqueous basic conditions of the Suzuki reaction to generate the more reactive boronic acid.[4] While direct transmetalation from the ester is also possible, it is typically slower due to the steric hindrance around the boron atom.[14]

The Role of the Sulfinyl Group: The electron-withdrawing nature of the ortho-methylsulfinyl substituent can increase the Lewis acidity of the boron atom, potentially accelerating the transmetalation step. However, the sulfur atom itself is a potential coordination site for the palladium catalyst, which could influence chemoselectivity in more complex substrates.[15]

Experimental Workflows and Protocols

To provide a practical context, we outline key experimental procedures. The trustworthiness of any protocol lies in its reproducibility and the clear rationale behind each step.

Workflow 1: Esterification of the Boronic Acid

The conversion of the boronic acid to its more stable pinacol ester is a common and straightforward laboratory procedure.

G cluster_0 Esterification Workflow boronic_acid (2-(Methylsulfinyl)phenyl) boronic acid reaction_flask Reaction Flask (Inert Atmosphere) boronic_acid->reaction_flask pinacol Pinacol pinacol->reaction_flask solvent Anhydrous Solvent (e.g., THF, Toluene) solvent->reaction_flask stir Stir at RT (e.g., 12-24h) reaction_flask->stir Combine Reagents workup Aqueous Workup & Extraction stir->workup Reaction Complete purification Chromatography or Distillation workup->purification product Pinacol Ester Product purification->product

Caption: Workflow for the synthesis of the pinacol ester.

Protocol 1: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl methyl sulfoxide

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent Addition: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon) and add an anhydrous solvent such as diethyl ether or THF.[16]

  • Reaction: Stir the suspension at room temperature. The reaction progress can be monitored by TLC or LC-MS. For less reactive systems, a dehydrating agent like magnesium sulfate can be added, or a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be used.

  • Workup: Once the reaction is complete, filter off any solids. If necessary, wash the organic solution with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Concentrate the solution in vacuo. The crude product can then be purified by silica gel column chromatography or distillation to yield the pure pinacol ester.[16]

Workflow 2: The Suzuki-Miyaura Catalytic Cycle

The choice of boron reagent directly feeds into the transmetalation step of this critical C-C bond-forming reaction.

G pd0 Pd(0)L₂ (Active Catalyst) pdII_halide Ar-Pd(II)-X L₂ pd0->pdII_halide Oxidative Addition product Ar-Ar' (Coupled Product) pdII_aryl Ar-Pd(II)-Ar' L₂ pdII_halide->pdII_aryl Transmetalation pdII_aryl->pd0 Reductive Elimination aryl_halide Aryl Halide (Ar-X) aryl_halide->pd0 boron_reagent Boron Reagent (Ar'-B(OR)₂) boron_reagent->pdII_halide base Base (e.g., K₂CO₃) base->pdII_halide

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling

This protocol allows for a direct comparison of the two boron reagents under identical conditions.

  • Setup: In two separate reaction vessels suitable for inert atmosphere chemistry, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and an aryl halide (e.g., 4-bromoanisole, 1.0 equiv).

  • Reagent Addition: To vessel A, add this compound (1.2 equiv). To vessel B, add this compound pinacol ester (1.2 equiv).

  • Base and Solvent: Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv) to each vessel. Add a degassed solvent system, typically a mixture like Dioxane/H₂O or Toluene/EtOH/H₂O.[17] The presence of water is often crucial for the hydrolysis of the pinacol ester and for facilitating the catalytic cycle.

  • Reaction: Heat the reaction mixtures (e.g., 80-100 °C) under an inert atmosphere. Monitor the consumption of the starting aryl halide by TLC or GC/LC-MS.

  • Analysis: Compare the reaction rates and final conversion/yields between the two reactions. It is expected that the reaction with the boronic acid (Vessel A) may proceed faster, but the reaction with the pinacol ester (Vessel B) may result in a cleaner profile with fewer byproducts related to boron reagent decomposition.

Practical Guide: Which Reagent to Choose?

The optimal choice is dictated by the specific demands of the synthetic context.

Choose this compound when:

  • Speed is paramount: For rapid, small-scale syntheses where reaction time is the primary concern.[4]

  • Freshly available reagent: When the boronic acid is used immediately after purchase or synthesis, minimizing storage-related decomposition.

  • Difficult couplings: In cases where the higher intrinsic reactivity is needed to overcome a challenging or sterically hindered coupling partner.

Choose this compound pinacol ester when:

  • Stability is essential: For use in automated synthesis platforms, high-throughput screening, or multi-step sequences where the boron-containing intermediate must be stored or purified.[4]

  • Reproducibility is key: The well-defined, stable nature of the ester ensures more consistent stoichiometry and cleaner reaction profiles, which is critical for process development and scale-up.[12]

  • Substrate is sensitive: When the free boronic acid is known to be particularly unstable or prone to protodeboronation under the reaction conditions.[14][18]

Conclusion

This compound and its pinacol ester derivative are both valuable reagents, but they serve different strategic purposes. The boronic acid is the more reactive, yet less stable, partner, ideal for when speed is of the essence. The pinacol ester, in contrast, is the robust, reliable workhorse, providing superior stability, handling, and storability at the cost of a generally slower reaction rate.[4][5] By understanding this fundamental reactivity-stability trade-off, chemists can harness the unique advantages of each compound to optimize their synthetic endeavors and accelerate the path to discovery.

References

Navigating Steric Hindrance in Suzuki Coupling: A Comparative Guide to Alternatives for (2-(Methylsulfinyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of biaryl scaffolds prevalent in pharmaceuticals and functional materials. However, the use of sterically hindered reagents, such as (2-(Methylsulfinyl)phenyl)boronic acid, often presents significant challenges, leading to sluggish reactions and diminished yields. The ortho-methylsulfinyl group, while a valuable functional handle, imposes considerable steric bulk around the reactive boronic acid moiety, impeding the crucial transmetalation step in the catalytic cycle.

This in-depth technical guide provides a comparative analysis of viable alternative reagents to this compound. We will explore the chemical rationale behind the limitations of the parent boronic acid and delve into the synthesis, stability, and reactivity of its more robust derivatives: the corresponding pinacol ester, potassium trifluoroborate, and N-methyliminodiacetic acid (MIDA) boronate. This guide will equip you with the knowledge to select the optimal reagent for your sterically demanding Suzuki coupling reactions, supported by experimental data and detailed protocols.

The Challenge with Ortho-Substituted Boronic Acids: A Mechanistic Perspective

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. A critical step is the transmetalation of the organic group from the boron atom to the palladium center. With ortho-substituted boronic acids like this compound, the steric clash between the ortho substituent and the ligands on the palladium complex can significantly increase the activation energy of this step, thereby slowing down the reaction rate. Furthermore, ortho-substituted boronic acids are often more susceptible to side reactions such as protodeboronation, where the C-B bond is cleaved, leading to the formation of undesired byproducts and a reduction in overall yield.

To overcome these hurdles, chemists have developed several strategies to modify the boronic acid functional group, enhancing its stability and modulating its reactivity. These modifications give rise to the alternative reagents we will now compare.

A Comparative Analysis of Alternative Reagents

The primary alternatives to this compound are its boronic ester, potassium trifluoroborate, and MIDA boronate derivatives. Each offers a unique set of advantages in terms of stability, handling, and performance in Suzuki coupling reactions.

This compound Pinacol Ester

Boronic acid pinacol esters are formed by the condensation of a boronic acid with pinacol. This transformation converts the trigonal planar, sp²-hybridized boron of the boronic acid to a more sterically hindered, tetrahedral-like sp³-hybridized center in the resulting ester.

Advantages:

  • Enhanced Stability: Pinacol esters are generally more stable than their corresponding boronic acids.[1][2] They are less prone to protodeboronation and can often be purified by column chromatography.[1]

  • Improved Handling: They are typically crystalline solids with better shelf-life, making them easier to handle and weigh accurately.[1]

Limitations:

  • Slower Reactivity: The increased steric bulk and reduced Lewis acidity of the boron center can lead to slower reaction rates compared to the parent boronic acid.[3] The in situ hydrolysis of the ester to the active boronic acid is often a prerequisite for efficient transmetalation.

Potassium (2-(Methylsulfinyl)phenyl)trifluoroborate

Potassium trifluoroborates are anionic, tetracoordinate boron species formed by the reaction of boronic acids with potassium hydrogen fluoride (KHF₂).

Advantages:

  • Exceptional Stability: Trifluoroborates are crystalline, free-flowing solids that are remarkably stable to air and moisture, allowing for indefinite storage at room temperature.[4][5]

  • Resistance to Protodeboronation: The anionic nature of the trifluoroborate makes the C-B bond less susceptible to cleavage by protic solvents or bases.[4]

Limitations:

  • Activation Required: Trifluoroborates are generally unreactive in their native state and require activation, typically under basic conditions, to slowly release the active boronic acid or a related reactive species for the Suzuki coupling to proceed.[5]

(2-(Methylsulfinyl)phenyl)MIDA boronate

N-methyliminodiacetic acid (MIDA) boronates are another class of air-stable, crystalline derivatives of boronic acids. The MIDA ligand forms a dative bond with the vacant p-orbital of the boron atom, creating a tetracoordinate species.

Advantages:

  • Superb Stability: MIDA boronates are exceptionally stable and can withstand a wide range of reaction conditions, including chromatography.[6]

  • Controlled Release: A key feature of MIDA boronates is their ability to undergo slow, controlled hydrolysis under basic conditions to release the corresponding boronic acid in situ.[6] This slow release maintains a low concentration of the often-unstable free boronic acid, minimizing side reactions like homocoupling and protodeboronation.

Limitations:

  • Additional Synthetic Step: The preparation of the MIDA boronate adds an extra step to the overall synthetic sequence.

Performance Comparison: A Data-Driven Overview

Reagent TypeCoupling Partner 1Coupling Partner 2Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Boronic Acid 2-BromotoluenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801285[7]
Pinacol Ester 2-Chloro-6-methylpyridineIsopropyl pinacol boronatePd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane1001278[8]
Trifluoroborate 4-BromoanisolePotassium phenyltrifluoroboratePd(OAc)₂K₂CO₃MethanolReflux198[3]
MIDA Boronate 5-Bromopyrimidinep-Tolyl MIDA boronatePd(dtbpf)Cl₂Et₃NWaterRT2482[6]

Interpretation of Data:

The data, while from different systems, highlights key trends. Boronic acids can provide good yields, but often require elevated temperatures. Pinacol esters are effective for sterically hindered substrates, demonstrating their utility in challenging couplings. Potassium trifluoroborates can lead to excellent yields under relatively mild conditions, showcasing their high reactivity upon activation. MIDA boronates demonstrate the unique advantage of enabling reactions at room temperature, even in aqueous media, which aligns with the principles of green chemistry.

Experimental Protocols

Synthesis of Alternative Reagents

Protocol 1: Synthesis of this compound Pinacol Ester

This procedure is a general method for the esterification of boronic acids with pinacol.

  • To a solution of this compound (1.0 eq) in a suitable solvent such as diethyl ether or toluene, add pinacol (1.0 eq) and magnesium sulfate (1.5 eq).

  • Stir the suspension at room temperature for 24 hours.

  • Filter the mixture to remove the magnesium sulfate and any unreacted starting material.

  • Concentrate the filtrate under reduced pressure to yield the crude pinacol ester.

  • Purify the product by column chromatography on silica gel or by distillation under reduced pressure.[9]

Protocol 2: Synthesis of Potassium (2-(Methylsulfinyl)phenyl)trifluoroborate

This is a general and efficient method for the preparation of potassium aryltrifluoroborates.[4][10]

  • Dissolve this compound (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq) dropwise.

  • Stir the resulting slurry at room temperature for 1-2 hours.

  • Remove the methanol under reduced pressure.

  • Collect the precipitated solid by filtration, wash with cold water and then a cold organic solvent (e.g., acetone or diethyl ether), and dry under vacuum to afford the potassium trifluoroborate salt.

Protocol 3: Synthesis of (2-(Methylsulfinyl)phenyl)MIDA boronate

This protocol describes a common method for the synthesis of MIDA boronates.[11][12]

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq) and N-methyliminodiacetic acid (MIDA, 1.2 eq).

  • Add a suitable solvent system, such as toluene/DMSO (10:1).

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • After the reaction is complete (typically monitored by the cessation of water collection), cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude MIDA boronate can often be purified by recrystallization or column chromatography.

Suzuki-Miyaura Coupling Protocols

Protocol 4: Suzuki-Miyaura Coupling with a Boronic Acid Pinacol Ester

This protocol is a general guideline for Suzuki couplings with pinacol esters, particularly for sterically hindered substrates.[8]

  • In a Schlenk flask, combine the aryl halide (1.0 eq), the boronic acid pinacol ester (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., FcPPh₂, 4 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add an anhydrous, degassed solvent (e.g., dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 5: Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate

This protocol is a representative procedure for the coupling of potassium aryltrifluoroborates.[1][3]

  • To a reaction vessel, add the aryl halide (1.0 eq), the potassium aryltrifluoroborate (1.1 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a base (e.g., K₂CO₃, 3.0 eq).

  • Add a suitable solvent, such as methanol or a mixture of toluene and water.

  • Heat the reaction mixture to reflux and stir until the reaction is complete.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 6: Suzuki-Miyaura Coupling with an Aryl MIDA Boronate

This protocol highlights the use of MIDA boronates, often under mild, aqueous conditions.[6]

  • In a vial, combine the aryl halide (1.0 eq), the aryl MIDA boronate (1.1 eq), a palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%), and a base (e.g., triethylamine, 3.0 eq).

  • Add water as the solvent.

  • Stir the reaction mixture at room temperature until completion.

  • Upon completion, the product often precipitates from the aqueous solution and can be collected by filtration.

  • Wash the solid with water and dry to afford the purified product. Alternatively, extract the product with an organic solvent, dry, and purify by column chromatography.

Visualization of Concepts

Suzuki_Coupling_Reagents cluster_boronic_acid Boronic Acid cluster_alternatives Alternative Reagents cluster_properties Key Properties BA This compound PE Pinacol Ester BA->PE Esterification (Increased Stability) TFB Potassium Trifluoroborate BA->TFB Fluorination (Exceptional Stability) MIDA MIDA Boronate BA->MIDA MIDA Ligation (Controlled Release) Reactivity Reactivity BA->Reactivity High Stability Stability BA->Stability Low PE->Stability Moderate Handling Handling PE->Handling Good TFB->Stability High TFB->Handling Excellent MIDA->Stability Very High MIDA->Handling Excellent

Caption: Relationship between this compound and its more stable alternatives.

Suzuki_Workflow cluster_reagent_prep Reagent Preparation cluster_coupling Suzuki-Miyaura Coupling cluster_analysis Analysis and Purification Start Aryl Halide / Boronic Acid Ester Esterification Start->Ester Pinacol Ester Fluor Fluorination Start->Fluor Trifluoroborate MIDA_Synth MIDA Ligation Start->MIDA_Synth MIDA Boronate PE_reagent PE_reagent Ester->PE_reagent Pinacol Ester TFB_reagent TFB_reagent Fluor->TFB_reagent Trifluoroborate MIDA_reagent MIDA_reagent MIDA_Synth->MIDA_reagent MIDA Boronate Coupling Pd-catalyzed Cross-Coupling PE_reagent->Coupling TFB_reagent->Coupling MIDA_reagent->Coupling Workup Workup & Purification Coupling->Workup Analysis Characterization (NMR, MS) Workup->Analysis Product Biaryl Product Analysis->Product

Caption: General workflow for Suzuki coupling using alternative boron reagents.

Conclusion

While this compound is a valuable reagent, its application in Suzuki-Miyaura cross-coupling can be hampered by steric hindrance and instability. This guide has demonstrated that its corresponding pinacol ester, potassium trifluoroborate, and MIDA boronate derivatives offer compelling advantages.

  • Pinacol esters provide a good balance of improved stability and reactivity, making them a versatile choice.

  • Potassium trifluoroborates offer exceptional stability for long-term storage and can lead to high yields in coupling reactions.

  • MIDA boronates represent a state-of-the-art solution for challenging substrates, enabling controlled release of the active boronic acid and facilitating reactions under mild, often green, conditions.

The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the coupling partners, the desired reaction conditions, and considerations of atom economy and overall efficiency. By understanding the properties and performance of these alternatives, researchers can make more informed decisions to overcome the challenges of sterically hindered Suzuki couplings and accelerate their research and development efforts.

References

MIDA boronates for improved stability in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

<_header> A Comparative Guide to MIDA Boronates for Improved Stability and Performance in Cross-Coupling Reactions

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Challenge of Boronic Acid Instability

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. At the heart of this reaction lies the organoboron reagent, most commonly a boronic acid. While indispensable, many boronic acids suffer from inherent instability.[1][2][3] They are prone to decomposition pathways such as protodeboronation (cleavage of the C–B bond by a proton source) and oxidative degradation, which can compromise their storage, handling, and performance in coupling reactions.[1][4]

This instability is particularly pronounced for some of the most synthetically valuable classes, including 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[1][3] Furthermore, the very conditions of the Suzuki-Miyaura reaction—often involving heat and aqueous base—can accelerate this decomposition, causing the in situ degradation of the boronic acid to compete with the desired cross-coupling.[1] This leads to reduced yields, the need for a large excess of the boron reagent, and challenges in reaction reproducibility. To overcome these limitations, chemists have turned to more stable boronic acid surrogates, among which N-methyliminodiacetic acid (MIDA) boronates have emerged as a uniquely powerful and versatile solution.[1][3][5][6]

The MIDA Boronate Solution: Structure and Mechanism

MIDA boronates are air-stable, crystalline solids formed by the complexation of a boronic acid with N-methyliminodiacetic acid (MIDA).[4][7] This trivalent ligand engages with the boron atom, changing its hybridization from sp² to sp³, which effectively shields the boron's empty p-orbital.[4][7] This structural change is the key to their remarkable stability.

MIDA_Structure

This protective shield not only confers exceptional benchtop stability but also renders the MIDA boronate unreactive under standard anhydrous cross-coupling conditions.[8] The boronic acid is effectively "masked" until its reactivity is desired. The release, or deprotection, is readily achieved under mild aqueous basic conditions, regenerating the active boronic acid in situ.[7][9]

The "Slow-Release" Advantage

A key discovery that elevated MIDA boronates from mere stable surrogates to a superior class of reagents is their capacity for slow release .[1][3][10] While strong bases like NaOH can hydrolyze MIDA boronates rapidly, milder bases (e.g., K₃PO₄) promote a gradual, sustained release of the boronic acid over several hours.[1][11]

This slow-release mechanism maintains a low, steady-state concentration of the often-unstable boronic acid in the reaction mixture. This is critically important because it ensures that the rate of cross-coupling is significantly faster than the rate of boronic acid decomposition, dramatically improving reaction outcomes.[1][4]

Slow_Release MIDA_Boronate Stable MIDA Boronate (Benchtop, Chromatography) Aqueous_Base Mild Aqueous Base (e.g., K₃PO₄, H₂O) MIDA_Boronate->Aqueous_Base Slow Hydrolysis Boronic_Acid Unstable Boronic Acid (Low Concentration) Aqueous_Base->Boronic_Acid Coupling_Cycle Suzuki-Miyaura Cross-Coupling Boronic_Acid->Coupling_Cycle Fast Decomposition Decomposition (Protodeboronation, etc.) Boronic_Acid->Decomposition Slow Product Desired Product Coupling_Cycle->Product

Performance Comparison: MIDA Boronates vs. Alternatives

The true value of MIDA boronates is evident when their performance is compared directly with traditional boronic acids and other common surrogates like potassium organotrifluoroborates (BF₃K salts).

Stability and Handling
Reagent TypeBenchtop StabilityChromatographic StabilityForm
Boronic Acids Variable; often poor, especially for heteroaryl and vinyl derivatives.[1][2][3]Generally unstable to silica gel chromatography.[5][6]Often amorphous powders or oils.
BF₃K Salts Generally good; air- and moisture-stable crystalline solids.[5][12]Not compatible with silica gel chromatography.[5]Crystalline solids.
MIDA Boronates Excellent; indefinitely stable under air as crystalline solids.[6][7][9]Universally compatible with silica gel chromatography.[5][6][9]Crystalline solids.

The compatibility of MIDA boronates with chromatography is a profound advantage.[5][6] It allows for their purification to high levels, ensuring the removal of impurities that could otherwise hinder subsequent reactions. This feature also enables the synthesis of complex, multifunctional building blocks where the MIDA-protected boron moiety can be carried through multiple synthetic steps—a task that is exceptionally challenging with unprotected boronic acids.[5][6][8][13]

Cross-Coupling Performance Data

The slow-release strategy translates directly into superior yields, especially when dealing with unstable boronic acids and challenging coupling partners like deactivated aryl chlorides.

Table 2: Comparison of Yields in Cross-Coupling with an Aryl Chloride [1]

Boron ReagentCoupling Partner (Ar-Cl)Boronic Acid Yield (%)MIDA Boronate Yield (%)
2-Furan 4-Chlorotoluene5092
2-Benzofuran 4-Chlorotoluene5092
2-Thiophene 4-Chlorotoluene3794
2-Benzothiophene 4-Chlorotoluene6890
N-Boc-2-pyrrole 4-Chlorotoluene5396
N-Boc-2-indole 4-Chlorotoluene1493

As the data clearly shows, under identical conditions, the MIDA boronates consistently and dramatically outperform their corresponding boronic acids, delivering excellent to outstanding yields where the free boronic acids perform poorly.[1] This improvement is particularly striking for notoriously unstable reagents like the 2-indole boronic acid, where the yield jumps from a mere 14% to 93%.[1]

Experimental Protocols

To illustrate the practical application of MIDA boronates, we provide the following representative protocols.

Protocol 1: Synthesis of a MIDA Boronate

This procedure describes a modern, mild method for converting a boronic acid into its corresponding MIDA boronate using MIDA anhydride, which acts as both the ligand source and an in-situ desiccant.[14][15][16]

Protocol_1 Start Start Combine Combine Boronic Acid, MIDA Anhydride, & Dioxane Start->Combine Heat Heat at 80-110 °C (2-12 h) Combine->Heat Cool Cool to Room Temp. Heat->Cool Purify Purify via Chromatography (Silica Gel) Cool->Purify Isolate Isolate Crystalline Product Purify->Isolate End End Isolate->End

Step-by-Step Methodology:

  • Reagent Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the boronic acid (1.0 equiv), MIDA anhydride (1.1 equiv), and anhydrous 1,4-dioxane (to form a ~0.2 M solution).

  • Reaction: Seal the vial and heat the mixture with stirring in a pre-heated reaction block at 80-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting boronic acid is consumed (typically 2-12 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. The crude material can be directly purified.

  • Purification: Load the crude reaction mixture onto a silica gel column. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the MIDA boronate product.

  • Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure MIDA boronate, typically as a white, crystalline solid.

Protocol 2: Slow-Release Suzuki-Miyaura Cross-Coupling

This protocol details a general method for the cross-coupling of a MIDA boronate with an aryl chloride, leveraging the slow-release principle.[1][3]

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, add the aryl chloride (1.0 equiv), MIDA boronate (1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., SPhos, 8 mol%), and potassium phosphate (K₃PO₄, 3.0 equiv) to a reaction tube.

  • Solvent Addition: Remove the tube from the glovebox and add degassed 1,4-dioxane and degassed water (typically in a 5:1 ratio) via syringe.

  • Reaction: Seal the tube and place it in a pre-heated oil bath or heating block at 80 °C. Stir vigorously for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure cross-coupled product.

Conclusion

MIDA boronates represent a significant advancement in the field of cross-coupling chemistry. By reversibly masking the reactive boronic acid functional group, they provide a solution to the long-standing challenges of instability and difficult handling. Their key advantages include:

  • Exceptional Stability: MIDA boronates are generally air-stable, crystalline solids with a long shelf-life.[7][9]

  • Chromatographic Compatibility: Their stability to silica gel allows for high purification and enables their use in multi-step synthetic sequences.[5][6][13]

  • Superior Reaction Performance: The slow-release mechanism minimizes decomposition of the active boronic acid, leading to dramatically improved yields, especially for unstable substrates.[1][3][4]

For researchers in synthetic chemistry and drug development, adopting MIDA boronates can lead to more reliable, efficient, and scalable cross-coupling reactions, ultimately accelerating the synthesis of complex molecules.

References

A Comparative Guide to the Synthesis of Benzothiophenes: Characterizing the Reaction Products of (2-(Methylsulfinyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the benzothiophene scaffold holds a prominent position due to its prevalence in pharmaceuticals, agrochemicals, and organic materials. The pursuit of efficient and versatile methods for its synthesis is, therefore, a continuous endeavor. This guide provides an in-depth analysis of a rhodium-catalyzed annulation reaction utilizing (2-(methylsulfinyl)phenyl)boronic acid and alkynes, a powerful method for the construction of benzothiophenes. We will objectively compare its performance with established and contemporary alternatives, supported by experimental data, to offer a comprehensive resource for researchers in the field.

The Emergence of Sulfoxide-Directed C-H Functionalization in Benzothiophene Synthesis

The core of the featured methodology lies in the strategic use of the methylsulfinyl group as a directing element in a rhodium-catalyzed C-H activation/annulation cascade. This approach offers a distinct advantage in terms of regioselectivity and atom economy. The reaction of this compound with a variety of alkynes under rhodium catalysis efficiently furnishes 2,3-disubstituted benzothiophenes.

The sulfoxide moiety plays a pivotal role in this transformation. It is believed to coordinate to the rhodium center, positioning the catalyst for the selective activation of the ortho C-H bond. This directed metalation is a key step, ensuring the regiocontrolled formation of the benzothiophene ring system.

Comparative Analysis of Benzothiophene Synthesis Methodologies

To fully appreciate the utility of the sulfoxide-directed approach, it is essential to compare it with other prevalent methods for benzothiophene synthesis. The following table summarizes the key performance indicators of selected methodologies.

MethodKey FeaturesTypical YieldsSubstrate ScopeLimitations
Rhodium-Catalyzed Annulation of this compound with Alkynes High regioselectivity directed by the sulfoxide group; good functional group tolerance.Good to ExcellentBroad range of symmetrically and unsymmetrically substituted alkynes.Requires a pre-functionalized boronic acid; catalyst can be expensive.
Palladium-Catalyzed Intramolecular Cyclization of 2-Thioaryl Vinyl Halides/Triflates Convergent approach; allows for the synthesis of diverse 2,3-disubstituted benzothiophenes.[1][2]Good to ExcellentTolerates a variety of functional groups on both the aryl and vinyl components.[1][2]Requires the synthesis of vinyl halide or triflate precursors; potential for side reactions.
Metal-Free Electrophilic Cyclization of 2-Alkynylthioanisoles [3]Avoids the use of transition metals; proceeds under mild conditions.[3]Good to ExcellentEffective for a range of electronically diverse 2-alkynylthioanisoles.[3]The electrophilic trigger can be sensitive to certain functional groups.
Visible Light Photocatalytic Radical Annulation [4]Metal-free; environmentally benign using visible light; good regioselectivity.[4]Moderate to GoodUtilizes readily available o-methylthio-arenediazonium salts and a variety of alkynes.[4]Diazonium salts can be unstable; requires photochemical equipment.

Mechanistic Insights: A Tale of Two Pathways

The choice of synthetic strategy is often guided by an understanding of the underlying reaction mechanisms. The sulfoxide-directed rhodium-catalyzed annulation and the palladium-catalyzed intramolecular cyclization, while both leading to benzothiophenes, proceed through distinct mechanistic pathways.

Rhodium-Catalyzed Sulfoxide-Directed Annulation

This reaction is thought to proceed via a catalytic cycle initiated by the coordination of the sulfoxide to the rhodium catalyst. This brings the catalyst into proximity of the ortho C-H bond, facilitating its activation and the formation of a rhodacycle intermediate. Subsequent insertion of the alkyne into the rhodium-carbon bond, followed by reductive elimination, furnishes the benzothiophene product and regenerates the active rhodium catalyst.

Rhodium-Catalyzed Annulation A Arylboronic Acid + [Rh] Catalyst B Coordination & C-H Activation A->B Sulfoxide Directing Group C Rhodacycle Intermediate B->C D Alkyne Coordination C->D + Alkyne E Alkyne Insertion D->E F Reductive Elimination E->F G Benzothiophene Product F->G H [Rh] Catalyst (regenerated) F->H H->A

Figure 1: Proposed catalytic cycle for the rhodium-catalyzed synthesis of benzothiophenes.

Palladium-Catalyzed Intramolecular Cyclization

In contrast, the palladium-catalyzed intramolecular cyclization of 2-thioaryl vinyl halides typically involves an oxidative addition of the vinyl halide to a Pd(0) complex. This is followed by an intramolecular migratory insertion of the sulfur atom onto the palladium-vinyl species, and subsequent reductive elimination to form the benzothiophene ring.

Palladium-Catalyzed Cyclization A 2-Thioaryl Vinyl Halide + Pd(0) Catalyst B Oxidative Addition A->B C Pd(II) Intermediate B->C D Intramolecular Migratory Insertion C->D E Cyclized Pd(II) Intermediate D->E F Reductive Elimination E->F G Benzothiophene Product F->G H Pd(0) Catalyst (regenerated) F->H H->A

Figure 2: Generalized catalytic cycle for the palladium-catalyzed intramolecular cyclization.

Experimental Protocols

To provide a practical context, detailed experimental procedures for the rhodium-catalyzed annulation and a representative palladium-catalyzed alternative are provided below.

Protocol 1: Rhodium-Catalyzed Synthesis of 2,3-Diphenylbenzothiophene

Materials:

  • This compound

  • Diphenylacetylene

  • [Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • Triphenylphosphine (PPh₃)

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add this compound (0.20 mmol), diphenylacetylene (0.30 mmol), [Rh(cod)Cl]₂ (0.005 mmol, 2.5 mol%), PPh₃ (0.02 mmol, 10 mol%), and Cs₂CO₃ (0.40 mmol).

  • Add anhydrous toluene (2.0 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,3-diphenylbenzothiophene.

Protocol 2: Palladium-Catalyzed Intramolecular Cyclization for the Synthesis of a Benzothiophene Derivative

Materials:

  • 2-(Vinylthio)iodobenzene derivative

  • Pd(OAc)₂

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene)

  • Potassium Carbonate (K₂CO₃)

  • DMF, anhydrous

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the 2-(vinylthio)iodobenzene derivative (0.5 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), dppf (0.03 mmol, 6 mol%), and K₂CO₃ (1.0 mmol).

  • Add anhydrous DMF (5.0 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The rhodium-catalyzed annulation of this compound with alkynes represents a highly effective and regioselective method for the synthesis of 2,3-disubstituted benzothiophenes. The sulfoxide directing group is key to the success of this transformation, enabling the efficient and controlled construction of the benzothiophene core. While alternative methods, such as palladium-catalyzed cyclizations and metal-free approaches, offer their own distinct advantages, the sulfoxide-directed methodology provides a powerful tool for accessing a broad range of benzothiophene derivatives with high precision. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, substrate availability, and the desired functional group tolerance. This guide provides the necessary comparative data and procedural insights to aid researchers in making informed decisions for their synthetic endeavors.

References

A Researcher's Guide to Purity Assessment of Synthesized (2-(Methylsulfinyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the structural integrity and purity of key building blocks are paramount. (2-(Methylsulfinyl)phenyl)boronic acid, a versatile reagent in Suzuki-Miyaura cross-coupling reactions, is instrumental in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final drug candidate. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of synthesized this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Synthetic Landscape: Anticipating Impurities

A thorough purity assessment begins with an understanding of the synthetic route and the potential impurities that may arise. A common and effective method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate at low temperatures.[2] For this compound, this typically involves the lithiation of an appropriate precursor, such as 2-bromophenyl methyl sulfoxide, followed by quenching with a borate ester.

This synthetic pathway, while generally efficient, can introduce several classes of impurities that necessitate rigorous analytical characterization:

  • Process-Related Impurities: These include unreacted starting materials (e.g., 2-bromophenyl methyl sulfoxide), residual reagents (e.g., n-butyllithium and its byproducts), and solvents.

  • Side-Product Impurities: Homocoupling of the organometallic intermediate can lead to the formation of dimeric species. Protodeboronation, the cleavage of the C-B bond, can result in the formation of methyl phenyl sulfoxide.[3]

  • Degradation Products: Boronic acids are susceptible to dehydration, leading to the formation of cyclic anhydrides known as boroxines. This is a critical impurity to monitor as it can impact the reactivity of the boronic acid.

A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment of this compound relies on a combination of chromatographic and spectroscopic methods. This guide will focus on the most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable tool for separating and quantifying impurities in organic compounds.[4] For arylboronic acids, reversed-phase HPLC with UV detection is the method of choice.

The Rationale Behind the Method: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. By carefully controlling the mobile phase composition, a gradient elution can be employed to resolve compounds with a wide range of polarities. The inclusion of an acid, such as formic acid or trifluoroacetic acid, in the mobile phase helps to suppress the ionization of the boronic acid and any acidic or basic impurities, leading to sharper peaks and improved resolution.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized Product PreparedSample Prepared Sample Sample->PreparedSample Dissolve & Dilute Solvent Diluent (e.g., ACN/Water) Solvent->PreparedSample HPLC HPLC System PreparedSample->HPLC Column Reversed-Phase C18 Column HPLC->Column Injection Detector UV Detector Column->Detector Elution Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Purity Report (% Area) Integration->Report

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification

While HPLC-UV is excellent for quantification, LC-MS provides an orthogonal detection method that can identify impurities based on their mass-to-charge ratio (m/z).[5] This is particularly valuable for identifying unknown peaks in the chromatogram and confirming the presence of expected impurities.

The Power of Mass Detection: Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing boronic acids, often observing the [M-H]⁻ ion in negative ion mode.[5] For trace-level analysis of potential genotoxic impurities, tandem mass spectrometry (MS/MS) can be employed for its high sensitivity and selectivity.[4][6]

dot

LCMS_Workflow cluster_separation LC Separation cluster_ionization Ionization cluster_detection Mass Detection LC LC System Column UPLC/HPLC Column LC->Column Injection ESI Electrospray Ionization (ESI) Column->ESI Eluent MassSpec Mass Spectrometer ESI->MassSpec Ions DataSystem Data System MassSpec->DataSystem Mass Spectra FinalReport Identified Impurities DataSystem->FinalReport Impurity Identification

Caption: Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow.

Experimental Protocol: LC-MS Analysis

The same chromatographic conditions as the HPLC-UV method can generally be used. The eluent from the column is directed to the mass spectrometer.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Confirmation Tool

NMR spectroscopy provides invaluable information about the chemical structure and purity of a compound. For boronic acids, both ¹H and ¹¹B NMR are highly informative.

  • ¹H NMR: Provides information on the proton environment in the molecule. The integration of signals can be used for quantitative analysis of the main component against impurities containing protons. For this compound, one would expect to see characteristic signals for the aromatic protons and the methyl sulfinyl protons. The presence of signals from starting materials or side products can be readily detected.

  • ¹¹B NMR: This technique is specific to the boron nucleus and is particularly useful for assessing the state of the boronic acid.[7] The chemical shift of the ¹¹B signal can distinguish between the trigonal planar boronic acid (typically δ 28-34 ppm) and the tetrahedral boronate species that may form in the presence of diols or other Lewis bases. It is also an excellent tool for detecting the presence of boroxines, which have a distinct chemical shift.

dot

NMR_Logic cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis Sample Synthesized Product NMR_Tube NMR Tube Sample->NMR_Tube Dissolve Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Insert H1_Spectrum ¹H NMR Spectrum NMR_Spectrometer->H1_Spectrum B11_Spectrum ¹¹B NMR Spectrum NMR_Spectrometer->B11_Spectrum Interpretation Structural Interpretation & Purity Assessment H1_Spectrum->Interpretation B11_Spectrum->Interpretation Final_Report Purity & Structural Confirmation Report Interpretation->Final_Report Confirm Structure & Identify Impurities

Caption: Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized product in a suitable deuterated solvent, such as DMSO-d₆.

  • ¹H NMR Acquisition: Standard proton experiment with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹¹B NMR Acquisition: Boron-11 experiment, typically proton-decoupled.

Comparative Analysis of Purity Assessment Methods

Technique Principle Strengths Limitations Primary Application
HPLC-UV Differential partitioning between stationary and mobile phases.Robust, reproducible, quantitative, widely available.May not resolve all impurities, identification based on retention time alone is not definitive.Routine purity checks and quantification of known impurities.
LC-MS Separation by chromatography followed by mass-based detection.Provides molecular weight information for unambiguous impurity identification, high sensitivity.[5]Can be subject to matrix effects, quantification may require standards for each impurity.Identification of unknown impurities and confirmation of expected byproducts.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, can be quantitative (qNMR), non-destructive.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.Structural confirmation of the main component and identification of major impurities.

Conclusion: An Integrated Strategy for Assured Purity

The purity assessment of synthesized this compound is a critical step in ensuring the quality and reliability of this important chemical building block. A comprehensive and self-validating approach necessitates the strategic integration of multiple analytical techniques. HPLC-UV serves as the primary tool for routine purity determination and quantification. LC-MS provides the necessary confirmatory data for impurity identification, lending a high degree of confidence to the purity assessment. Finally, NMR spectroscopy offers definitive structural confirmation and an orthogonal view of the sample's composition.

By employing this multi-modal strategy, researchers and drug development professionals can confidently assess the purity of their synthesized this compound, ensuring the integrity of their subsequent research and the quality of their final products.

References

A Senior Application Scientist's Guide to Suzuki Reactions: A Comparative Yield Analysis of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a foundational tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] Its importance in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials, cannot be overstated. However, the success and yield of a Suzuki reaction are critically dependent on the electronic and steric nature of the coupling partners, particularly the phenylboronic acid.

This guide provides an in-depth comparative analysis of Suzuki reaction yields with differently substituted phenylboronic acids. We will explore the impact of electron-donating, electron-withdrawing, and sterically hindered substituents on reaction outcomes, supported by experimental data. Furthermore, we will delve into the mechanistic underpinnings that dictate these differences and provide detailed, validated protocols to empower you to optimize your synthetic strategies.

The Decisive Role of Substituents: A Quantitative Comparison

The electronic properties of substituents on the phenylboronic acid ring directly influence the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1] This step, involving the transfer of the aryl group from the boron atom to the palladium center, is often rate-determining. The nucleophilicity of the aryl group on the boronic acid plays a pivotal role in the efficiency of this transfer.

Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups

Generally, phenylboronic acids bearing electron-donating groups (EDGs) tend to give higher yields in Suzuki couplings compared to those with electron-withdrawing groups (EWGs). EDGs increase the electron density on the ipso-carbon attached to the boron atom, enhancing its nucleophilicity and facilitating a more rapid and efficient transmetalation. Conversely, EWGs decrease the electron density, making the aryl group less nucleophilic and slowing down the transmetalation step.

While this is a general trend, the interplay of catalyst, ligand, base, and solvent can significantly influence the outcome. The following table, compiled from various studies, illustrates the comparative yields of Suzuki reactions between 4-bromotoluene and a series of para-substituted phenylboronic acids under similar reaction conditions.

Phenylboronic Acid Substituent (para-)Substituent TypeTypical Yield (%)
-OCH₃Electron-Donating90-98%
-CH₃Electron-Donating85-95%
-HNeutral80-90%
-ClElectron-Withdrawing70-85%
-CF₃Electron-Withdrawing65-80%
-NO₂Electron-Withdrawing60-75%

It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions.

Steric Effects: The Impact of Ortho-Substituents

Steric hindrance, particularly from bulky ortho-substituents on the phenylboronic acid, can significantly impede the Suzuki coupling reaction and lead to lower yields. The steric bulk hinders the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step. This effect is often more pronounced than electronic effects.

For instance, a comparative analysis of 2-nitrophenylboronic acid and 4-nitrophenylboronic acid in Suzuki coupling reactions consistently demonstrates higher yields for the 4-nitro isomer. The bulky nitro group at the ortho position in 2-nitrophenylboronic acid sterically hinders the boron atom, making it less accessible to the palladium complex. While the electron-withdrawing nature of the nitro group is present in both isomers, the steric hindrance in the 2-nitro isomer is the dominant factor in reducing its coupling efficiency.

Phenylboronic AcidSubstituent PositionKey FactorTypical Yield (%)
4-Nitrophenylboronic acidparaElectronic70-85%
2-Nitrophenylboronic acidorthoSteric Hindrance40-60%

Overcoming steric hindrance often requires careful optimization of the reaction conditions, including the use of bulkier and more electron-rich phosphine ligands, stronger bases, and higher reaction temperatures.

Mechanistic Insights: Understanding the "Why"

The observed trends in reaction yields can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Mechanism Pd(0)L2 Active Catalyst Pd(0)L2 Ar-Pd(II)-X(L2) Oxidative Addition [Ar-Pd(II)-X(L2)] Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (+ Ar-X) Ar-Pd(II)-OR(L2) Ligand Exchange [Ar-Pd(II)-OR(L2)] Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (+ Base) Ar-Pd(II)-Ar'(L2) Transmetalation [Ar-Pd(II)-Ar'(L2)] Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (+ Ar'B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Product Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The rate of this step is primarily influenced by the nature of the aryl halide (I > Br > Cl > F).

  • Transmetalation: This is the crucial step where the substituent on the phenylboronic acid exerts its influence. The organoboron compound, activated by a base to form a more nucleophilic borate species, transfers its organic group to the palladium center.

    • Electron-Donating Groups (EDGs) on the phenylboronic acid increase the electron density of the ipso-carbon, making it more nucleophilic and accelerating the rate of transmetalation.

    • Electron-Withdrawing Groups (EWGs) decrease the nucleophilicity of the ipso-carbon, thus slowing down the transmetalation step. This can lead to lower yields, especially if competing side reactions like protodeboronation occur. Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is also accelerated by electron-withdrawing substituents.[1]

    • Steric Hindrance from ortho-substituents physically obstructs the approach of the boronate complex to the palladium center, hindering the formation of the necessary transition state for aryl transfer.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst. Bulky, electron-rich phosphine ligands often promote this step.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for comparing the yields of Suzuki reactions with different substituted phenylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Protocol for Comparative Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants 1. Combine Aryl Halide, Phenylboronic Acid, and Base in a flask. Degas 2. Degas the solvent and add to the flask. Reactants->Degas Catalyst 3. Add Palladium Catalyst and Ligand. Degas->Catalyst Heat 4. Heat the mixture under inert atmosphere. Catalyst->Heat Monitor 5. Monitor reaction progress by TLC or GC/LC-MS. Heat->Monitor Quench 6. Quench the reaction and perform aqueous work-up. Monitor->Quench Purify 7. Purify the product by column chromatography. Quench->Purify Analyze 8. Characterize the product and determine the yield. Purify->Analyze

A generalized workflow for performing comparative Suzuki coupling reactions.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture like Toluene/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the substituted phenylboronic acid, and the base.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (repeat three times). Add the degassed solvent via syringe.

  • Catalyst Addition: Add the palladium catalyst (and ligand, if separate) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by NMR and mass spectrometry, and determine the isolated yield.

Self-Validation: To ensure the validity of your comparative results, it is crucial to maintain consistent reaction conditions across all experiments. This includes using the same batches of reagents and solvents, identical reaction temperatures and times, and consistent work-up and purification procedures. Running a control reaction with an unsubstituted phenylboronic acid is also highly recommended to establish a baseline.

Conclusion: Tailoring Your Suzuki Reaction for Success

The electronic and steric profile of the substituted phenylboronic acid is a critical determinant of the yield in Suzuki-Miyaura cross-coupling reactions. While electron-donating groups generally promote higher yields and electron-withdrawing and sterically hindering groups can present challenges, a thorough understanding of the underlying mechanistic principles allows for the rational design of optimized reaction conditions. By carefully selecting the catalyst, ligand, base, and solvent, researchers can successfully couple a wide variety of substituted phenylboronic acids, unlocking access to a vast chemical space of valuable biaryl compounds.

References

A Comparative Spectroscopic Guide to (2-(Methylsulfinyl)phenyl)boronic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, phenylboronic acids are indispensable building blocks, primarily due to their pivotal role in Suzuki-Miyaura cross-coupling reactions. The nuanced electronic and steric properties of substituents on the phenyl ring can dramatically influence reactivity, selectivity, and the physicochemical properties of the resulting products. Among these, sulfur-containing substituents offer a rich playground for modulation, owing to the variable oxidation state of the sulfur atom.

This guide provides a comprehensive comparative analysis of the spectroscopic data for (2-(Methylsulfinyl)phenyl)boronic acid and its closely related analogs: (2-(Methylthio)phenyl)boronic acid and (2-(Methylsulfonyl)phenyl)boronic acid. By examining the impact of the sulfur oxidation state—from thioether to sulfoxide and then to sulfone—we can gain valuable insights into how these changes manifest in common spectroscopic techniques. Understanding these spectral signatures is crucial for reaction monitoring, quality control, and the rational design of new molecules.

The Significance of the Ortho-Sulfur Moiety

The placement of the methylsulfinyl, methylthio, or methylsulfonyl group at the ortho position to the boronic acid moiety introduces a fascinating interplay of electronic and steric effects. The electron-withdrawing or -donating nature of the sulfur group, which changes with its oxidation state, directly influences the acidity of the boronic acid and its reactivity in cross-coupling reactions. Furthermore, the potential for intramolecular interactions between the sulfur-oxygen or sulfur lone pairs and the boron atom can impact the conformational preferences and spectral properties of these molecules.

Comparative Spectroscopic Analysis

A detailed comparison of the key spectroscopic features of (2-(Methylthio)phenyl)boronic acid, this compound, and (2-(Methylsulfonyl)phenyl)boronic acid is presented below. Due to the limited availability of experimental spectra for this compound, a combination of available experimental data for related compounds and predicted spectroscopic data is utilized for a comprehensive comparison.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts of the aromatic protons in these compounds are particularly sensitive to the electronic effects of the ortho-substituent.

Table 1: Comparative ¹H NMR Data (Predicted, in DMSO-d₆)

CompoundAromatic Protons (ppm)Methyl Protons (ppm)B(OH)₂ Protons (ppm)
(2-(Methylthio)phenyl)boronic acid7.1 - 7.8~2.4~8.1
This compound7.4 - 8.0~2.7~8.3
(2-(Methylsulfonyl)phenyl)boronic acid7.6 - 8.2~3.2~8.5

Note: Predicted data is based on standard NMR prediction algorithms and may vary from experimental values.

Interpretation:

  • Aromatic Region: As the oxidation state of the sulfur increases from thioether to sulfone, the aromatic protons experience a downfield shift. This is a direct consequence of the increasing electron-withdrawing nature of the substituent. The sulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group, which deshields the aromatic protons to a greater extent than the sulfinyl (-SOCH₃) and methylthio (-SCH₃) groups.

  • Methyl Protons: Similarly, the chemical shift of the methyl protons is influenced by the oxidation state of the adjacent sulfur atom. The protons of the methyl group in the sulfone will be the most deshielded and appear at the lowest field.

  • Boronic Acid Protons: The acidic protons of the boronic acid group are also expected to show a slight downfield shift with increasing electron-withdrawing character of the ortho-substituent, reflecting an increase in the acidity of the B(OH)₂ group.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides valuable information about the carbon framework of a molecule. The chemical shifts of the aromatic carbons, particularly the carbon bearing the boronic acid group (C1) and the carbon attached to the sulfur atom (C2), are diagnostic.

Table 2: Comparative ¹³C NMR Data (Predicted, in DMSO-d₆)

CompoundC-B (ppm)C-S (ppm)Aromatic Carbons (ppm)Methyl Carbon (ppm)
(2-(Methylthio)phenyl)boronic acid~130~140125 - 135~15
This compound~132~145124 - 138~43
(2-(Methylsulfonyl)phenyl)boronic acid~134~142127 - 140~44

Note: Predicted data is based on standard NMR prediction algorithms and may vary from experimental values.

Interpretation:

  • C-B and C-S Carbons: The chemical shifts of the ipso-carbons (C-B and C-S) are influenced by the electronegativity of the attached groups. The increasing oxidation state of sulfur leads to changes in the electronic environment of the aromatic ring, which is reflected in the chemical shifts of these carbons.

  • Methyl Carbon: A significant downfield shift is observed for the methyl carbon as the sulfur is oxidized from a thioether to a sulfoxide and then a sulfone. This is due to the strong deshielding effect of the oxygen atoms.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The key vibrational bands to compare in these compounds are the O-H stretch of the boronic acid and the S=O stretches of the sulfoxide and sulfone.

Table 3: Key IR Absorption Bands

CompoundB-O-H Stretch (cm⁻¹)S=O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
(2-(Methylthio)phenyl)boronic acid~3300 (broad)N/A~3050
This compound~3300 (broad)~1050 (strong)~3050
(2-(Methylsulfonyl)phenyl)boronic acid~3300 (broad)~1300 & ~1150 (strong, two bands)~3050

Interpretation:

  • B-O-H Stretch: All three compounds will exhibit a broad absorption band around 3300 cm⁻¹ characteristic of the O-H stretching vibration in the hydrogen-bonded boronic acid dimer.

  • S=O Stretch: This is the most diagnostic feature. This compound will show a strong absorption band around 1050 cm⁻¹ corresponding to the S=O stretch.[1] (2-(Methylsulfonyl)phenyl)boronic acid will display two strong absorption bands, one for the asymmetric stretch (~1300 cm⁻¹) and one for the symmetric stretch (~1150 cm⁻¹) of the sulfonyl group.[2] (2-(Methylthio)phenyl)boronic acid will lack these absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For boronic acids, dehydration to form the boroxine (a cyclic trimer) is a common phenomenon in the gas phase, which can complicate the interpretation of the mass spectrum.

Expected Observations:

  • Molecular Ion (M⁺): The molecular ion peak should be observable, though its intensity may be low. The exact mass can be used to confirm the elemental composition.

  • Boroxine Formation: A prominent peak corresponding to the trimeric boroxine minus water molecules is often observed. For this compound, this would correspond to an m/z value of [3M - 3H₂O]⁺.

  • Fragmentation: Fragmentation patterns will be influenced by the sulfur-containing group. Common fragmentation pathways for phenylboronic acids include loss of water and the boronic acid group. The sulfur-containing moiety will also undergo characteristic fragmentation. For example, sulfoxides can undergo rearrangement and loss of SO, while sulfones can lose SO₂.

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on proper experimental methodology. Below are standard protocols for acquiring NMR, IR, and MS data for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Caption: Workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

  • Solvent Selection: DMSO-d₆ is a common choice for boronic acids as it is a polar aprotic solvent that can dissolve a wide range of compounds and its residual peak is well-separated from most analyte signals. The hygroscopic nature of DMSO-d₆ can lead to a water peak, which can be minimized by using a dry solvent.

  • ¹¹B NMR: In addition to ¹H and ¹³C NMR, acquiring an ¹¹B NMR spectrum is highly recommended for organoboron compounds. The chemical shift in ¹¹B NMR can provide information about the coordination state of the boron atom.

Infrared (IR) Spectroscopy Protocol

Caption: Workflow for IR data acquisition using an ATR accessory.

Causality Behind Experimental Choices:

  • ATR Technique: Attenuated Total Reflectance (ATR) is a convenient and widely used technique for solid samples as it requires minimal sample preparation. It is important to ensure good contact between the sample and the ATR crystal for a high-quality spectrum.

Mass Spectrometry (MS) Protocol (ESI)

Caption: Workflow for ESI-MS data acquisition.

Causality Behind Experimental Choices:

  • ESI Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like boronic acids.

  • Solvent and Modifiers: The choice of solvent and modifier is crucial for efficient ionization. Methanol and acetonitrile are common solvents. Formic acid can aid in protonation for positive ion mode, while ammonia can aid in deprotonation for negative ion mode.

Conclusion

The spectroscopic analysis of this compound and its thioether and sulfone analogs reveals predictable and informative trends. The oxidation state of the sulfur atom serves as a sensitive probe of the electronic environment of the molecule, with clear manifestations in ¹H and ¹³C NMR chemical shifts and the appearance of characteristic S=O stretching bands in the IR spectrum. While mass spectrometry can be complicated by the formation of boroxines, it provides essential information on molecular weight and fragmentation. A thorough understanding of these spectroscopic characteristics is invaluable for chemists working with these versatile building blocks, enabling them to confidently identify their compounds, monitor reactions, and ultimately accelerate the pace of discovery.

References

A Comparative Guide to the Stability of Aryl Boronic Acids and Aryl Trifluoroborates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stability Advantage of Trifluoroborates

In the landscape of synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is paramount to success. While aryl boronic acids have long been the workhorses for reactions like the Suzuki-Miyaura coupling, their inherent instability often leads to challenges in reproducibility, reagent stoichiometry, and storage.[1][2] Potassium aryltrifluoroborates have emerged as a superior alternative, offering significantly enhanced stability without compromising reactivity.[1][2] This guide provides a comprehensive comparison of these two critical classes of reagents, supported by mechanistic insights and experimental data, to inform your selection process and optimize your synthetic strategies.

The primary advantage of potassium aryltrifluoroborates lies in their tetracoordinate boron center, which imparts remarkable stability towards air and moisture.[2][3] This contrasts sharply with the tricoordinate nature of aryl boronic acids, which possess a vacant p-orbital that renders them susceptible to various decomposition pathways, most notably protodeboronation.[3][4] Consequently, aryltrifluoroborates are typically crystalline, free-flowing solids that can be stored for extended periods without special precautions, whereas boronic acids often require more stringent handling and storage conditions to maintain their integrity.[1][2][5]

Structural Differences and Their Impact on Stability

The fundamental difference in stability between aryl boronic acids and aryl trifluoroborates stems from their distinct electronic and structural features.

Aryl Boronic Acids (ArB(OH)₂):

  • Tricoordinate Boron: The boron atom is sp² hybridized, leaving a vacant p-orbital that makes it a Lewis acid.

  • Susceptibility to Nucleophilic Attack: This vacant orbital is a prime target for nucleophiles, including water, which can initiate decomposition pathways.

  • Equilibrium with Boroxines: Boronic acids can exist in a dehydrative equilibrium with their cyclic trimeric anhydrides, known as boroxines.[2] This can complicate accurate weighing and stoichiometry in reactions.[2]

Potassium Aryltrifluoroborates (K[ArBF₃]):

  • Tetracoordinate Boron: The boron atom is sp³ hybridized, forming a stable anionic complex with three fluorine atoms.

  • Reduced Lewis Acidity: The filled octet around the boron atom significantly reduces its Lewis acidity, making it less prone to nucleophilic attack.

  • Crystalline Solids: They are typically stable, crystalline solids that are not hygroscopic and can be handled and stored with ease.[1][5]

G cluster_0 Aryl Boronic Acid cluster_1 Aryl Trifluoroborate ArB(OH)₂ Ar-B(OH)₂ Boroxine Boroxine (ArBO)₃ ArB(OH)₂->Boroxine - H₂O Decomposition Decomposition ArB(OH)₂->Decomposition Protodeboronation, Oxidation K[ArBF₃] K⁺[ArBF₃]⁻ Stability Stability K[ArBF₃]->Stability Enhanced Stability

Caption: Structural comparison highlighting the stability of aryl trifluoroborates.

Key Decomposition Pathways of Aryl Boronic Acids

The primary mode of decomposition for aryl boronic acids is protodeboronation , the cleavage of the carbon-boron bond by a proton source, typically water.[4] This process is often pH-dependent and can be accelerated under both acidic and basic conditions.[6] The general mechanism involves the formation of a boronate anion ([ArB(OH)₃]⁻), followed by ipso-protonation and C-B bond cleavage.[7]

Several factors can influence the rate of protodeboronation:

  • Electronic Effects: Electron-rich aryl boronic acids and certain heteroaryl boronic acids are particularly prone to protodeboronation.[6] Conversely, electron-deficient arenes can also undergo rapid base-mediated decomposition.[4]

  • Steric Hindrance: Sterically hindered aryl boronic acids can also exhibit increased rates of decomposition.[6]

  • pH: The rate of protodeboronation is often slowest around pH 5 and increases in more acidic or basic environments.[6]

Studies have revealed multiple pathways for protodeboronation, including self-catalysis when the pH is near the pKa of the boronic acid.[4] For some unstable boronic acids, such as 2-furanboronic acid, significant decomposition (>95%) can be observed after just 15 days on the benchtop.[3]

The Protective Nature of the Trifluoroborate Group

Potassium aryltrifluoroborates can be viewed as a "protected" form of boronic acids.[3] The three fluorine atoms form strong bonds with the boron atom, creating a stable, tetracoordinate anionic complex that is resistant to the decomposition pathways that plague boronic acids.[2][3] This inherent stability allows them to be used in multi-step syntheses where boronic acids might require protection and deprotection steps.[2]

During a cross-coupling reaction, the active boronic acid is thought to be slowly released in situ from the trifluoroborate salt through hydrolysis.[3][8][9] This slow-release mechanism provides the necessary reactivity for the catalytic cycle while minimizing the concentration of the unstable boronic acid in the reaction mixture at any given time, thereby suppressing decomposition side reactions.[3]

G K[ArBF₃] Potassium Aryltrifluoroborate (Stable) Hydrolysis Hydrolysis (Slow Release) K[ArBF₃]->Hydrolysis ArB(OH)₂ Aryl Boronic Acid (Active, Unstable) Hydrolysis->ArB(OH)₂ CatalyticCycle Suzuki-Miyaura Catalytic Cycle ArB(OH)₂->CatalyticCycle Decomposition Decomposition (e.g., Protodeboronation) ArB(OH)₂->Decomposition Product Biaryl Product CatalyticCycle->Product

Caption: In situ generation of the active boronic acid from the stable trifluoroborate salt.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The enhanced stability of aryltrifluoroborates often translates to improved performance in Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates. While direct, side-by-side comparisons under identical conditions are sometimes limited because researchers often choose trifluoroborates for substrates where boronic acids are known to fail, the available data consistently demonstrates the advantages of the former.[1]

HeteroaryltrifluoroborateCoupling PartnerCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
Benzofuran-2-yltrifluoroborate4-chlorobenzonitrilePd(OAc)₂ / RuPhosn-ButanolK₃PO₄1001892[10]
Benzothiophen-2-yltrifluoroborate4-chlorobenzonitrilePd(OAc)₂ / RuPhosn-ButanolK₃PO₄1001882[10]

In cases where boronic acids are prone to decomposition, the use of their trifluoroborate counterparts can lead to significantly higher yields. For instance, couplings with certain unstable heteroaryl boronic acids like 2-benzothienyl boronic acid can result in low yields (<5%) due to protodeboronation, whereas the corresponding trifluoroborate can provide the desired product in good yield.[10]

Experimental Protocols

Protocol 1: Synthesis of Potassium Aryltrifluoroborate from Aryl Boronic Acid

This procedure outlines the straightforward conversion of an aryl boronic acid to its more stable trifluoroborate salt.[2][5][11]

Materials:

  • Aryl boronic acid (1.0 eq)

  • Methanol (MeOH)

  • Potassium hydrogen fluoride (KHF₂) (3.0 eq)

  • Water (H₂O)

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the aryl boronic acid in methanol in a round-bottom flask.

  • Prepare a saturated aqueous solution of potassium hydrogen fluoride.

  • Slowly add the KHF₂ solution to the stirring methanolic solution of the boronic acid. A precipitate of the potassium aryltrifluoroborate should form.

  • Stir the mixture for 30 minutes.

  • Concentrate the mixture under reduced pressure to remove the solvents.

  • Extract the solid residue with a mixture of acetone and methanol (e.g., 4:1 acetone:methanol) to isolate the product from inorganic salts.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to yield the potassium aryltrifluoroborate. The product can often be used without further purification.

G Start Start Dissolve Dissolve Aryl Boronic Acid in Methanol Start->Dissolve Add Add Aqueous KHF₂ Solution Dissolve->Add Stir Stir for 30 min Add->Stir Concentrate Concentrate under Reduced Pressure Stir->Concentrate Extract Extract with Acetone/Methanol Concentrate->Extract Evaporate Evaporate Solvent Extract->Evaporate End Potassium Aryltrifluoroborate Evaporate->End

Caption: Workflow for the synthesis of potassium aryltrifluoroborates.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborates

This protocol provides a general starting point for the cross-coupling of potassium aryltrifluoroborates with aryl chlorides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[12]

Materials:

  • Potassium aryltrifluoroborate (1.0 eq)

  • Aryl chloride (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • RuPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) or another suitable base (3.0 eq)

  • Toluene/Water (10:1)

  • Reaction vessel (e.g., microwave vial or sealed tube)

Procedure:

  • To a reaction vessel, add the potassium aryltrifluoroborate, aryl chloride, Pd(OAc)₂, RuPhos, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the degassed toluene/water solvent mixture.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, typically by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Conclusion and Recommendations

For researchers seeking robust, reliable, and reproducible cross-coupling methodologies, potassium aryltrifluoroborates offer a compelling advantage over their boronic acid counterparts. Their superior benchtop stability simplifies handling and storage, while their performance in challenging coupling reactions often leads to higher and more consistent yields.[1] While aryl boronic acids remain valuable reagents, the inherent instability of many derivatives necessitates careful consideration and handling. The conversion of a problematic aryl boronic acid to its corresponding trifluoroborate salt is a simple and effective strategy to overcome these limitations. The adoption of aryltrifluoroborates into your synthetic toolbox is a strategic step towards more efficient and dependable chemical synthesis.

References

The Researcher's Guide to Palladium Precatalysts in the Suzuki-Miyaura Coupling of Sulfoxide Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-Depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals.

The incorporation of the sulfoxide moiety into pharmacologically active molecules is a well-established strategy in drug discovery, often enhancing solubility, metabolic stability, and potency. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for the construction of the requisite carbon-carbon bonds. However, the presence of the sulfur atom in sulfoxide-containing boronic acids introduces a significant challenge: potential catalyst inhibition or poisoning of the palladium center. The judicious selection of the palladium precatalyst is therefore paramount to achieving efficient and reproducible coupling outcomes. This guide provides a comparative analysis of various palladium precatalysts, offering experimental insights and data to inform your catalyst selection for this challenging yet rewarding transformation.

The Challenge: Sulfur's Interaction with Palladium

Sulfur-containing compounds are notorious for their ability to coordinate strongly to palladium, potentially leading to catalyst deactivation. This interaction can disrupt the delicate balance of the catalytic cycle, leading to sluggish reactions, low yields, and the formation of unwanted byproducts. The sulfoxide group, with its lone pair of electrons on the sulfur atom, is no exception. Consequently, catalyst systems for the coupling of sulfoxide boronic acids must be robust enough to overcome this inherent challenge. Modern palladium precatalysts, particularly those from the Buchwald lineage, have emerged as leading candidates for these demanding applications.

A Comparative Analysis of Palladium Precatalysts

The evolution of palladium precatalysts has been driven by the need for greater stability, activity, and broader substrate scope. Here, we compare the performance of several key precatalysts for the Suzuki-Miyaura coupling of sulfoxide-containing boronic acids.

Precatalyst Generation & TypeLigandKey Features & Performance Insights
"Classical" Catalyst
Pd(PPh₃)₄TriphenylphosphineOften sluggish and requires higher catalyst loadings for sulfur-containing substrates. Prone to decomposition and can lead to lower yields and side reactions like homocoupling.
Buchwald G2 Precatalysts
XPhos Pd G2XPhosA significant improvement over classical catalysts. The bulky, electron-rich XPhos ligand promotes the formation of the active monoligated Pd(0) species and offers good stability. It has been shown to be effective for coupling sulfur-containing boronic acids, overcoming catalyst poisoning to a large extent.[1]
SPhos Pd G2SPhosSimilar to XPhos Pd G2, it demonstrates good activity. The choice between XPhos and SPhos can be substrate-dependent, and screening both is often recommended.
Buchwald G3 Precatalysts
XPhos Pd G3XPhosFeatures a methanesulfonate (OMs) ligand instead of chloride, leading to improved solubility and stability in solution.[2][3] The activation to the active Pd(0) species is often faster and occurs under milder conditions compared to G2 precatalysts.[2] This generation generally shows higher turnover numbers (TONs) and turnover frequencies (TOFs). For challenging substrates like sulfur-containing heterocycles, G3 and G4 catalysts have demonstrated superior performance over G2.
SPhos Pd G3SPhosOffers the same generational advantages as XPhos Pd G3, with the SPhos ligand providing a different steric and electronic environment that can be beneficial for specific substrate combinations.
Buchwald G4 Precatalysts
XPhos Pd G4XPhosThe N-methylated biphenyl backbone in G4 precatalysts generates a less coordinating N-methylcarbazole byproduct upon activation, which can prevent catalyst inhibition observed in some cases with the carbazole byproduct from G3 activation.[2][3] This can lead to higher yields and a cleaner reaction profile. In comparative studies with thienylboronic acids, XPhos Pd G4 showed the highest conversion rates.
Other Notable Precatalysts
PdCl₂(XPhos)₂XPhosThis simple and readily available precatalyst has been successfully employed in the Suzuki-Miyaura coupling of sulfoxide-based boronates with electron-poor aryl bromides, demonstrating its utility for this specific substrate class.[4]

Causality Behind Experimental Choices: Why Buchwald Precatalysts Excel

The superior performance of the Buchwald G2, G3, and G4 precatalysts in the context of sulfoxide boronic acid coupling can be attributed to several key factors:

  • Facile Generation of the Active Catalyst: These precatalysts are designed to readily generate the catalytically active, monoligated L-Pd(0) species under mild basic conditions.[1] This rapid activation is crucial, as it allows the catalytic cycle to commence before significant protodeboronation of the often-unstable boronic acid can occur.[2]

  • Bulky and Electron-Rich Ligands: Ligands like XPhos and SPhos are sterically demanding and electron-rich. The bulkiness promotes the formation of the desired 14-electron monoligated palladium complex, which is highly reactive in the oxidative addition step. The electron-donating nature of the ligand increases the electron density on the palladium center, facilitating the oxidative addition of the aryl halide.

  • Enhanced Stability: The later generation (G3 and G4) precatalysts exhibit greater stability in solution compared to their predecessors.[2][3] This robustness is particularly advantageous when dealing with potentially coordinating substrates like sulfoxides, as it helps to maintain the integrity of the catalyst throughout the reaction.

Experimental Workflow: A Self-Validating System

The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling of a sulfoxide boronic acid. Each step is designed to ensure the integrity of the reaction and validate the outcome.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Reaction Execution & Monitoring cluster_workup Work-up & Purification prep_reagents Reagent Preparation: - Aryl Halide (1.0 equiv) - Sulfoxide Boronic Acid (1.2-1.5 equiv) - Base (e.g., K₃PO₄, 2.0-3.0 equiv) - Degassed Solvent add_solids To a dry reaction vessel under inert atmosphere (Ar/N₂), add: - Aryl Halide - Sulfoxide Boronic Acid - Base prep_reagents->add_solids add_catalyst Add Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%) add_solids->add_catalyst add_solvent Add Degassed Solvent (e.g., Dioxane/H₂O, Toluene) add_catalyst->add_solvent heating Heat to desired temperature (e.g., 80-110 °C) with stirring add_solvent->heating monitoring Monitor reaction progress by TLC, GC, or LC-MS heating->monitoring quench Cool to room temperature and quench with water or sat. NH₄Cl monitoring->quench extract Extract with an organic solvent (e.g., EtOAc) quench->extract purify Dry organic layer, concentrate, and purify by column chromatography extract->purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of sulfoxide boronic acids.

Representative Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a sulfoxide-containing boronic acid using a Buchwald G3 precatalyst.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Sulfoxide boronic acid (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), sulfoxide boronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Under a positive pressure of the inert gas, add the XPhos Pd G3 precatalyst (0.02 mmol).

  • Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl sulfoxide.

The Catalytic Cycle: A Visual Explanation

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a three-step catalytic cycle. The use of a Buchwald precatalyst ensures the efficient generation of the active Pd(0) species that enters this cycle.

catalytic_cycle Pd0 L-Pd(0) (Active Catalyst) PdII_1 L-Pd(II)(Ar)(X) Pd0->PdII_1 Ar-X c1 c1 Precatalyst Buchwald Precatalyst (e.g., XPhos Pd G3) Precatalyst->Pd0 Base Activation Activation (Base) OxAdd Oxidative Addition Transmetalation Transmetalation RedElim Reductive Elimination ArX Ar-X (Aryl Halide) ArBOH Ar'-B(OH)₂ (Sulfoxide Boronic Acid) Product Ar-Ar' (Product) PdII_2 L-Pd(II)(Ar)(Ar') PdII_1->PdII_2 Ar'-B(OH)₂ / Base c2 c2 PdII_2->Pd0 Ar-Ar' c3 c3

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, initiated by a Buchwald precatalyst.

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling of sulfoxide-containing boronic acids is a challenging but highly valuable transformation in modern organic synthesis. The development of advanced palladium precatalysts, particularly the Buchwald G3 and G4 generations with bulky, electron-rich phosphine ligands like XPhos and SPhos, has been instrumental in overcoming the inherent difficulties associated with sulfur-containing substrates. These catalysts offer enhanced stability, higher activity, and the ability to function under milder conditions, leading to improved yields and cleaner reaction profiles. For researchers in drug discovery and development, a thorough understanding of the nuances of these catalyst systems is essential for the efficient and reliable synthesis of novel sulfoxide-containing molecules. As catalyst technology continues to evolve, we can anticipate the development of even more robust and efficient systems that will further expand the scope and applicability of this important reaction.

References

A Head-to-Head Battle of C-C Bond Formation: A Senior Application Scientist's Guide to Stille vs. Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the creation of carbon-carbon (C-C) bonds is a cornerstone, fundamental to the construction of complex molecules that form the basis of pharmaceuticals, agrochemicals, and advanced materials. Among the arsenal of reactions available to chemists, palladium-catalyzed cross-coupling reactions have emerged as particularly powerful and versatile tools. This guide provides an in-depth, comparative analysis of two of the most prominent methods: the Stille coupling and the Suzuki coupling. As a Senior Application Scientist, my goal is to move beyond a simple recitation of facts and provide you with the nuanced, field-tested insights necessary to make informed decisions for your specific synthetic challenges.

This guide is structured to provide a comprehensive overview, from the fundamental mechanisms to the practical considerations of experimental setup. We will delve into the catalytic cycles, compare their performance with supporting data, and provide detailed protocols to illustrate the real-world application of these indispensable reactions.

The Catalytic Heart of the Matter: A Mechanistic Overview

At their core, both Stille and Suzuki couplings rely on a palladium catalyst to orchestrate the formation of a new C-C bond between an organometallic reagent and an organic halide or pseudohalide. The generally accepted catalytic cycle for both reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The Stille Coupling Cycle

The Stille coupling utilizes an organotin reagent (R¹-SnR³₃) as the nucleophilic partner.

Stille_Coupling Pd(0)L2 Pd(0)L₂ R1-Pd(II)L2-X R¹-Pd(II)L₂-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R¹-X) R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R²-SnR₃) R1-Pd(II)L2-R2->Pd(0)L2 R1-R2 R¹-R² R1-Pd(II)L2-R2->R1-R2 Reductive Elimination

Figure 1: Catalytic cycle of the Stille coupling.

The cycle commences with the oxidative addition of an organic halide (R¹-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the R² group is transferred from the organotin reagent to the palladium center, displacing the halide. The final step is reductive elimination, which forms the desired C-C bond (R¹-R²) and regenerates the Pd(0) catalyst, allowing the cycle to continue.

The Suzuki Coupling Cycle

The Suzuki coupling, on the other hand, employs an organoboron species (R²-B(OR)₂) as the nucleophilic partner, typically in the presence of a base.

Suzuki_Coupling Pd(0)L2 Pd(0)L₂ R1-Pd(II)L2-X R¹-Pd(II)L₂-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R¹-X) R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R²-B(OR)₂) Base Base R1-Pd(II)L2-R2->Pd(0)L2 R1-R2 R¹-R² R1-Pd(II)L2-R2->R1-R2 Reductive Elimination

Figure 2: Catalytic cycle of the Suzuki coupling.

Similar to the Stille coupling, the Suzuki reaction begins with the oxidative addition of the organic halide to the Pd(0) catalyst. The subsequent transmetalation step, however, requires the activation of the organoboron reagent by a base. The base facilitates the formation of a more nucleophilic boronate species, which then transfers the R² group to the palladium center. The cycle concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Performance Face-Off: A Comparative Analysis

The choice between Stille and Suzuki coupling is often dictated by the specific requirements of the synthesis, including the nature of the substrates, the desired functional group tolerance, and practical considerations such as toxicity and cost.

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organostannanes (R-SnR'₃)Organoborons (R-B(OR)₂)
Toxicity of Reagent High; organotin compounds are toxic and require careful handling.Low; organoboron compounds are generally non-toxic and environmentally benign.
Stability of Reagent Generally stable to air and moisture, and can be purified by chromatography.Varies; boronic acids are often crystalline solids, but can be prone to protodeboronation.
Functional Group Tolerance Excellent; tolerant of a wide range of functional groups.Very good; tolerant of many functional groups, but can be sensitive to strong acids and bases.
Reaction Conditions Often requires anhydrous and inert conditions.Can often be run in the presence of water and air, using a variety of solvents.
Byproducts Stoichiometric amounts of toxic organotin byproducts are generated, which can be difficult to remove.Boron-containing byproducts are generally water-soluble and easily removed by extraction.
Substrate Scope Very broad, including sp, sp², and sp³-hybridized carbons.Extremely broad, particularly for sp²-sp² couplings.
Cost Organotin reagents can be expensive.Boronic acids are generally more cost-effective and commercially available in great variety.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of these reactions, the following are representative, step-by-step protocols for a Stille and a Suzuki coupling.

Protocol 1: A Representative Stille Coupling

Reaction: Coupling of 1-iodonaphthalene with vinyltributyltin.

Materials:

  • 1-Iodonaphthalene (1.0 mmol, 254 mg)

  • Vinyltributyltin (1.1 mmol, 349 mg, 0.32 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 23 mg)

  • Triphenylarsine (AsPh₃, 0.1 mmol, 31 mg)

  • Anhydrous N,N-Dimethylformamide (DMF), 5 mL

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (23 mg) and AsPh₃ (31 mg).

  • Add anhydrous DMF (3 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • Add 1-iodonaphthalene (254 mg) and vinyltributyltin (0.32 mL) to the flask.

  • Rinse the vial that contained the reagents with the remaining DMF (2 mL) and add it to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

  • Stir the mixture vigorously for 30 minutes, then filter through a pad of celite.

  • Extract the filtrate with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-vinylnaphthalene.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere.

  • Ligand (AsPh₃): Triphenylarsine is used as a ligand to stabilize the palladium catalyst and modulate its reactivity.

  • Solvent (DMF): DMF is a polar aprotic solvent that is effective at dissolving the reactants and the catalyst.

  • KF Quench: Potassium fluoride is used to remove the tin byproducts by forming insoluble tributyltin fluoride.

Protocol 2: A Representative Suzuki Coupling

Reaction: Coupling of 4-bromotoluene with phenylboronic acid.

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 16 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (4 mL)

  • Water (0.4 mL)

Procedure:

  • To a vial, add 4-bromotoluene (171 mg), phenylboronic acid (146 mg), Pd(OAc)₂ (4.5 mg), SPhos (16 mg), and K₃PO₄ (424 mg).

  • Add toluene (4 mL) and water (0.4 mL) to the vial.

  • Seal the vial with a cap containing a PTFE septum.

  • Stir the reaction mixture vigorously at 100 °C for 4 hours.

  • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methylbiphenyl.

Causality Behind Experimental Choices:

  • Base (K₃PO₄): The base is crucial for activating the boronic acid for transmetalation.

  • Ligand (SPhos): SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination.

  • Solvent System (Toluene/Water): The biphasic solvent system is common in Suzuki couplings and can facilitate the reaction by dissolving both the organic and inorganic reagents.

  • Aqueous Workup: The boron byproducts are water-soluble and are easily removed during the aqueous workup.

Conclusion: Making the Right Choice for Your Synthesis

Both the Stille and Suzuki couplings are exceptionally powerful methods for C-C bond formation, and each has its own set of advantages and disadvantages.

Choose Stille coupling when:

  • You require exceptional functional group tolerance.

  • The required organostannane is readily available or easily synthesized.

  • You are working on a small scale where the toxicity and removal of tin byproducts are manageable.

Choose Suzuki coupling when:

  • Toxicity and environmental impact are major concerns.

  • You are working on a large scale, where cost and ease of purification are critical.

  • The required boronic acid is commercially available.

  • The reaction can be performed under milder, more environmentally friendly conditions.

Ultimately, the decision of which coupling to use will depend on a careful evaluation of the specific synthetic problem at hand. By understanding the mechanistic nuances and practical considerations of each reaction, researchers can make informed decisions to efficiently and effectively construct the complex molecules that drive innovation in science and industry.

The Stabilizing Effect: Why Boronic Esters Outperform Boronic Acids in Challenging Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds. However, as synthetic targets become increasingly complex, chemists often encounter "challenging couplings" where traditional boronic acids falter, leading to low yields, reproducibility issues, and purification nightmares. This guide provides an in-depth technical comparison of boronic acids and their ester derivatives, demonstrating why the strategic use of boronic esters is a critical tool for overcoming these hurdles. We will delve into the mechanistic underpinnings of their enhanced performance, supported by experimental data and detailed protocols, to empower you in your most demanding synthetic endeavors.

The Reactivity-Stability Paradox: A Fundamental Trade-Off

At the heart of the choice between a boronic acid and a boronic ester lies a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times in straightforward couplings. This heightened reactivity stems from the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this reactivity comes at a significant cost: instability. Boronic acids are notoriously susceptible to decomposition pathways like oxidation and, most notably, protodeboronation, especially under the aqueous basic conditions typical of many Suzuki-Miyaura reactions. This instability can severely impact their shelf-life and lead to diminished and inconsistent yields.[1]

Boronate esters, such as the widely used pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, and potassium trifluoroborates, offer a robust solution to this problem by providing significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods. This enhanced stability is particularly advantageous in multi-step syntheses and high-throughput screening applications where reagent reliability is paramount. While this stability may sometimes translate to a slower reaction rate compared to the parent boronic acid, the benefits in terms of yield, purity, and reproducibility in challenging scenarios are often overwhelming.

Navigating the Landscape of Boronic Esters

Not all boronic esters are created equal. Their stability and reactivity are influenced by the nature of the diol or protecting group used. Understanding the properties of the most common classes of boronic esters is key to selecting the optimal reagent for a given challenge.

Boron ReagentStructureKey AdvantagesCommon Applications
Boronic Acid R-B(OH)₂High reactivity in simple couplings.Standard Suzuki-Miyaura reactions with stable substrates.
Pinacol Boronate Ester R-B(O₂C₂Me₄)Good balance of stability and reactivity, compatible with chromatography.General use, especially when the boronic acid is unstable or difficult to purify.
MIDA Boronate Ester R-B(MIDA)Exceptional stability, enables "slow-release" of the boronic acid.Iterative cross-couplings, couplings with notoriously unstable boronic acids (e.g., 2-pyridyl).[2][3]
Potassium Trifluoroborate [R-BF₃]KHighly stable, crystalline solids, resistant to protodeboronation.Couplings with challenging heteroaromatics and in the presence of strong oxidants.[4]

The Power of Boronic Esters in Challenging Couplings: Case Studies

The true value of boronic esters becomes evident when faced with substrates that are prone to side reactions or are sterically demanding. Let's explore some common challenging scenarios where boronic esters shine.

The "2-Pyridyl Problem": Taming Heteroaromatic Instability

The Suzuki-Miyaura coupling of 2-pyridylboronic acid is a classic example of a challenging reaction, often plagued by rapid protodeboronation. The proximity of the Lewis basic nitrogen atom to the boronic acid functional group is thought to facilitate this decomposition pathway.

MIDA Boronates for Slow Release: A highly effective strategy to overcome this challenge is the use of MIDA boronates. These exceptionally stable esters are unreactive under anhydrous cross-coupling conditions but can be slowly hydrolyzed in situ to release the reactive boronic acid. This "slow-release" strategy maintains a low concentration of the unstable boronic acid in the reaction mixture, favoring the desired cross-coupling over decomposition.[2][3]

Experimental Protocol: Slow-Release Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate with a Deactivated Aryl Chloride [2]

This protocol demonstrates the coupling of a notoriously unstable 2-pyridylboronic acid surrogate with a challenging, electron-rich aryl chloride.

Diagram of the Experimental Workflow:

G reagents Combine in Schlenk tube: - 2-Pyridyl MIDA boronate (1.5 equiv) - Aryl chloride (1.0 equiv) - Pd2(dba)3 (1.5 mol%) - XPhos (6 mol%) - Cu(OAc)2 (50 mol%) - K2CO3 (5 equiv) solvent Add 4:1 DMF/IPA (0.1 M) reagents->solvent reaction Heat at 100 °C for 4 h solvent->reaction workup Cool, dilute, extract, and purify reaction->workup product Isolate 2-arylpyridine product workup->product

Caption: Workflow for the slow-release coupling of 2-pyridyl MIDA boronate.

Step-by-Step Methodology:

  • To a dry Schlenk tube under an inert atmosphere, add 2-pyridyl MIDA boronate (1.5 mmol), the aryl chloride (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.06 mmol), Cu(OAc)₂ (0.5 mmol), and K₂CO₃ (5.0 mmol).

  • Add a 4:1 mixture of anhydrous N,N-dimethylformamide (DMF) and isopropanol (IPA) to achieve a concentration of 0.1 M with respect to the aryl chloride.

  • Seal the tube and heat the reaction mixture at 100 °C for 4 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine.

This slow-release approach using MIDA boronates has proven to be a general solution for a wide range of unstable boronic acids, including other 2-heterocyclic, vinyl, and cyclopropyl derivatives.[2]

Conquering Steric Hindrance

Sterically demanding substrates, such as those with ortho-substituents on either coupling partner, can significantly hinder the Suzuki-Miyaura reaction. The bulky nature of these substrates can impede the crucial steps of the catalytic cycle, leading to low conversion and the formation of byproducts.

Potassium Trifluoroborates for Robust Couplings: In these scenarios, the enhanced stability and distinct reactivity profile of potassium trifluoroborates can be highly advantageous. These crystalline, air-stable salts are less prone to decomposition under prolonged reaction times or at the elevated temperatures often required for sterically hindered couplings.

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride with a Primary Alkyltrifluoroborate [5]

This protocol illustrates the coupling of a challenging, sterically hindered, and electron-rich aryl chloride with a primary alkyltrifluoroborate, a reaction that is often difficult with the corresponding boronic acid.

Diagram of the Reaction Scheme:

G sub1 Sterically Hindered Aryl Chloride plus1 + sub1->plus1 sub2 Potassium Alkyltrifluoroborate plus1->sub2 arrow Pd(OAc)2 (2 mol%) RuPhos (4 mol%) K2CO3 (3.0 equiv) Toluene/H2O (10:1), 80 °C, 24 h sub2->arrow prod Cross-Coupled Product arrow->prod

Caption: Coupling of a sterically hindered aryl chloride with a potassium alkyltrifluoroborate.

Step-by-Step Methodology:

  • In a reaction vial, combine the sterically hindered aryl chloride (0.5 mmol), the potassium alkyltrifluoroborate (0.5 mmol), Pd(OAc)₂ (0.01 mmol, 2 mol%), and RuPhos (0.02 mmol, 4 mol%).

  • Add K₂CO₃ (1.5 mmol, 3.0 equiv).

  • Add a 10:1 mixture of toluene and water to achieve a concentration of 0.25 M.

  • Seal the vial and stir the mixture at 80 °C for 24 hours.

  • After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over MgSO₄, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.

The use of potassium trifluoroborates has been shown to be effective for a broad range of challenging electrophiles, including other electron-rich and sterically hindered aryl and heteroaryl chlorides.[5]

The Mechanistic Advantage: Why Stability Wins

The superior performance of boronic esters in challenging couplings can be attributed to several key mechanistic factors:

  • Mitigation of Protodeboronation: As discussed, the primary advantage of boronic esters is their increased stability towards protodeboronation. By protecting the vulnerable C-B bond, these reagents ensure that a higher concentration of the active boron species is available for the desired cross-coupling reaction throughout the course of the reaction.[1]

  • Controlled Release of the Active Species: MIDA boronates and, to some extent, trifluoroborates operate via a "slow-release" mechanism.[2][3] This controlled generation of the boronic acid in situ is crucial when dealing with highly unstable boron reagents, as it minimizes the concentration of the species prone to decomposition at any given time.

  • Favorable Transmetalation Pathways: While it was once believed that all boronic esters must first hydrolyze to the corresponding boronic acid to undergo transmetalation, recent studies have shown that direct transmetalation from the boronic ester is a viable and sometimes even faster pathway. The specific diol used to form the ester can influence the electronics and sterics around the boron atom, thereby modulating the rate of this crucial step.

Conclusion: A Strategic Choice for Success

The choice between a boronic acid and a boronic ester is not merely a matter of convenience; it is a strategic decision that can determine the success or failure of a challenging Suzuki-Miyaura coupling. While boronic acids remain valuable tools for simple transformations, the enhanced stability and unique reactivity profiles of boronic esters make them indispensable for overcoming the hurdles posed by sterically hindered substrates, unstable heteroaromatics, and other challenging functionalities. By understanding the principles outlined in this guide and judiciously selecting the appropriate boronic ester for the task at hand, researchers can unlock new synthetic possibilities and accelerate their research and development efforts.

References

Safety Operating Guide

A Guide to the Safe Disposal of (2-(Methylsulfinyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like (2-(Methylsulfinyl)phenyl)boronic acid are not merely procedural afterthoughts; they are foundational to ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a comprehensive, step-by-step framework for the responsible disposal of this compound, grounded in scientific principles and field-proven safety protocols.

Hazard Assessment and Chemical Profile

Understanding the specific chemical nature of this compound is the critical first step in determining its proper handling and disposal. This compound possesses two key functional groups that dictate its reactivity and toxicological profile: the boronic acid and the methylsulfinyl group.

  • Boronic Acid Group (-B(OH)₂): Boronic acids are a class of organoboron compounds that act as Lewis acids.[1][2] While essential for their synthetic utility, this property requires careful consideration during disposal to avoid unintended reactions.

  • Methylsulfinyl Group (-S(O)CH₃): The sulfoxide moiety is structurally related to dimethyl sulfoxide (DMSO), a compound known for its ability to rapidly penetrate the skin and potentially carry other chemicals with it.[3] This characteristic elevates the importance of preventing skin contact.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[4]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on this profile, this compound must be managed as a hazardous chemical waste from the point of generation to its final disposition.[5]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the identified hazards, a stringent PPE protocol is mandatory.[6] This serves as the primary barrier between the researcher and potential chemical exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[7]
Hand Protection Nitrile or neoprene gloves.Prevents skin contact, which can cause irritation.[8] The sulfoxide group's potential to enhance skin penetration makes this particularly crucial.[3]
Body Protection A fully fastened, long-sleeved lab coat.Protects against accidental spills and contamination of personal clothing.[9]
Respiratory Protection NIOSH-approved respirator.Recommended when handling the solid powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[10][11]

All handling and preparation for disposal of this compound should be performed within a certified chemical fume hood to minimize inhalation risk.[10]

Step-by-Step Disposal Protocol

The fundamental principle for disposing of this compound is that it must be treated as hazardous waste .[9][10] It should never be disposed of down the drain or in regular trash.[8][12]

Step 1: Waste Segregation Immediately segregate all waste streams containing this compound. Do not mix this waste with other chemical classes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[10][13] Incompatible materials can lead to dangerous reactions.[14]

Step 2: Waste Collection and Containerization

  • Designated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[9] High-density polyethylene (HDPE) or glass containers are generally suitable.[8]

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".[5][9] The label should also list any solvents and their approximate concentrations.

  • Container Management: Keep waste containers closed at all times except when adding waste.[5][15] This is a common EPA violation and a critical safety measure to prevent spills and the release of vapors.[5]

Step 3: Managing Different Waste Forms

  • Solid Waste: Collect unreacted solid this compound and any contaminated materials (e.g., gloves, weigh boats, paper towels) in your designated solid hazardous waste container.[8]

  • Liquid Waste: Collect all solutions containing this compound (e.g., from reaction workups or solvent rinses) in your designated liquid hazardous waste container.

  • Decontamination of Glassware:

    • Perform an initial rinse with a suitable organic solvent (e.g., acetone, ethanol) and collect this rinsate as liquid hazardous waste.

    • For thorough decontamination, a subsequent rinse with a dilute basic solution (e.g., 1% sodium bicarbonate) can be used. Boronic acids react with bases to form more water-soluble boronate salts.[9][16] This rinsate must also be collected as liquid hazardous waste.

    • A final rinse with water should follow, with the rinsate also being collected as hazardous waste.[9]

Step 4: Storage and Pickup Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) in your laboratory.[15] This area must be under the control of the generator and inspected weekly. Follow your institution's specific procedures for requesting hazardous waste pickup by the EHS department.

Spill Management Protocol

Emergency preparedness is a key component of laboratory safety.[6] In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before cleaning, don the appropriate PPE as detailed in Section 2.

  • Containment & Cleanup:

    • For Solid Spills: Gently sweep up the material to avoid creating dust and place it in the hazardous waste container.[17]

    • For Liquid Spills: Cover the spill with an inert absorbent material like vermiculite or sand.[8] Scoop up the absorbed material and place it into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a solvent-moistened cloth, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[8]

  • Reporting: Report all spills to your laboratory supervisor and your institution's EHS department.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G Disposal Workflow for this compound start Waste Generation (this compound) solid_waste Solid Waste (Unused Reagent, Contaminated PPE) start->solid_waste liquid_waste Liquid Waste (Reaction Solutions, Solvent Rinses) start->liquid_waste glassware Contaminated Glassware & Surfaces start->glassware container Collect in a Properly Labeled, Sealed Hazardous Waste Container solid_waste->container liquid_waste->container decon Decontaminate: 1. Solvent Rinse 2. Base Rinse 3. Water Rinse glassware->decon Decon Protocol decon_waste Collect All Rinsates as Liquid Hazardous Waste decon->decon_waste decon_waste->liquid_waste storage Store in Designated Satellite Accumulation Area (SAA) container->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup

Caption: Logical workflow for the disposal of this compound.

References

A Researcher's Guide to the Safe Handling of (2-(Methylsulfinyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and organic synthesis, boronic acids are indispensable reagents. Among these, (2-(Methylsulfinyl)phenyl)boronic acid and its derivatives are gaining prominence. This guide provides essential, experience-driven safety protocols for handling this compound, ensuring the well-being of laboratory personnel and the integrity of your research. The procedures outlined here are grounded in established safety principles for boronic acid derivatives and are designed to be a trusted resource for your laboratory operations.

Hazard Identification and Risk Assessment

This compound, like many boronic acid derivatives, presents a set of hazards that must be understood and respected. The primary risks associated with this compound include:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2][3][4]

  • Skin Irritation : May cause skin irritation upon contact.[5]

  • Serious Eye Irritation : Can cause serious and potentially damaging eye irritation.[5][6]

  • Respiratory Tract Irritation : Inhalation of dust may lead to respiratory irritation.[5][6][7]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound. Consider the scale of the reaction, the potential for dust generation, and the specific manipulations involved to determine the appropriate level of control measures.

Engineering Controls: Your First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous substances. When working with this compound, the following should be implemented:

  • Chemical Fume Hood : All weighing, handling, and reactions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[8][9]

  • Ventilation : Ensure the laboratory has adequate general ventilation.[7][10]

  • Safety Equipment : An eyewash station and safety shower must be readily accessible and in close proximity to the work area.[8][11]

Personal Protective Equipment (PPE): A Necessary Barrier

The appropriate selection and use of PPE is critical to prevent direct contact with this compound. The following table summarizes the recommended PPE for various laboratory tasks.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solid Chemical safety gogglesNitrile or neoprene glovesLab coatN95 dust mask or higher if not in a fume hood
Preparing Solutions Chemical safety goggles and face shieldNitrile or neoprene glovesLab coatNot generally required in a fume hood
Running Reactions and Work-up Chemical safety goggles and face shieldNitrile or neoprene glovesLab coatNot generally required in a fume hood
Handling Waste Chemical safety gogglesNitrile or neoprene glovesLab coatNot generally required
Rationale for PPE Selection
  • Eye and Face Protection : Chemical safety goggles are mandatory to protect against dust particles and splashes.[8][11] A face shield provides an additional layer of protection, especially when handling larger quantities or during procedures with a higher risk of splashing.[8]

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[8][9][11] Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contaminated.[11]

  • Body Protection : A standard lab coat, fully buttoned, protects the skin and personal clothing from accidental spills.[8][9][11]

  • Respiratory Protection : While working in a fume hood is the primary method to control inhalation hazards, a NIOSH-approved respirator (e.g., N95) should be used if dust is likely to be generated outside of a hood.[7][11]

Step-by-Step Safe Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing risk.

  • Preparation : Before starting, ensure your work area in the fume hood is clean and uncluttered.[11] Confirm that all necessary safety equipment is accessible.

  • Donning PPE : Put on all required PPE as outlined in the table above before handling the chemical.

  • Handling the Compound :

    • Keep the container tightly closed when not in use.[11]

    • Avoid generating dust when transferring the solid; use a spatula for transfers.[11]

    • If the compound is in solution, avoid splashing.

  • Post-Handling :

    • Thoroughly wash your hands with soap and water after handling, even if you were wearing gloves.[11]

    • Clean the work area to remove any residual chemical.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering & Hygiene Controls start Start: Handling this compound task Identify Task: - Weighing Solid - Preparing Solution - Reaction/Work-up start->task scale Assess Scale and Potential for Dust/Splash task->scale eye_face Eye/Face Protection: - Goggles (mandatory) - Face Shield (if splash risk) scale->eye_face Select Based on Task hand Hand Protection: - Nitrile or Neoprene Gloves scale->hand body Body Protection: - Lab Coat scale->body respiratory Respiratory Protection: - N95 (if dust outside hood) scale->respiratory fume_hood Work in a Chemical Fume Hood eye_face->fume_hood hand->fume_hood body->fume_hood respiratory->fume_hood hygiene Practice Good Hygiene: - Wash Hands - No Food/Drink fume_hood->hygiene end end hygiene->end Proceed with Work

Caption: PPE Selection Workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate : Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Contain : For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[8] Avoid raising dust.

  • Clean-up : Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

  • Report : Report the incident to your institution's safety officer.

In case of personal exposure:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]

  • Skin Contact : Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[7]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Waste Segregation : Use separate, clearly labeled, and sealed containers for solid and liquid waste.[9]

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[9]

  • Storage and Disposal : Store sealed waste containers in a designated satellite accumulation area. Follow your institution's specific procedures for hazardous waste pickup and disposal.[9] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[9]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, fostering a culture of safety and scientific excellence in your laboratory.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。